4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMOVOOMPUFQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-94-2 | |
| Record name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is structured to deliver not only established data but also to provide the scientific rationale behind the experimental methodologies required for a thorough characterization of this molecule.
Introduction and Molecular Identity
This compound is a substituted pyrimidine, a class of compounds that are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities. The presence of a reactive carbaldehyde group, a chlorine atom, and a methylamino substituent on the pyrimidine ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14160-94-2 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| InChI | InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | [1] |
| InChIKey | BCMOVOOMPUFQKV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNC1=C(C(=NC=N1)Cl)C=O | [1] |
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, absorption, and formulation.
Table 2: Known and Predicted Physical Properties
| Property | Value | Method | Source |
| Melting Point | 152.0-153.7 °C | Experimental | [2] |
| Boiling Point | 348.3±42.0 °C | Predicted | [2] |
| Density | 1.442±0.06 g/cm³ | Predicted | [2] |
| pKa | 1.06±0.10 | Predicted | [2] |
Melting Point: An Indicator of Purity and Stability
The experimentally determined melting point of 152.0-153.7 °C provides a crucial benchmark for the purity of the compound. A sharp melting range is indicative of high purity, while a broadened and depressed range would suggest the presence of impurities.
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a melting point is a fundamental technique in the characterization of crystalline solids.
Figure 2: Workflow for Melting Point Determination.
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Rapid heating can lead to a wider and artificially elevated melting point range.
Solubility Profile: A Critical Parameter for Biological and Synthetic Applications
Predicted Solubility:
-
High to Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, particularly with heating.
-
Low Solubility: Expected in non-polar solvents such as hexanes and toluene.
-
Slight to Moderate Solubility: Possible in moderately polar solvents like ethyl acetate and dichloromethane.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This is the gold standard method for determining equilibrium solubility.
Figure 3: Workflow for Solubility Determination via the Shake-Flask Method.
Trustworthiness: The inclusion of a filtration step is crucial to ensure that no undissolved microparticles are included in the sample for analysis, which would lead to an overestimation of the solubility.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Pyrimidine Ring Proton: A singlet in the aromatic region (δ 8.0-9.0 ppm).
-
Aldehyde Proton: A singlet further downfield (δ 9.5-10.5 ppm).
-
Methyl Protons: A singlet in the aliphatic region (δ 2.8-3.2 ppm).
-
Amino Proton: A broad singlet that may be exchangeable with D₂O (variable chemical shift).
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Carbonyl Carbon: The most deshielded carbon (δ 185-195 ppm).
-
Pyrimidine Ring Carbons: Several signals in the aromatic region (δ 110-170 ppm), with the carbon attached to the chlorine atom being significantly affected.
-
Methyl Carbon: A signal in the aliphatic region (δ 25-35 ppm).
Experimental Protocol: NMR Spectroscopy
Figure 4: Workflow for NMR Spectroscopic Analysis.
Expertise: The choice of deuterated solvent is critical as it must dissolve the compound without obscuring key signals. DMSO-d₆ is often a good choice for polar, heterocyclic compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Expected FT-IR Spectral Features (KBr Pellet or ATR):
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1650 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
Figure 5: Workflow for ATR-FT-IR Spectroscopic Analysis.
Authoritative Grounding: The background scan is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely representative of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (171.58). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of small molecules or radicals, such as the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or cleavage of the methylamino group.
Experimental Protocol: Mass Spectrometry (Direct Infusion ESI or GC-MS)
Figure 6: General Workflow for Mass Spectrometry.
Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that provides rich fragmentation data useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that is excellent for confirming the molecular weight with minimal fragmentation.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
Table 3: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has synthesized the available physical property data for this compound and provided a framework for its complete experimental characterization. While key data such as an experimental melting point and molecular weight are established, a comprehensive understanding of its solubility and detailed spectroscopic profile requires further experimental investigation. The protocols and expected spectral interpretations provided herein offer a robust starting point for researchers and drug development professionals working with this promising heterocyclic compound.
References
-
PubChem. This compound. [Link]
Sources
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde chemical structure
An In-depth Technical Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] As a fundamental building block of DNA and RNA, its structure is recognized by a multitude of physiological systems.[1] This inherent biocompatibility, combined with its synthetic tractability, makes the pyrimidine nucleus a focal point for the design of novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]
Within the vast chemical space of pyrimidine derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. Its structure is strategically functionalized with three distinct reactive centers: a reactive carbaldehyde group, a nucleophilically displaceable chloro atom, and an electron-donating methylamino group that modulates the ring's reactivity. This trifecta of functionalities provides medicinal chemists with a powerful tool for constructing diverse molecular libraries and methodically exploring structure-activity relationships (SAR).
This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, elucidate its primary synthetic route via the Vilsmeier-Haack reaction, explore its chemical reactivity, and highlight its proven utility as a cornerstone in the synthesis of biologically active molecules.
Section 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₆ClN₃O | [3] |
| Molecular Weight | 171.58 g/mol | [3][4][5] |
| CAS Number | 14160-94-2 | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 152.0-153.7 °C | [4] |
| Boiling Point (Predicted) | 348.3 ± 42.0 °C | [4] |
| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [4] |
| Storage Conditions | -20°C, store under inert gas (e.g., Nitrogen), protect from moisture | [4] |
Spectroscopic Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. While experimental data should always be the final arbiter, the expected spectral features can be predicted with high confidence based on the molecule's structure.
-
¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) will be the most downfield, typically appearing as a singlet around δ 9.8-10.2 ppm due to the strong deshielding effect of the carbonyl group. The pyrimidine ring proton (at C-2) should appear as a singlet in the aromatic region, likely around δ 8.5-8.8 ppm. The methyl protons (-NHCH₃) would appear as a singlet (or a doublet if coupled to the NH proton, depending on the solvent and concentration) further upfield, estimated around δ 3.1-3.3 ppm. The amine proton (-NH) signal is often broad and its chemical shift can vary.
-
¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. The most downfield signal will correspond to the aldehyde carbonyl carbon, expected around δ 185-190 ppm. The aromatic carbons of the pyrimidine ring will appear in the δ 110-165 ppm range.[6] The C-4 and C-6 carbons, being attached to electronegative chlorine and nitrogen atoms, will be significantly deshielded. The methyl carbon will be the most upfield signal, likely appearing around δ 28-32 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is key for identifying functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. C-H stretching of the aldehyde may be visible as a weaker band near 2720 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1600 cm⁻¹ region, and N-H stretching from the amino group around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M]⁺ appearing at m/z 171.0199.[3] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Section 2: Synthesis and Mechanism
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
The overall transformation involves the formylation of the C-5 position of a 4-chloro-6-(methylamino)pyrimidine precursor, which is activated towards electrophilic attack by the electron-donating methylamino group.
Caption: Overall workflow for the synthesis of the target compound.
Mechanism: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a formamide, typically N,N-Dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. This process generates the electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the active formylating agent.[7][9]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Mechanism: Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring of the precursor attacks the electrophilic carbon of the Vilsmeier reagent. This attack is directed to the C-5 position, which is activated by the potent electron-donating effect of the para-oriented methylamino group at C-6. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8][9]
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack reactions and should be adapted and optimized for specific laboratory conditions.[7][10]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, ~5-10 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 4-chloro-6-(methylamino)pyrimidine (1.0 equivalent), in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is often heated (e.g., to 60-80 °C) for several hours (2-12 h) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9. This step hydrolyzes the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the pure this compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its three distinct points of reactivity, which can be addressed selectively to build molecular complexity.
Caption: Key reactive sites and potential transformations.
Reactions at the Aldehyde Group
The carbaldehyde at the C-5 position is a versatile handle for C-C and C-N bond formation.
-
Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) and Wittig reactions with phosphorus ylides to extend the carbon chain.[11]
-
Reductive Amination: This two-step or one-pot reaction with primary or secondary amines, followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃), is a highly effective method for introducing diverse amino side chains.
-
Formation of Heterocycles: The aldehyde can act as an electrophilic partner in condensation reactions with dinucleophiles to construct new fused or appended heterocyclic rings, such as pyrazoles or isoxazoles.[12]
Nucleophilic Aromatic Substitution (SNAr) at C-4
The chlorine atom at C-4 is activated towards nucleophilic displacement by the electron-withdrawing pyrimidine ring nitrogens. This is arguably its most exploited feature in drug discovery.
-
Displacement by Amines: A vast array of primary and secondary amines can displace the chloride, providing access to libraries of 4-aminopyrimidine derivatives. This reaction is central to the synthesis of many kinase inhibitors and other targeted therapies.[13]
-
Displacement by O/S Nucleophiles: Alcohols, phenols, and thiols can also displace the chloride, typically in the presence of a base, to yield the corresponding ethers and thioethers, further expanding the accessible chemical space.
Section 4: Application in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are frequently found in potent and selective bioactive molecules. Its utility stems from its role as a scaffold that can be systematically elaborated to optimize interactions with a biological target.
A common workflow in a drug discovery campaign involves using this building block to generate a library of analogues for screening.
Caption: Role of the building block in a typical drug discovery pipeline.
For instance, in the development of STAT6 inhibitors for allergic diseases, pyrimidine-5-carboxamide derivatives were synthesized.[13] The core of these molecules could be readily accessed from intermediates like this compound, where the C-4 chloro and C-5 aldehyde positions are functionalized to explore the binding pocket of the target protein. Similarly, pyrimidine derivatives are key in developing bone anabolic agents and MDM2 inhibitors for cancer therapy, where precise substitution patterns are critical for activity.[14][15][16]
Section 5: Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate care.
Hazard Identification
Based on available data, the compound is associated with the following GHS hazard statements:[3]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
All work should be conducted in a well-ventilated chemical fume hood.[17][18] The following personal protective equipment (PPE) and handling guidelines are mandatory:
-
Engineering Controls: Use only in a chemical fume hood to minimize inhalation risk.[18][19]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18][20]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[17][20]
-
Respiratory Protection: If dusts or aerosols may be generated, a NIOSH-approved respirator is required.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area.[17] Wash hands thoroughly after handling.[19]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place, preferably in a freezer at -20°C under an inert atmosphere.[4][18]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactivity at three distinct positions provides a robust platform for the synthesis of diverse and complex molecules. By enabling the rapid generation of compound libraries for biological screening and facilitating systematic SAR studies, it serves as a critical starting point in the long and arduous journey of drug discovery. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the pyrimidine scaffold in the development of next-generation therapeutics.
References
-
This compound | C6H6ClN3O | CID 12278266 - PubChem. (URL: [Link])
-
Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - World Journal of Pharmaceutical Research. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (URL: [Link])
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Publishing. (URL: [Link])
-
5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- - Substance Details - SRS | US EPA. (URL: [Link])
-
Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed. (URL: [Link])
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - PubMed Central. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P
-
Medicinal chemistry for 2020 - Future Science. (URL: [Link])
-
Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones - ResearchGate. (URL: [Link])
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 - ACS Publications. (URL: [Link])
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. (URL: [Link])
-
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile - SpectraBase. (URL: [Link])
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 14160-94-2 [m.chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. growingscience.com [growingscience.com]
- 11. Buy 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
A Technical Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Pyrimidine Building Block
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry. Its pyrimidine core is a key pharmacophore found in a multitude of biologically active molecules, including a variety of kinase inhibitors. This guide provides an in-depth look at the synthesis, chemical properties, and applications of this valuable synthetic intermediate. The Chemical Abstracts Service (CAS) number for this compound is 14160-94-2 .[1]
The strategic placement of a reactive chlorine atom, a methylamino group, and an aldehyde function on the pyrimidine ring makes this compound a versatile precursor for the construction of complex molecular architectures. The chloro group is susceptible to nucleophilic displacement, the aldehyde can undergo a wide range of transformations, and the methylamino group can participate in hydrogen bonding or be further functionalized. This trifecta of reactivity allows for the systematic exploration of chemical space in drug discovery programs.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 14160-94-2 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 152.0-153.7 °C | [2] |
| Boiling Point (Predicted) | 348.3±42.0 °C | [2] |
| Density (Predicted) | 1.442±0.06 g/cm³ | [2] |
Safety Information: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the readily available 4,6-dihydroxypyrimidine. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
The first step is a Vilsmeier-Haack reaction, a widely used method for the formylation and chlorination of electron-rich aromatic and heterocyclic compounds. In this case, 4,6-dihydroxypyrimidine is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The DMF and POCl₃ react in situ to form the Vilsmeier reagent, which acts as the electrophile for the formylation and subsequently as the chlorinating agent.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (POCl₃, 4.0 eq) to N,N-dimethylformamide (DMF, 1.2 eq) at 0 °C with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine-5-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
The second step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens and the adjacent aldehyde group. By carefully controlling the reaction conditions, one of the chlorine atoms can be selectively displaced by methylamine.
Experimental Protocol:
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.0-1.2 eq, e.g., 40% in water or as a solution in THF/ethanol) to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the product may precipitate out. If not, extract the aqueous layer with ethyl acetate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization.
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the region of 9.5-10.5 ppm. The proton on the pyrimidine ring should appear as a singlet between 8.0 and 9.0 ppm. The methyl group of the methylamino substituent will likely be a singlet or a doublet (if coupled to the N-H proton) around 3.0-3.5 ppm. The N-H proton of the methylamino group will appear as a broad singlet.
-
¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at around 185-195 ppm. The carbons of the pyrimidine ring will resonate in the aromatic region (110-170 ppm). The methyl carbon should appear upfield, around 30-40 ppm.
-
FT-IR: The infrared (IR) spectrum will show a characteristic strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amine should be visible around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum (MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] this compound serves as a crucial intermediate in the synthesis of these targeted therapeutics. The reactivity of the C4-chloro and C5-aldehyde groups allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
A common synthetic strategy involves the further reaction of the aldehyde group, for example, through condensation reactions to form imines or hydrazones, followed by the displacement of the remaining chlorine atom with a larger, often heterocyclic, moiety. This approach allows for the construction of molecules that can effectively target the ATP-binding site of kinases.
Caption: General scheme for the elaboration of the title compound into kinase inhibitors.
Numerous studies have demonstrated the utility of related 4-chloro-5-formylpyrimidine derivatives in the synthesis of potent inhibitors for a range of kinases, including Aurora kinases,[4][5] and receptor tyrosine kinases like EGFR.[6] The aldehyde functionality can be transformed into various groups that can form key hydrogen bond interactions within the kinase active site, while the substituent introduced at the C4 position often occupies the hydrophobic pocket.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its straightforward two-step synthesis from inexpensive starting materials and the orthogonal reactivity of its functional groups make it an attractive intermediate for the construction of libraries of potential therapeutic agents. The continued exploration of the chemistry of this and related pyrimidine derivatives is likely to lead to the discovery of new and improved drugs for a variety of diseases.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5249.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- MDPI. (2022).
- Nature. (2022). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 12(1), 19098.
- PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-4619.
-
MySkinRecipes. (n.d.). Pharmaceutical Intermediates - Organic Synthesis Building Blocks. Retrieved from [Link]
-
PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. PubMed. Retrieved from [Link]
- Arkivoc. (2008).
-
ResearchGate. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
ResearchGate. (2015). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Retrieved from [Link]
- PubMed Central. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 213, 113168.
- PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 223-235.
Sources
- 1. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 14160-94-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for Pyrimidine Synthesis
Introduction: The Pyrimidine Core in Modern Science
The pyrimidine ring system is a cornerstone of life and medicinal chemistry. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it forms the structural basis of DNA and RNA.[][2] Beyond its biological role, the pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in a vast array of therapeutics with applications ranging from anticancer and antiviral agents to antihypertensives.[3][4] The functional diversity and biological significance of pyrimidine derivatives are directly linked to the synthetic routes used for their creation, which invariably begin with the careful selection of appropriate starting materials.
This guide provides a comprehensive exploration of the core starting materials and foundational strategies for pyrimidine synthesis. We will dissect the logic behind classical condensation reactions, delve into the efficiency of multicomponent strategies like the renowned Biginelli reaction, and touch upon modern, innovative approaches. The objective is not merely to present protocols, but to illuminate the causal relationships between precursor structure and reaction outcome, empowering researchers to make informed decisions in their synthetic designs.
Chapter 1: The Classical Approach: Building the Ring from Fragments
The most traditional and widely utilized method for constructing the pyrimidine ring involves the condensation of two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit.[2][5] This [3+3] annulation strategy is robust, versatile, and provides the fundamental logic for many advanced synthetic pathways.
The Three-Carbon Synthon: β-Dicarbonyl Compounds
The workhorse for the C-C-C fragment in classical pyrimidine synthesis is the β-dicarbonyl compound. The 1,3-disposition of the two carbonyl groups provides the ideal electrophilic centers for cyclization with a dinucleophilic N-C-N component.
Common β-Dicarbonyl Starting Materials Include:
-
β-Ketoesters: (e.g., Ethyl acetoacetate) These are highly versatile due to the differing reactivity of the ketone and ester carbonyls. The ketone is typically more reactive towards nucleophilic attack, guiding the initial condensation, while the ester group can be retained or later modified.
-
β-Diketones: (e.g., Acetylacetone) The two ketone groups offer symmetric reactivity, often leading to symmetrically substituted pyrimidines.
-
Malonic Acid Derivatives: (e.g., Diethyl malonate, Malononitrile) These compounds, and their derivatives, provide the C-C-C backbone and introduce specific functional groups onto the resulting pyrimidine ring.[6][7] For instance, the use of malononitrile can lead to the synthesis of aminopyrimidines.
The choice of the β-dicarbonyl compound is a critical experimental decision as it directly dictates the substitution pattern at the C4, C5, and C6 positions of the final pyrimidine ring.
The Nitrogen-Carbon-Nitrogen (N-C-N) Synthon
The N-C-N fragment provides the nitrogen atoms at positions 1 and 3 and the carbon atom at position 2 of the pyrimidine ring. The nature of this starting material defines the functionality at the C2 position, which is a crucial handle for further chemical modification and a key determinant of biological activity.
| N-C-N Starting Material | Resulting C2-Substituent on Pyrimidine Ring | Key Features & Applications |
| Urea | -OH (Keto form, a Pyrimidinone) | Readily available, inexpensive. Forms pyrimidin-2-ones, a common motif in pharmaceuticals.[2][8] |
| Thiourea | -SH (Thione form) | Introduces a sulfur atom, creating thiopyrimidines. The thio-group is a versatile synthetic handle.[5] |
| Guanidine | -NH2 | Yields 2-aminopyrimidines, a critical hinge-binding scaffold in many kinase inhibitors.[5][9][10] |
| Amidines (e.g., Benzamidine) | -R (Alkyl or Aryl) | Allows for the introduction of various alkyl or aryl groups at the C2 position, expanding structural diversity.[][11] |
The condensation of these two fragments, often under acidic or basic conditions, forms the heterocyclic core. The Pinner synthesis, for example, involves the condensation of an amidine with a β-keto ester to form a 2-substituted pyrimidine.[11][12]
Workflow: The Pinner Synthesis
The following diagram illustrates the generalized workflow for the Pinner synthesis, a classic example of the [3+3] fragment condensation approach.
Caption: Generalized workflow for the Pinner pyrimidine synthesis.
Chapter 2: Multicomponent Reactions (MCRs) for Pyrimidine Synthesis
Multicomponent reactions, where three or more starting materials react in a single pot to form a product containing portions of all reactants, represent a significant leap in synthetic efficiency. This approach is central to combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules.[13]
The Biginelli Reaction: A Cornerstone of MCRs
First reported by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction is a foundational method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][14] The reaction's enduring popularity stems from its operational simplicity and the pharmaceutical relevance of its products, which are known calcium channel blockers and antihypertensive agents.[8][15]
Core Starting Materials:
-
An Aldehyde: Typically an aromatic aldehyde (e.g., benzaldehyde).
-
A β-Ketoester: Most commonly ethyl acetoacetate.
-
Urea or Thiourea: To provide the N-C-N fragment.
The reaction mechanism involves a series of bimolecular reactions, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[16][17] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
Mechanism of the Biginelli Reaction
Sources
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 7. EP0841326A1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Biginelli Reaction [sigmaaldrich.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Biginelli Reaction [organic-chemistry.org]
A Technical Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates its fundamental physicochemical properties, outlines a representative synthetic protocol, and explores its strategic application as a versatile intermediate in the synthesis of targeted therapeutics. Emphasis is placed on the chemical reactivity that enables its use in developing novel kinase and transcription factor inhibitors. This guide concludes with a detailed protocol for safe handling and storage, ensuring operational excellence and laboratory safety.
Introduction to Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine ring is a foundational aromatic heterocycle in the architecture of life, forming the structural basis for nucleobases in DNA and RNA.[1] Beyond this central biological role, its unique physicochemical attributes have made it a privileged scaffold in medicinal chemistry. The pyrimidine core can effectively form hydrogen bonds and act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This versatility has led to the development of pyrimidine-based drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and immunology.[1] this compound represents a strategically functionalized intermediate, designed for efficient chemical elaboration into more complex and potent molecules.
Core Compound Profile
This compound is a solid organic compound whose structure is defined by a pyrimidine ring substituted with a reactive chloro group, a methylamino moiety, and a carbaldehyde functional group. These features make it an exceptionally useful starting material for chemical synthesis.
Physicochemical Properties
The key properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN₃O | [2][3] |
| Molecular Weight | 171.58 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 14160-94-2 | [2][3] |
| Melting Point | 152.0-153.7 °C | [3] |
| Boiling Point | 348.3 ± 42.0 °C (Predicted) | [3] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity (Typical) | ≥95% | [4] |
Structural Information
-
Canonical SMILES: CNC1=C(C=O)C(=NC=N1)Cl
-
InChI Key: BCMOVOOMPUFQKV-UHFFFAOYSA-N[2]
Synthesis and Characterization
The synthesis of functionalized pyrimidines like this compound often involves multi-step processes starting from simpler precursors. A common and effective method for introducing a formyl (carbaldehyde) group at the C5 position of an activated pyrimidine ring is the Vilsmeier-Haack reaction.
Representative Synthetic Workflow
The following diagram outlines a plausible synthetic pathway. The process begins with a suitable pyrimidine precursor, which is then formylated to introduce the key carbaldehyde group.
Caption: Generalized workflow for the synthesis of the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and precursor reactivity.
-
Reagent Preparation: In a three-necked flask under an inert nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
-
Rationale: The dropwise addition at low temperature controls the exothermic reaction that forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.
-
-
Reaction: Dissolve the starting material, 4-Chloro-6-(methylamino)pyrimidine, in a suitable solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.
-
Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C5 position of the pyrimidine ring.
-
-
Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench by pouring it over crushed ice. Neutralize the mixture by the slow addition of an aqueous base solution, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Physicochemical Characterization
Confirmation of the final product's identity and purity is critical. The following table outlines the expected spectroscopic signatures for validation.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm.- A singlet for the pyrimidine ring proton (C2-H) around δ 8.0-8.5 ppm.- A signal for the N-H proton, which may be a broad singlet or quartet depending on coupling to the methyl group.- A doublet for the methyl protons (-CH₃) around δ 3.0-3.3 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm.- Signals for the pyrimidine ring carbons in the aromatic region (δ 110-170 ppm).- A signal for the methyl carbon around δ 25-30 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at ~1680-1700 cm⁻¹.- An N-H stretching band around 3200-3400 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups.- A C-Cl stretching band in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (171.58).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile chemical intermediate. The chlorine atom at the C4 position and the carbaldehyde at the C5 position are both reactive handles for introducing molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).
Strategic Role as a Chemical Intermediate
The compound's functional groups allow for a variety of subsequent chemical transformations.
Sources
The Architectural Versatility of Pyrimidines: A Technical Guide to Their Biological Activities
Foreword: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its fundamental role as a core constituent of nucleobases—cytosine, thymine, and uracil—places it at the very center of genetic information and cellular metabolism.[3][4] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery and development of therapeutic agents that are both diverse in function and profound in impact.[1][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, offering researchers and drug development professionals a technical synthesis of their mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will delve into the causality behind experimental designs and present a framework for understanding how subtle structural modifications to the pyrimidine core can elicit a wide spectrum of pharmacological responses, from anticancer to antimicrobial and anti-inflammatory effects.[2][7][8][9]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The application of pyrimidine derivatives in oncology is one of the most successful stories in modern chemotherapy.[10] Their structural analogy to endogenous nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA, which is essential for the rapid proliferation of cancer cells.[11][12]
Mechanism of Action: Inhibition of Thymidylate Synthase
A primary mechanism of action for many anticancer pyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[12][13] The archetypal drug, 5-Fluorouracil (5-FU), exemplifies this strategy.[11][12][14]
-
Metabolic Activation: 5-FU is a prodrug that, once inside the cell, is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[11]
-
Enzyme Inhibition: FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[11] This complex blocks the normal binding of the natural substrate, deoxyuridine monophosphate (dUMP), thereby halting dTMP production.[11]
-
Thymineless Death: The resulting depletion of dTMP leads to imbalances in the nucleotide pool, disrupting DNA synthesis and repair, and ultimately inducing a form of programmed cell death in rapidly dividing cancer cells known as "thymineless death".[12][15]
-
RNA and DNA Damage: Other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[11][14][15] This misincorporation disrupts RNA processing and DNA integrity, contributing to the overall cytotoxicity of the drug.[11][15]
}
5-FU inhibits thymidylate synthase, leading to cell death.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[9][13]
-
Position 5: Substitution at the C5 position is critical. The fluorine atom in 5-FU is a bioisostere of a hydrogen atom but possesses strong electron-withdrawing properties, which are key to its mechanism of inhibiting TS.
-
Positions 2 and 4: Modifications at the C2 and C4 positions, often involving the introduction of substituted amino or aryl groups, can modulate kinase inhibitory activity. For instance, pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cancer signaling pathways, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[16]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrazole, benzimidazole) can enhance target affinity and specificity.[10][17] These hybrid molecules can interact with multiple binding sites on a target enzyme or exploit different cellular pathways.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
To evaluate the anticancer potential of novel pyrimidine derivatives, the MTT assay is a foundational and widely used colorimetric method to assess cell viability and cytotoxicity.[18][19]
Causality: The assay's principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19][20][21] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW480 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20] This ensures cells are in a logarithmic growth phase before treatment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., 5-FU). Incubate for a specified duration (e.g., 48 or 72 hours).[22]
-
MTT Addition: After incubation, remove the treatment media and add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][22] Incubate for 2-4 hours at 37°C. This allows sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the cells or the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple crystals.[21][22]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[18] Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[23]
Antimicrobial Activity: A Broad-Spectrum Defense
Pyrimidine derivatives exhibit a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][24][25] Their mechanism often involves the inhibition of essential microbial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity.[8]
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A key target for antimicrobial pyrimidines is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids.
-
Selective Inhibition: Compounds like Trimethoprim selectively inhibit bacterial DHFR at concentrations far lower than those required to inhibit human DHFR.[1] This selectivity is the cornerstone of its therapeutic efficacy and safety.
-
Metabolic Blockade: By blocking DHFR, these pyrimidine derivatives starve the bacterial cell of the necessary building blocks for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.
Structure-Activity Relationship (SAR) Insights
-
Substituent Effects: The presence of specific substituents, such as amino groups at positions 2 and 4 and a benzyl group at position 5, is characteristic of many DHFR inhibitors.
-
Fused Systems: Thieno[2,3-d]pyrimidines and other fused heterocyclic systems have shown excellent antimicrobial activity, suggesting that extending the molecular scaffold can enhance interactions with microbial targets.[26]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell walls.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[27][28][29]
Causality: This assay directly measures the ability of a compound to inhibit microbial growth in a liquid medium. By serially diluting the compound, a precise concentration threshold for inhibition can be identified.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the pyrimidine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[28]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[27][28] Standardization is critical for reproducibility.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microbe in broth, no compound) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).[28][29]
-
MIC Determination: After incubation, examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[28][29] This can be assessed visually or with a plate reader.
Antiviral Activity: Interrupting the Viral Life Cycle
The pyrimidine scaffold is present in numerous antiviral drugs, particularly those targeting viral replication enzymes.[30] These agents often function as nucleoside analogs that, after intracellular phosphorylation, compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain.
Mechanism of Action: Reverse Transcriptase (RT) Inhibition
For retroviruses like HIV, reverse transcriptase (RT) is an essential enzyme that converts the viral RNA genome into DNA. Pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of anti-HIV drugs.[31][32]
-
Allosteric Binding: Unlike nucleoside analogs, NNRTIs do not bind to the active site of the RT enzyme. Instead, they bind to an allosteric pocket near the active site.[31]
-
Conformational Change: This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function, thereby blocking viral DNA synthesis.[32] Diarylpyrimidine (DAPY) derivatives are a well-known example of this class.
Notable Antiviral Pyrimidines
-
Zidovudine (AZT): A nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV.
-
Stavudine: Another NRTI effective against HIV.[26]
-
Idoxuridine & Trifluridine: Used to treat herpes simplex virus infections.[33]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[7][34]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]
-
Selective COX-2 Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. However, COX-1 has important housekeeping functions (e.g., protecting the gastric mucosa), so its inhibition can lead to side effects. Newer pyrimidine derivatives have been designed to selectively inhibit COX-2, which is primarily upregulated during inflammation.[35][36] This selectivity offers a better safety profile.
-
Reduction of Inflammatory Mediators: By inhibiting COX-2, these compounds reduce the production of prostaglandins like PGE2, thereby alleviating inflammation, pain, and fever.[7][34] They can also inhibit other inflammatory mediators such as nitric oxide (NO) and nuclear factor-kappa B (NF-κB).[7]
}
Iterative workflow for developing bioactive pyrimidines.
Conclusion and Future Perspectives
The pyrimidine scaffold is a testament to nature's efficiency and a cornerstone of medicinal chemistry.[1][3] Its derivatives have yielded therapies that have profoundly impacted human health, particularly in the fields of oncology and infectious diseases. The continued exploration of this versatile core, driven by rational design based on SAR, mechanism-based screening, and innovative synthetic strategies, promises a future rich with novel therapeutic agents. As our understanding of disease pathways becomes more nuanced, the ability to fine-tune the biological activity of pyrimidine derivatives through precise chemical modification will ensure their enduring relevance in the drug discovery pipeline. The development of highly selective kinase inhibitors, novel antiviral agents to combat resistance, and safer anti-inflammatory drugs all represent exciting frontiers for pyrimidine-based research.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
-
Wikipedia. Fluorouracil. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]
-
Shaikh, M. H., Subhedar, D. D., & Nawale, R. B. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives. [Link]
-
Natarajan, G., M, D., & K, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]
-
Saleem, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Liu, X., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie. [Link]
-
Kumar, A., & Singh, P. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Singh, P., & Kaur, M. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Journal of the Chinese Chemical Society. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Sharma, P., & Kumar, A. (2004). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Kumar, D., & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies. [Link]
-
Natarajan, G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. PubMed. [Link]
-
ResearchGate. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research. [Link]
-
Singh, A., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. World Journal of Pharmaceutical Research. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Liu, X., et al. (2020). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit. [Link]
-
Journal of Advanced Scientific Research. (2018). Pyrimidine As Anticancer Agent: A Review. [Link]
-
Al-Said, M. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
-
El-Mekabaty, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
Iannazzo, D., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Gornicka, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Gornicka, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Patel, R., et al. (2022). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. Future Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. [Link]
-
El-Sabbagh, O. I., et al. (2020). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery. [Link]
-
Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry. [Link]
-
ResearchGate. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]
-
ResearchGate. (2012). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society. [Link]
-
Wyrzykiewicz, T. K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
-
KU Leuven. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. [Link]
-
ResearchGate. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. Fluorouracil - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. sciensage.info [sciensage.info]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 25. researchgate.net [researchgate.net]
- 26. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 27. researchgate.net [researchgate.net]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ijpsonline.com [ijpsonline.com]
- 35. mdpi.com [mdpi.com]
- 36. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies. It covers the physicochemical properties of the compound, theoretical considerations for solvent selection, detailed experimental protocols for solubility determination, and appropriate analytical techniques for quantification. While specific experimental solubility data for this compound is not widely published, this guide furnishes the necessary framework to conduct such studies effectively and interpret the results with confidence.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic reactions, purification processes such as crystallization, and formulation development. Poor solubility can lead to challenges in reaction kinetics, yield, and purity, while a thorough understanding can streamline process development and ensure reproducibility.
This guide aims to provide a robust framework for approaching the solubility assessment of this compound. It combines theoretical insights into its molecular structure with practical, field-proven experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14160-94-2 | [1][2] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 152.0-153.7 °C | [3] |
| Predicted pKa | 1.06 ± 0.10 | [3] |
| Appearance | White to yellow or pale-green solid |
The presence of a pyrimidine ring, a chloro substituent, a methylamino group, and a carbaldehyde group imparts a degree of polarity to the molecule. The nitrogen atoms in the pyrimidine ring and the amino group can act as hydrogen bond acceptors, while the amino group's proton can act as a hydrogen bond donor. The aldehyde group also contributes to the molecule's polarity. The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is a useful starting point for selecting appropriate solvents.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, we can anticipate its solubility in a range of organic solvents.
-
Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are likely to be effective at dissolving the compound. Their ability to act as both hydrogen bond donors and acceptors will facilitate strong interactions with the solute.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are also expected to be good solvents. Their high polarity and ability to accept hydrogen bonds will aid in solvating the molecule.
-
Moderately Polar Solvents: Solvents such as ethyl acetate, acetone, and dichloromethane (DCM) may exhibit moderate solubility. The solubility will depend on the balance between the energy required to break the solute's crystal lattice and the energy released upon solvation.
-
Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are generally expected to be poor solvents for this compound due to the significant difference in polarity.
The selection of a solvent is a critical experimental choice that directly impacts reaction outcomes and purification efficiency. For instance, in a synthetic step, a solvent that fully dissolves the reactants at the reaction temperature is often preferred to ensure a homogeneous reaction mixture and optimal kinetics. For crystallization, a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below is ideal.
Experimental Determination of Solubility
A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following sections outline a comprehensive workflow for the solubility assessment of this compound.
Experimental Workflow
The overall workflow for determining the solubility of the target compound can be visualized as follows:
Caption: Workflow for solubility determination.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator in a temperature-controlled environment is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[5]
This protocol is a self-validating system because the continued presence of solid material at the end of the experiment confirms that the solution is indeed saturated.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the concentration of pyrimidine derivatives in solution.[6][7]
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically at the λmax).
-
Column Temperature: 25 °C
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
Solubility Data (Illustrative)
As extensive, publicly available solubility data for this compound is limited, the following table provides a hypothetical but realistic representation of its likely solubility profile based on its chemical structure. This data should be experimentally verified.
| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Methanol | Polar Protic | 20 - 50 |
| Ethanol | Polar Protic | 10 - 20 |
| Acetonitrile | Polar Aprotic | 5 - 10 |
| Ethyl Acetate | Moderately Polar | 1 - 5 |
| Dichloromethane (DCM) | Moderately Polar | 1 - 5 |
| Toluene | Nonpolar | < 0.1 |
| Hexane | Nonpolar | < 0.1 |
| Water | Polar Protic | < 0.1 |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . By combining an analysis of its physicochemical properties with robust experimental protocols and analytical methods, researchers and drug development professionals can generate the high-quality solubility data necessary for successful process development, purification, and formulation. The provided methodologies are designed to be self-validating and grounded in established scientific principles, ensuring the trustworthiness of the obtained results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chemsigma. This compound [14160-94-2]. [Link]
-
Solubility of Organic Compounds. [Link]
-
Cobbold, S. A., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 13(1), 1-12. [Link]
-
US EPA. 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro-. [Link]
-
Fink, R. M., et al. (1953). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 25(3), 469-470. [Link]
-
ResearchGate. "Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives". [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. [Link]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044–1055. [Link]
-
Taylor & Francis Online. Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. [Link]
Sources
- 1. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [14160-94-2] | Chemsigma [chemsigma.com]
- 3. This compound CAS#: 14160-94-2 [m.chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Characterization of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Emphasis on Melting Point Analysis
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a key heterocyclic intermediate in synthetic chemistry and drug discovery. The central focus of this document is the determination and significance of its melting point, a critical parameter for identity, purity, and quality control in pharmaceutical development. We will explore the theoretical underpinnings of melting point analysis, present verified experimental data, and provide a detailed, field-proven protocol for its accurate determination. This guide is intended for researchers, scientists, and quality control professionals engaged in the synthesis, characterization, and application of pyrimidine derivatives.
Introduction: The Critical Role of Melting Point in Pharmaceutical Sciences
In the rigorous landscape of pharmaceutical research and development, the physical and chemical properties of a compound serve as the foundation for its subsequent evaluation. Among these, the melting point is a fundamental and powerful analytical parameter. It is the specific temperature at which a substance transitions from a solid to a liquid state.[1][2] For a pure crystalline solid, this transition occurs over a sharp, well-defined temperature range, typically 0.5–1°C.[3]
The significance of melting point determination is multi-faceted:
-
Purity Assessment: The presence of even minor impurities disrupts the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[1][3][4] Therefore, a sharp melting point is a reliable indicator of high purity.
-
Identity Confirmation: By comparing the experimentally determined melting point of a synthesized compound with a known literature or reference standard value, scientists can confirm its identity.[1][5]
-
Quality Control: In a manufacturing environment, melting point analysis provides a rapid and cost-effective method for ensuring batch-to-batch consistency and adherence to regulatory standards.[4][5]
-
Thermal Stability Insight: The melting process provides initial data on the thermal stability of a compound, informing safe handling, storage, and processing conditions.[1][5]
This guide will now focus specifically on this compound, a substituted pyrimidine that serves as a versatile building block in the synthesis of various biologically active molecules.
Physicochemical Properties of this compound
This compound is a solid organic compound whose purity is paramount for its successful use in multi-step syntheses. Its key physical property for quality assessment is its melting point.
Reported Melting Point Data
The experimentally determined melting point for this compound is presented below. This value serves as a critical benchmark for researchers synthesizing or procuring this material.
| Parameter | Value | Source |
| Melting Point | 152.0 - 153.7 °C | ChemicalBook[6] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage Temp. | -20°C, under nitrogen | ChemicalBook[6] |
Table 1: Key Physicochemical Data for this compound.
The narrow range reported (1.7°C) suggests a high degree of purity for the reference sample. Any significant deviation from this range in a laboratory sample should prompt further investigation into its purity via techniques like chromatography (HPLC, TLC) or spectroscopy (NMR).
Experimental Protocol: High-Accuracy Melting Point Determination
The following protocol describes a robust method for determining the melting point of this compound using a modern digital melting point apparatus. The capillary method is a standard and widely accepted technique.[2]
Principle
A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to collapse and liquefy (onset) and at which it becomes completely liquid (clear point) are recorded as the melting range.
Materials and Equipment
-
This compound sample
-
Digital melting point apparatus (e.g., Mel-Temp, Büchi, or similar)
-
Melting point capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Reference standards with certified melting points (e.g., Vanillin, Caffeine) for calibration
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Apparatus Calibration (Trustworthiness Pillar): Before analyzing the target compound, verify the apparatus's accuracy.
-
Sample Preparation (Expertise Pillar): The physical state of the sample directly impacts the result.
-
Ensure the sample of this compound is completely dry. Moisture acts as an impurity, depressing and broadening the melting range.
-
If the crystals are large, gently grind them into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
The final packed sample height should be 2-3 mm. An overloaded capillary will result in a broad melting range due to uneven heating.
-
-
Measurement - Two-Stage Heating (Experience Pillar): This approach balances speed and accuracy.
-
Stage 1 (Rapid Scan): Place the packed capillary into the heating block. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting point. For this compound, heat rapidly to about 140°C.
-
Stage 2 (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly again to within 10-15°C of the approximate melting point found in Stage 1.
-
Then, reduce the heating rate to 1-2°C per minute. A slow ramp rate is essential for allowing the temperature of the sample and the thermometer to equilibrate, ensuring a precise reading.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Record the temperature at which the entire sample has turned into a clear liquid (T_clear).
-
The recorded melting point is the range from T_onset to T_clear.
-
Perform the determination in triplicate to ensure reproducibility.
-
Interpretation and Conclusion
The melting point of this compound, correctly determined to be in the range of 152.0 - 153.7 °C , serves as a robust quality attribute. A sharp melting range within these values is a strong indicator of a high-purity sample suitable for demanding applications in pharmaceutical synthesis. Conversely, a depressed and broadened range signals the presence of impurities, necessitating further purification steps before the material can be confidently used in a synthetic workflow. This fundamental technique, when executed with precision and proper calibration, remains one of the most reliable and efficient methods for the initial characterization and quality control of critical chemical intermediates.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Wisdomlib. (2025). Melting point determination: Significance and symbolism. Retrieved from [Link]
-
FLUKE. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]
- El-Gazzar, A. B. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735.
- Al-Omair, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47055–47072.
-
University of the West Indies. (n.d.). Melting point determination. Retrieved from [Link]
-
Chem-Impex. (n.d.). Vanillin. Retrieved from [Link]
-
AIP Publishing. (2022). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vanillin. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. Melting point determination: Significance and symbolism [wisdomlib.org]
- 3. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. This compound CAS#: 14160-94-2 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. バニリン融点標準品 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Pyrimidine-5-carbaldehyde
Abstract
Pyrimidine-5-carbaldehyde is a cornerstone heterocyclic building block, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of its chemical behavior, moving beyond simple reaction schemes to elucidate the underlying principles that govern its transformations. We will dissect its synthesis, explore the reactivity of its electrophilic aldehyde center through a variety of classic and modern organic reactions, and examine the influence of the electron-deficient pyrimidine core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of complex, high-value molecules.
Introduction: The Strategic Importance of Pyrimidine-5-carbaldehyde
Pyrimidine-5-carbaldehyde (C₅H₄N₂O, MW: 108.10 g/mol ) is a light yellow solid with a low melting point (39-43°C)[1]. Its structure, featuring an aldehyde group at the 5-position of an electron-deficient pyrimidine ring, creates a molecule with distinct and highly useful reactivity hubs. The pyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its role in the nucleobases of DNA and RNA[2][3]. The aldehyde functional group serves as a versatile handle for a vast array of chemical modifications, including nucleophilic additions and condensation reactions[1][4].
This unique combination makes pyrimidine-5-carbaldehyde a critical intermediate in the synthesis of pharmaceuticals (targeting anticancer, antiviral, and antibacterial applications), agrochemicals, and functional materials like fluorescent probes[2][5]. Understanding its reactivity is therefore paramount for the rational design and efficient synthesis of novel chemical entities.
Synthesis: Accessing the Core Scaffold
The efficient synthesis of pyrimidine-5-carbaldehyde is a critical first step for its utilization. Historically, multi-step procedures involving hazardous reagents were common. However, modern organic synthesis offers more streamlined and effective routes.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems[6]. For pyrimidines, this reaction is typically applied to activated precursors, such as pyrimidine-diols. The reaction involves an electrophilic substitution with the Vilsmeier reagent (a halomethyleniminium salt), generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[6].
A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated the successful synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, highlighting the efficiency of this method for introducing the aldehyde at the 5-position[7]. The choice of solvent can significantly impact yield and reaction time, with DMF often being optimal[7].
Metal-Halogen Exchange from 5-Bromopyrimidine
A more contemporary and efficient one-pot synthesis has been developed starting from 5-bromopyrimidine[8]. This method avoids the harsh conditions and hazardous materials of some older Vilsmeier protocols[8]. The key steps involve:
-
Metal-Halogen Exchange: 5-bromopyrimidine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (below -90°C) to generate the highly reactive pyrimidin-5-yl-lithium intermediate.
-
Formylation: This organolithium species is then quenched with a formylating agent, such as ethyl formate.
This approach significantly improves the overall yield to around 59%, compared to ~25% for older three-step methods[8]. The instability of the pyrimidin-5-yl-lithium complex above -80°C necessitates strict temperature control for the success of this reaction[8].
Comparative Synthesis Data
| Method | Starting Material | Key Reagents | Typical Yield | Key Considerations | Reference |
| Vilsmeier-Haack | 4,6-Dihydroxypyrimidine | POCl₃, DMF | ~25% (overall) | Can involve hazardous reagents; multi-step. | [8] |
| Metal-Halogen Exchange | 5-Bromopyrimidine | n-BuLi, Ethyl Formate | 59% | Requires cryogenic temperatures (-100°C); one-pot. | [8] |
Core Reactivity: A Duality of Function
The chemical personality of pyrimidine-5-carbaldehyde is defined by two key features: the electrophilic aldehyde and the electron-deficient aromatic ring.
-
Aldehyde Reactivity: The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack and condensation reactions. This is the most common mode of reactivity and allows for extensive elaboration of the side chain.
-
Ring Reactivity: The two ring nitrogen atoms act as strong electron-withdrawing groups, making the pyrimidine ring electron-deficient. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: Reactions like nitration or Friedel-Crafts are generally difficult on the unsubstituted ring[9].
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): If the ring is substituted with good leaving groups (e.g., halogens), it becomes susceptible to attack by nucleophiles[10].
-
The following diagram illustrates these primary reactivity hubs.
Caption: General mechanism of the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction offers another powerful method for alkene synthesis by reacting an aldehyde with a phosphonium ylide.[11] A key advantage is the control over stereochemistry. Non-stabilized ylides (where the R group is alkyl) typically yield (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) favor the formation of (E)-alkenes.[11] This allows for the precise construction of specific geometric isomers. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[12]
Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[13][14] This reaction is synthetically valuable because the resulting product can be readily transformed into other important functional groups: the nitro group can be reduced to an amine (yielding β-amino alcohols), and the alcohol can be oxidized or eliminated.[13][15]
Other Aldehyde Transformations
-
Nucleophilic Addition: The aldehyde readily reacts with organometallic reagents like Grignard or organolithium compounds to form secondary alcohols.[4][16]
-
Oxidation: The aldehyde can be oxidized to the corresponding pyrimidine-5-carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to 5-(hydroxymethyl)pyrimidine using reducing agents like sodium borohydride.
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following is a representative procedure for a Knoevenagel condensation.
Protocol: Synthesis of (E)-2-cyano-3-(pyrimidin-5-yl)acrylamide
This protocol describes the Knoevenagel condensation between pyrimidine-5-carbaldehyde and 2-cyanoacetamide.
Materials:
-
Pyrimidine-5-carbaldehyde (1.08 g, 10 mmol)
-
2-Cyanoacetamide (0.84 g, 10 mmol)
-
Ethanol (20 mL)
-
Piperidine (0.1 mL, ~1 mmol)
-
Stir bar, round-bottom flask (50 mL), condenser, heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrimidine-5-carbaldehyde (10 mmol), 2-cyanoacetamide (10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.1 mL) to the suspension. Causality: Piperidine acts as a mild base to deprotonate the active methylene compound, generating the nucleophilic enolate required for the condensation.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours. Self-Validation: The disappearance of the aldehyde spot on TLC indicates reaction completion.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product under vacuum to obtain the final (E)-2-cyano-3-(pyrimidin-5-yl)acrylamide.
Applications in Drug Discovery & Materials Science
The synthetic versatility of pyrimidine-5-carbaldehyde makes it a high-value starting material for creating diverse molecular libraries for screening and development.
-
Anticancer Agents: Pyrimidine derivatives are renowned for their anticancer properties, often acting as kinase inhibitors or by interfering with nucleic acid synthesis.[2] The aldehyde allows for the introduction of complex side chains that can be tailored to fit the active sites of specific biological targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]
-
Antimicrobial & Antiviral Agents: The pyrimidine scaffold is central to many antimicrobial and antiviral drugs.[3][5] Functionalization via the 5-carbaldehyde position is a key strategy for developing new derivatives with improved potency and selectivity.[1]
-
Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides, contributing to advancements in crop protection.[5]
-
Material Science: The unique electronic and photophysical properties of the pyrimidine ring can be harnessed in the development of novel materials, including fluorescent probes for biological imaging and specialized polymers.[5]
The workflow below illustrates a typical path from pyrimidine-5-carbaldehyde to a potential drug candidate.
Caption: Workflow from building block to biological hit.
Conclusion
Pyrimidine-5-carbaldehyde is far more than a simple heterocyclic aldehyde; it is a strategic platform for molecular innovation. Its reactivity is dominated by the electrophilic aldehyde, which undergoes a host of reliable and high-yielding transformations to build molecular complexity. Simultaneously, the electron-deficient nature of the pyrimidine ring offers opportunities for functionalization through nucleophilic substitution, particularly on halogenated analogues. A thorough understanding of these reactivity principles, coupled with robust synthetic protocols, empowers chemists to efficiently harness the potential of this building block in the pursuit of novel therapeutics, agrochemicals, and advanced materials.
References
-
Title: one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by Source: Marcel Dekker, Inc. URL: [Link]
-
Title: Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction Source: MDPI URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]
-
Title: Condensation reaction yielding the pyrimidine ring. Source: ResearchGate URL: [Link]
-
Title: Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions Source: ResearchGate URL: [Link]
-
Title: Synthesis of new substituted pyridines via Vilsmeier-Haack reagent Source: ResearchGate URL: [Link]
-
Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]
-
Title: Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction Source: ACS Publications URL: [Link]
-
Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: Bulgarian Chemical Communications URL: [Link]
-
Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]
-
Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL: [Link]
-
Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]
-
Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: ResearchGate URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: Henry reaction Source: Wikipedia URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions Source: ResearchGate URL: [Link]
-
Title: Pyrimidines, Purines and Azepines – synthesis, reactions and applications Source: YouTube URL: [Link]
-
Title: Henry Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Comparison of Traditional and Alternative Wittig Reactions Source: University of Tennessee at Chattanooga URL: [Link]
-
Title: Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. delval.edu [delval.edu]
- 13. Henry reaction - Wikipedia [en.wikipedia.org]
- 14. Henry Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde and Its Derivatives
Abstract
This application note provides a detailed guide for the synthesis and derivatization of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine-based structures are central scaffolds in a vast array of therapeutic agents, and this specific derivative serves as a highly versatile intermediate for the development of targeted therapies, particularly kinase inhibitors.[1][2][3] The synthetic strategy detailed herein is a robust two-stage process commencing with the synthesis of the key precursor, 4,6-dichloropyrimidine-5-carbaldehyde, via an optimized Vilsmeier-Haack reaction. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with methylamine. We provide scientifically-grounded, step-by-step protocols, mechanistic insights, and strategies for subsequent derivatization, enabling researchers in drug discovery and organic synthesis to efficiently produce these valuable molecular scaffolds.
Introduction: The Pyrimidine-5-Carbaldehyde Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous bioactive molecules, including essential components of DNA and RNA.[3] Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl rings and form critical hydrogen bonds with biological targets, have led to its incorporation into a wide range of clinically successful drugs.[3] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5]
The this compound core is particularly valuable. The aldehyde functionality serves as a versatile handle for constructing complex side chains, such as hydrazones, which have been identified as potent dual ErbB-2/EGFR kinase inhibitors for cancer therapy.[6] The chloro and methylamino substituents at the C4 and C6 positions, respectively, allow for fine-tuning of solubility, electronic properties, and target binding, making this intermediate a cornerstone for building libraries of potential drug candidates.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of the target compound is efficiently achieved through a logical and scalable two-stage process.
-
Stage 1: Vilsmeier-Haack Reaction. The process begins with the simultaneous formylation and chlorination of a readily available starting material, 4,6-dihydroxypyrimidine. This is accomplished using the Vilsmeier-Haack reaction, which employs a reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce the key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.[7]
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). The second stage involves the selective reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methylamine. This SNAr reaction displaces one of the two chlorine atoms to yield the final target molecule, this compound.
This overall workflow provides a reliable and efficient pathway to the desired scaffold.
Protocol I: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
Principle and Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic and heteroaromatic compounds.[8] The reaction proceeds through the formation of a chloromethyliminium salt, commonly known as the Vilsmeier reagent, from the reaction of a substituted amide (DMF) with phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich pyrimidine ring at the C5 position. In the case of 4,6-dihydroxypyrimidine, the reagent also serves to replace the hydroxyl groups with chlorine atoms, yielding the desired dichlorinated aldehyde in a single pot.
Comparative Protocols
The Vilsmeier-Haack synthesis of 4,6-dichloropyrimidine-5-carbaldehyde has been documented with significant variations in reported yield, highlighting the importance of procedural details. Below is a comparison of two published protocols.[7]
| Parameter | Protocol A | Protocol B (Optimized) |
| Starting Material | 4,6-dihydroxypyrimidine | 4,6-dihydroxypyrimidine |
| Scale | 50.0 g (446 mmol) | 2.5 g (22.3 mmol) |
| Reagents | POCl₃, DMF | POCl₃, DMF |
| Reaction Time | 4.5 hours | 4.5 hours |
| Purification | Extraction and Crystallization | Extraction and Concentration |
| Reported Yield | 55%[7] | 95%[7] |
Detailed Step-by-Step Protocol (Optimized for High Yield)
This protocol is adapted from the high-yield methodology reported in the literature.[7]
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Ice
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a stirrer and under an inert atmosphere, carefully add POCl₃ to DMF at 0 °C. Stir the mixture for 1 hour at this temperature. Causality: This step generates the electrophilic Vilsmeier reagent. Maintaining a low temperature controls the exothermic reaction.
-
Addition of Substrate: Add 4,6-dihydroxypyrimidine to the pre-formed Vilsmeier reagent in portions.
-
Reaction: Allow the mixture to warm to room temperature and then heat at reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic substitution and chlorination to proceed to completion.
-
Work-up: After cooling, carefully remove the volatile components under reduced pressure. Cautiously pour the residue into a beaker of ice water with vigorous stirring. Causality: Quenching with ice water hydrolyzes any remaining reactive species and precipitates the organic product.
-
Extraction: Extract the aqueous mixture multiple times (e.g., 6 times) with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with aqueous NaHCO₃ solution and then water. Causality: The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to afford the product.
Characterization
-
Appearance: Yellow solid.[7]
-
Confirmation: The structure of 4,6-dichloropyrimidine-5-carbaldehyde should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol II: Synthesis of this compound
Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms and the aldehyde group, makes the C4 and C6 positions highly susceptible to nucleophilic attack. The reaction with one equivalent of a nucleophile like methylamine leads to a mono-substitution product. While the regioselectivity can depend on various factors, the C4 position is often more reactive in such systems. This protocol is designed to favor mono-substitution.
Procedure:
-
Dissolution: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol in a reaction flask.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). Causality: The base acts as a scavenger for the HCl that is generated during the substitution, preventing protonation of the methylamine nucleophile.
-
Nucleophile Addition: Slowly add a solution of methylamine (1 equivalent) in a compatible solvent at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash it with cold solvent to remove impurities, and dry it under vacuum. If necessary, further purification can be achieved by recrystallization.
Characterization
-
Appearance: Solid.
-
Melting Point: 152.0-153.7 °C.[10]
-
Molecular Weight: 171.58 g/mol .[11]
-
Confirmation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Application: Derivatization of the Core Scaffold
This compound is a bifunctional intermediate, offering two distinct reaction sites for building molecular diversity.
-
Reactions at the Aldehyde Group: The carbaldehyde is a prime site for condensation reactions. For example, reacting it with various hydrazines or hydroxylamines can generate libraries of hydrazone or oxime derivatives, a strategy successfully employed to develop potent kinase inhibitors.[6]
-
Reactions at the C4-Chloro Position: The remaining chlorine atom can be displaced by a second nucleophile in a subsequent SNAr reaction. This allows for the introduction of a wide range of functionalities, including different amines, alcohols, or thiols, to explore structure-activity relationships (SAR).[12][13]
Conclusion
This application note details a reliable and high-yielding synthetic route to this compound, a key intermediate for pharmaceutical research. By leveraging a Vilsmeier-Haack reaction followed by a regioselective amination, researchers can efficiently access this versatile scaffold. The protocols and mechanistic insights provided herein are designed to be a practical resource for scientists and professionals in drug development, facilitating the exploration and synthesis of novel pyrimidine-based therapeutic agents.
References
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). (n.d.). Benchchem.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Zinchenko, H. M., Muzychka, L. V., Biletskiy, I. I., & Smolii, O. B. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. ScienceRise: Pharmaceutical Science.
- Pyrimidine-5-carboxaldehyde. (n.d.). Chem-Impex.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
- This compound. (n.d.). CymitQuimica.
- This compound. (n.d.). ChemicalBook.
- Xu, G., Abad, M. C., Connolly, P. J., Neeper, M. P., Struble, G. T., Springer, B. A., ... & Middleton, S. A. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(16), 4615–4619.
- Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules (Basel, Switzerland), 27(23), 8275.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. heteroletters.org [heteroletters.org]
- 6. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. This compound CAS#: 14160-94-2 [chemicalbook.com]
- 11. This compound [cymitquimica.com]
- 12. The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in Modern Kinase Inhibitor Synthesis
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde. This key building block is instrumental in the synthesis of a class of highly potent and selective covalent kinase inhibitors, most notably targeting Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). We will explore the chemical logic behind its use, provide detailed, field-tested synthetic protocols, and discuss the mechanistic basis for the resulting inhibitors' therapeutic action.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Within this field, the pyrimidine scaffold has emerged as a privileged structure, capable of forming key hydrogen bonds with the hinge region of the kinase active site, a foundational interaction for potent inhibition.
This compound is a highly versatile and strategically designed intermediate. Its unique trifunctional nature—a reactive aldehyde, a displaceable chlorine atom, and a methylamino group—provides a robust platform for constructing complex kinase inhibitors. The aldehyde group serves as a crucial handle for introducing the pharmacophore that will covalently bind to the target kinase, while the chloro- and methylamino- groups are pivotal for building the core structure that ensures correct orientation within the ATP-binding pocket.
Physicochemical Properties & Strategic Reactivity
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C6H6ClN3O | Provides the core N-heterocyclic structure. |
| Molecular Weight | 171.58 g/mol | Standard for stoichiometric calculations. |
| Appearance | Off-white to yellow crystalline powder | Physical state for handling and reaction setup. |
| Key Reactive Sites | C4-Chloride, C5-Aldehyde, C6-Methylamino | Enables sequential, regioselective modifications. |
The synthetic strategy typically leverages a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the pyrimidine ring and the adjacent aldehyde group activate the chlorine atom at the C4 position for displacement. This allows for the introduction of various aniline or other amine-containing fragments that are crucial for targeting specific kinase pockets.
-
Reductive Amination or Condensation: The aldehyde at the C5 position serves as the primary point for building the side chain that often contains the "warhead" for covalent inhibitors. This is typically achieved through reductive amination with a suitable amine.
This controlled, stepwise approach is fundamental to the modular synthesis of a library of inhibitor candidates.
Core Synthetic Protocol: Synthesis of a BTK Inhibitor Precursor
This section details a representative protocol for the synthesis of a key intermediate for a BTK inhibitor, illustrating the core principles of using this compound. This specific pathway is foundational for creating potent inhibitors like Ibrutinib.
Workflow Diagram: From Pyrimidine Building Block to Covalent Inhibitor Core
Application Notes and Protocols for Nucleophilic Substitution on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged core in medicinal chemistry, integral to numerous therapeutic agents and biologically active molecules. Its inherent electron-deficient nature, arising from two ring nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This document provides a comprehensive guide to understanding and executing nucleophilic substitution reactions on the pyrimidine ring. We delve into the core mechanistic principles, explore the critical factors governing reactivity and regioselectivity, and present detailed, field-proven protocols for both classical and modern synthetic methodologies. This guide is designed to equip researchers with the theoretical knowledge and practical steps necessary to successfully functionalize the pyrimidine core in drug discovery and development programs.
The Underlying Chemistry: Why the Pyrimidine Ring is Primed for Nucleophilic Attack
The pyrimidine ring is an electron-deficient heterocycle. The two electronegative nitrogen atoms at positions 1 and 3 exert a strong inductive electron-withdrawing effect, polarizing the ring and making the carbon atoms (C2, C4, C5, C6) electrophilic. This intrinsic property makes the ring generally resistant to electrophilic substitution but highly activated for nucleophilic attack.
The primary mechanism for substitution is the Nucleophilic Aromatic Substitution (SNAr) pathway.[1] This is a two-step addition-elimination process:
-
Addition of the Nucleophile: The nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a suitable leaving group (LG). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.
The stability of the Meisenheimer complex is paramount to the success of the reaction. The ring nitrogen atoms play a crucial role by delocalizing the negative charge through resonance, thereby stabilizing this key intermediate.[3] Attack is strongly favored at the C2, C4, and C6 positions because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms.[4][5] Attack at C5 is disfavored as this resonance stabilization is not possible.
Caption: General SNAr mechanism on a pyrimidine ring.
Critical Factors Governing Reactivity and Regioselectivity
The outcome of a nucleophilic substitution on pyrimidine is a delicate interplay of several factors. Understanding these variables is key to designing successful and selective transformations.
-
Leaving Group (LG): The nature of the leaving group primarily affects the second step (elimination). However, in SNAr, the first step (nucleophilic attack) is rate-determining.[5] The reactivity order for halogens is often F > Cl > Br > I.[6] This "element effect" seems counterintuitive given bond strengths, but it is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center exceptionally electrophilic and accelerating the initial nucleophilic attack.[6][7] Other common leaving groups include sulfones, triflates, and azides.[8]
-
Nucleophile: The reaction is sensitive to the nucleophile's strength, concentration, and steric bulk.
-
Ring Substituents: The electronic properties of other substituents on the pyrimidine ring profoundly impact reactivity.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ further deplete the ring's electron density, stabilizing the Meisenheimer complex and significantly accelerating the substitution rate.[11]
-
Electron-Donating Groups (EDGs): Groups like -NH₂ or -OR decrease the ring's electrophilicity, destabilizing the intermediate and slowing the reaction.
-
-
Regioselectivity: When multiple leaving groups are present, such as in 2,4-dichloropyrimidine, the site of substitution can be controlled. Generally, the C4 position is more reactive than C2 due to a higher LUMO coefficient and potentially less steric hindrance.[4][12] However, this selectivity is highly sensitive to the electronic nature of other substituents and the reaction conditions, and C2 selectivity can be achieved.[11][12] For instance, an electron-donating group at C6 can direct substitution to the C2 position.[12]
Synthetic Methodologies & Experimental Protocols
Several robust methods exist for the functionalization of pyrimidines via nucleophilic substitution.
Classical SNAr of Halopyrimidines
This is the most direct and widely used method, involving the displacement of a halide with a nucleophile. Dichloropyrimidines are common and versatile starting materials.[13][14]
Protocol 1: Selective Monosubstitution of 2,4-Dichloropyrimidine with an Amine
This protocol details the typical regioselective substitution at the more reactive C4 position.
-
Objective: To synthesize 2-chloro-4-aminopyrimidine derivatives.
-
Rationale: The reaction is performed under mild basic conditions. A tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing as a nucleophile. Solvents like ethanol, isopropanol, or DMF are commonly used.
Step-by-Step Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol or THF, ~0.2 M), add the desired amine nucleophile (1.0-1.2 eq.).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted product.
Caption: Workflow for a classical SNAr reaction.
Chichibabin Reaction: Direct C-H Amination
The Chichibabin reaction is a classic method for the direct amination of electron-deficient heterocycles, where a C-H bond is functionalized, and hydride (H⁻) is formally eliminated.[15][16] Traditional methods require harsh conditions (NaNH₂ in hot toluene).[16] Modern protocols offer milder alternatives.
Protocol 2: Modified Chichibabin Amination using a NaH-Iodide Composite
This protocol, based on recent advancements, allows for the C2 amination of pyridines and related heterocycles under significantly milder conditions.[17][18]
-
Objective: To directly aminate a pyrimidine ring at an activated C-H position.
-
Rationale: Sodium hydride (NaH) in the presence of an iodide salt (e.g., LiI or NaI) acts as a potent Brønsted base, capable of deprotonating primary amines to generate the active amide nucleophile in situ.[18] The reaction proceeds via nucleophilic addition followed by the elimination of hydride, which reacts to form H₂ gas.
Step-by-Step Procedure:
-
To a flame-dried, sealed tube under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrimidine substrate (1.0 eq.), sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq.), and lithium iodide (LiI, 2.0 eq.).
-
Add a dry, aprotic solvent such as THF (~1.0 M).
-
Add the primary or secondary amine (2.0 eq.) at room temperature.
-
Seal the tube tightly and heat the reaction mixture to 85 °C in an oil bath for 7-18 hours. Monitor the formation of H₂ gas (use a bubbler).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting aminopyrimidine via column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
For less activated pyrimidines or for forming challenging C-N, C-O, or C-S bonds, metal-catalyzed cross-coupling reactions are indispensable tools.
Protocol 3: Buchwald-Hartwig Amination of a Chloropyrimidine
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for coupling amines with aryl halides, including challenging chloropyrimidines.[19][20]
-
Objective: To couple an amine with a chloropyrimidine that is unreactive under standard SNAr conditions.
-
Rationale: A Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex coordinates the amine, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination yields the C-N coupled product and regenerates the Pd(0) catalyst.[20] The choice of phosphine ligand is critical for success.
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the chloropyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Add a dry, deoxygenated solvent, such as toluene or dioxane.
-
Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Methodologies at a Glance
Table 1: Comparison of Key Nucleophilic Substitution Methodologies
| Feature | Classical SNAr | Chichibabin Reaction | Buchwald-Hartwig Amination |
| Substrate | Activated halopyrimidine | Pyrimidine with C-H bond | Halo- or triflyloxypyrimidine |
| Key Reagents | Nucleophile, non-nucleophilic base | NaNH₂ or NaH/LiI, Amine | Pd catalyst, phosphine ligand, strong base |
| Typical Conditions | RT to 80 °C | 85 °C to 130 °C (milder with modern variants)[15][18] | 80 °C to 110 °C |
| Advantages | Operationally simple, inexpensive, wide nucleophile scope.[21] | Direct C-H functionalization, atom-economical.[15] | Excellent functional group tolerance, high yields, couples unreactive substrates.[20] |
| Disadvantages | Requires an activated substrate with a good leaving group. | Harsh conditions (traditional), limited to amination.[16] | Expensive catalyst/ligand, requires inert atmosphere, potential side reactions.[19] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the pyrimidine ring. 2. Poor leaving group. 3. Deactivated catalyst (for cross-coupling). 4. Insufficiently strong base. | 1. Switch to a more activated substrate (e.g., add an EWG) or move to a catalytic method like Buchwald-Hartwig.[19] 2. Change the leaving group (e.g., from -Cl to -F or -OTf). 3. Ensure strictly inert and anhydrous conditions. Use a fresh catalyst/ligand.[19] 4. For Buchwald-Hartwig, use NaOtBu or LHMDS. For SNAr, ensure the base is strong enough to neutralize HCl. |
| Poor Regioselectivity | 1. Similar reactivity of C2 and C4 positions. 2. Steric hindrance near the target position. 3. Reaction temperature is too high, allowing equilibration. | 1. Modify substituents on the ring to electronically differentiate the positions.[12] 2. Use a less bulky nucleophile or protecting group strategy. 3. Run the reaction at the lowest possible temperature that affords a reasonable rate. |
| Hydrodehalogenation | Competing reduction side reaction, often in Pd-catalyzed processes. | 1. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines). 2. Ensure strictly anhydrous conditions.[19] 3. Use a slight excess of the amine coupling partner. |
References
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. researchgate.net [researchgate.net]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in Drug Discovery
Introduction: The Strategic Value of the 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets, often mimicking the purine bases of ATP, making it a cornerstone in the design of kinase inhibitors.[1][2] The subject of this guide, this compound, is a highly functionalized and versatile building block poised for strategic deployment in drug discovery programs.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthetic utility, providing detailed protocols for key transformations, and explore its application in the generation of potent and selective inhibitors for various therapeutic targets. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties and Handling
This compound is a solid at room temperature with a melting point in the range of 152.0-153.7 °C. It is advisable to store this compound at -20°C under a nitrogen atmosphere to prevent degradation. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn during handling.
| Property | Value |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| Melting Point | 152.0-153.7 °C |
| Storage | -20°C, under nitrogen, away from moisture |
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound is rooted in its three reactive sites: the aldehyde group at the 5-position, the chloro substituent at the 4-position, and the methylamino group at the 6-position. This trifecta of functional handles allows for a modular and divergent approach to library synthesis.
Caption: Key reactive sites of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study Inspired by STAT6 Inhibitors
Signal Transducer and Activator of Transcription 6 (STAT6) is a key therapeutic target in allergic and inflammatory diseases.[1][2] The synthesis of potent STAT6 inhibitors often involves a pyrimidine-5-carboxamide scaffold. While published syntheses may start from a related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chemical logic is directly translatable to this compound.
The general synthetic strategy involves:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-chloro position with a desired amine.
-
Amide coupling of the C5-carboxylic acid with a second amine.
Caption: General synthetic workflow for pyrimidine-5-carboxamide inhibitors.
Protocol 1: Oxidation of the Aldehyde to a Carboxylic Acid
The transformation of the formyl group to a carboxylic acid is a critical step to enable subsequent amide bond formation. A mild and efficient method is the Pinnick oxidation, which utilizes sodium chlorite in the presence of a scavenger for the hypochlorite byproduct.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) as a hypochlorite scavenger.
-
To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water and then acidify to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or flash chromatography.
Causality: The Pinnick oxidation is chosen for its high chemoselectivity for aldehydes, leaving other functional groups such as the chloro and amino substituents intact. 2-Methyl-2-butene is essential to prevent side reactions mediated by the hypochlorite byproduct.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the pyrimidine ring and the adjacent formyl/carboxyl group activates the C4-chloro for nucleophilic aromatic substitution. This allows for the introduction of a diverse range of amine-containing fragments.
Materials:
-
4-Chloro-6-(methylamino)pyrimidine-5-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the 4-chloro-6-(methylamino)pyrimidine-5-carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Causality: The SNAr reaction is a cornerstone of pyrimidine chemistry. The choice of a polar aprotic solvent like DMF facilitates the reaction by stabilizing the charged Meisenheimer intermediate. A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
Protocol 3: Amide Coupling
The final step in constructing the pyrimidine-5-carboxamide core is the formation of an amide bond between the carboxylic acid and an amine. Standard peptide coupling reagents are effective for this transformation.
Materials:
-
4-(Substituted-amino)-6-(methylamino)pyrimidine-5-carboxylic acid (from Protocol 2)
-
Desired primary or secondary amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another suitable coupling reagent (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography or preparative HPLC.
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is used as the base to activate the carboxylic acid and neutralize any acidic byproducts.
Alternative Transformations of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations beyond oxidation.
Protocol 4: Knoevenagel Condensation
The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Piperidine or another basic catalyst (catalytic amount)
-
Ethanol or another suitable protic solvent
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash chromatography.
Causality: The basic catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.
Biological Activity of a Representative Derivative
A potent STAT6 inhibitor, AS1517499, with a pyrimidine-5-carboxamide core, has been reported with an IC₅₀ of 21 nM in a STAT6 inhibition assay and 2.3 nM in an IL-4-induced Th2 differentiation assay.[1] This demonstrates the potential of this scaffold to yield highly potent and cell-active compounds.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its multiple reactive sites allow for the facile generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis of novel compounds, particularly those targeting the kinase family and other ATP-binding proteins. The demonstrated success of the pyrimidine-5-carboxamide scaffold in yielding potent STAT6 inhibitors underscores the potential of this starting material in developing novel therapeutics.
References
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 423-434. [Link]
-
Yokota, M., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6345-6355. [Link]
Sources
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Pyrimidine Carbaldehydes in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyrimidine Carbaldehyde Scaffold
The pyrimidine ring is a fundamental heterocyclic motif and a privileged scaffold in medicinal chemistry, largely due to its integral role as a building block of DNA and RNA.[1][2][3] This inherent biological relevance makes pyrimidine derivatives excellent candidates for interacting with a wide array of biological targets with high specificity and affinity. Among the various functionalized pyrimidines, pyrimidine carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4][5] The aldehyde group, a reactive linchpin, provides a gateway for a multitude of chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological activities.[5] This guide delves into the critical applications of pyrimidine carbaldehydes in modern drug discovery, offering detailed insights into their role in the development of novel therapeutics for a range of diseases, including cancer, viral infections, and neurological disorders.[4] We will explore key synthetic strategies, highlight structure-activity relationships, and provide detailed protocols to empower researchers in their quest for next-generation medicines.
I. Pyrimidine Carbaldehydes as Linchpins in Anticancer Drug Discovery
The fight against cancer has seen a significant contribution from pyrimidine-based compounds, which often act by interfering with nucleic acid synthesis or by inhibiting key signaling pathways crucial for tumor growth and survival.[2][6][7][8][9] Pyrimidine carbaldehydes serve as pivotal starting materials for a variety of potent anticancer agents, most notably kinase inhibitors.
A. Kinase Inhibitors: Targeting the Engines of Cell Proliferation
Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell cycle progression, proliferation, and survival.[2][10] Many successful kinase inhibitors feature a pyrimidine core that cleverly mimics the adenine moiety of ATP, enabling competitive binding at the enzyme's active site.[10] The aldehyde functionality on the pyrimidine ring is instrumental in elaborating the core structure to achieve high potency and selectivity.
Key Kinase Targets for Pyrimidine-Based Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of several cancers.[11] Pyrimidine-based inhibitors like Gefitinib and Erlotinib have demonstrated significant clinical success.[11] The synthesis of analogs often involves the condensation of a pyrimidine carbaldehyde with an aniline derivative to form a key pharmacophore.
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a common feature of cancer, leading to uncontrolled cell division.[12] Several pyrimidine-based CDK inhibitors are in various stages of clinical development.[12] For instance, novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against CDK9.[12]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[10][13] Pyrimidine-based Aurora kinase inhibitors have been designed to reduce levels of oncoproteins like cMYC and MYCN.[13]
-
KRAS-G12D: Mutations in the KRAS gene are prevalent in many aggressive cancers.[14] Novel pyrimidine derivatives have been developed as inhibitors of the KRAS-G12D mutant protein.[14]
Illustrative Synthetic Workflow for a Generic Pyrimidine-Based Kinase Inhibitor:
Caption: Synthetic workflow for kinase inhibitors.
B. Inhibitors of DNA Synthesis and Repair
The structural similarity of pyrimidines to the nucleobases thymine, cytosine, and uracil makes them ideal candidates for designing antimetabolites that disrupt DNA synthesis and repair mechanisms in rapidly dividing cancer cells. The well-known anticancer drug 5-Fluorouracil (5-FU) is a classic example of a pyrimidine analog that inhibits thymidylate synthase. While not directly synthesized from a carbaldehyde, the principle of using pyrimidine scaffolds to target DNA-related processes is central. Pyrimidine carbaldehydes can be used to synthesize more complex, targeted antimetabolites.
Quantitative Data: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [7] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [7] |
| KRAS-G12D Inhibitor | Compound 10k | Panc1 (Pancreatic) | 0.009 | [14] |
II. Broad-Spectrum Antiviral Agents Derived from Pyrimidine Carbaldehydes
The pyrimidine scaffold is a recurring theme in antiviral drug design, with numerous compounds demonstrating efficacy against a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[15][16][17] The aldehyde group of pyrimidine carbaldehydes provides a convenient handle for the synthesis of nucleoside and non-nucleoside analogs that can inhibit viral replication.
Mechanisms of Antiviral Action:
-
Inhibition of Viral Polymerases: Many pyrimidine-based antiviral drugs are nucleoside analogs that, once activated by phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[16]
-
Targeting Viral Enzymes: Non-nucleoside inhibitors can bind to and inhibit the function of essential viral enzymes, such as reverse transcriptase in HIV.
-
Blocking Viral Entry: Some pyrimidine derivatives can interfere with the interaction between the virus and host cell receptors, preventing infection.
Experimental Protocol: Synthesis of a Pyrimidine-based Antiviral Candidate via Wittig Reaction
This protocol describes a general procedure for the synthesis of an alkenylpyrimidine, a common structural motif in antiviral compounds, starting from a pyrimidine carbaldehyde.
Materials:
-
Pyrimidine-5-carbaldehyde (1.0 eq)
-
Triphenylphosphonium ylide (1.1 eq) (prepared from the corresponding phosphonium salt and a strong base like n-butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the appropriate triphenylphosphonium salt in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Add n-butyllithium dropwise to the stirred solution. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the reaction to stir at 0°C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve pyrimidine-5-carbaldehyde in anhydrous THF.
-
Slowly add the pyrimidine carbaldehyde solution to the pre-formed ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkenylpyrimidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Wittig reaction involves strongly basic and moisture-sensitive reagents (n-butyllithium and the ylide). The absence of water is crucial to prevent quenching of the reagents and ensure high yields.
-
Inert Atmosphere: An argon or nitrogen atmosphere prevents the degradation of the organometallic reagents through reaction with oxygen.
-
Stepwise Addition at Low Temperature: The dropwise addition of n-butyllithium at 0°C helps to control the exothermic deprotonation reaction. Adding the aldehyde solution to the ylide (rather than the reverse) helps to minimize side reactions of the sensitive aldehyde.
III. Pyrimidine Carbaldehydes in the Development of CNS-Active Agents
The versatility of pyrimidine carbaldehydes also extends to the synthesis of compounds targeting the central nervous system (CNS), including agents for neurological disorders.[1][4] The ability to fine-tune the physicochemical properties of pyrimidine derivatives is key to achieving brain penetrance, a critical requirement for CNS drugs.
Logical Relationship: From Pyrimidine Carbaldehyde to CNS Drug Candidate
Caption: CNS drug discovery workflow.
Pyrimidine-5-carboxaldehyde is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[4]
IV. General Synthetic Protocols for Pyrimidine Carbaldehydes
The accessibility of pyrimidine carbaldehydes is crucial for their widespread use. Several reliable methods exist for their preparation.
Protocol 1: Oxidation of Hydroxymethylpyrimidines
This is a common and often high-yielding method for accessing pyrimidine carbaldehydes.
Materials:
-
4-Hydroxymethyl-2-phenylpyrimidine (1.0 eq)
-
Manganese (IV) oxide (MnO2, 5.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4-hydroxymethyl-2-phenylpyrimidine in DCM, add activated MnO2 in one portion.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrimidine-4-carbaldehyde.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 2: Riley Oxidation of Methylpyrimidines
This method allows for the direct conversion of a methyl group to an aldehyde.
Materials:
-
4-Methyl-2-(methylthio)pyrimidine (1.0 eq)
-
Selenium dioxide (SeO2, 1.2 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-(methylthio)pyrimidine in a mixture of 1,4-dioxane and water.
-
Add selenium dioxide to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography.
Conclusion
Pyrimidine carbaldehydes are undeniably powerful and versatile building blocks in medicinal chemistry. Their reactive aldehyde functionality, coupled with the privileged nature of the pyrimidine scaffold, provides an efficient entry point for the synthesis of a vast array of biologically active molecules. From potent kinase inhibitors in oncology to broad-spectrum antiviral agents and novel CNS-active compounds, the applications of pyrimidine carbaldehydes are extensive and continue to expand. The synthetic protocols and strategic insights provided in this guide are intended to facilitate the work of researchers and drug development professionals, accelerating the discovery of new and effective therapies for pressing medical needs.
References
-
Al-Ostoot, F. H., Al-Dahmoshi, H. O., Al-Baqmi, A. M., El-Sayed, W. A., & Al-Harthy, N. H. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(29), 3351-3371. [Link]
-
Al-Otaibi, F., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2535. [Link]
-
MBBS NAIJA. (2023, June 19). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents [Video]. YouTube. [Link]
-
Fayed, E. A., et al. (2023). Antiviral drugs having pyrimidine structure. ResearchGate. [Link]
-
Gomha, S. M., et al. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6296. [Link]
-
ChemSRC. (2025). Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]
-
Wiley, R. H., & Yamamoto, Y. (1970). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 35(8), 2841-2842. [Link]
-
Gębura, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2095. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7564. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5199. [Link]
-
Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12108-12124. [Link]
-
El-Gamal, M. I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2351. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Kumar, A., et al. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
Singh, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138015. [Link]
-
Damera, T., et al. (2022). Some bioactive pyridopyrimidine derivatives. ResearchGate. [Link]
-
Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer, 7, 21. [Link]
-
Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100147. [Link]
-
Kumar, D., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-Cancer Drug Discovery, 10(2), 144-162. [Link]
-
Ghosh, I., & König, B. (2020). Bioactive molecules with pyrimidine cores. ResearchGate. [Link]
-
Sharma, A., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
Liu, M. C., et al. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(7), 868-872. [Link]
-
Atkinson, B. N., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7439-7458. [Link]
-
Hassan, A. A., et al. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. Archiv der Pharmazie, 356(9), e2300208. [Link]
-
Tarsounas, M., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(35), 4065-4091. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to the Synthesis and Evaluation of Pyrimidine-Based STAT6 Inhibitors
Abstract: Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of IL-4 and IL-13 signaling, making it a key therapeutic target for Type 2 inflammatory diseases such as asthma and atopic dermatitis.[1][2] The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase and transcription factor inhibitors.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of STAT6 inhibitors from pyrimidine precursors, their subsequent characterization, and their biological evaluation in relevant in vitro and cell-based assays.
Introduction: Targeting the STAT6 Signaling Axis
The STAT6 signaling pathway is a central component of the immune system's response to allergens and helminth infections.[2] Dysregulation of this pathway is a hallmark of various allergic and inflammatory conditions.[1] Upon binding of cytokines IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of a specific tyrosine residue on the receptor.[2] This phosphotyrosine serves as a docking site for the SH2 domain of STAT6. Recruited STAT6 is then itself phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and subsequent activation of target gene transcription.[5][6]
Inhibiting this cascade offers a promising therapeutic strategy. While biologics targeting upstream cytokines or their receptors have proven effective, small molecule inhibitors that directly target STAT6 provide the potential for oral administration and a different modality of pathway modulation.[7][8] The pyrimidine nucleus is an excellent starting point for designing such inhibitors due to its synthetic tractability and its presence in numerous approved drugs, demonstrating favorable physicochemical properties.[9][10] This document details the synthetic route and biological validation of pyrimidine-based STAT6 inhibitors, exemplified by derivatives related to the well-characterized inhibitor AS1517499.[11][12]
The IL-4/IL-13/STAT6 Signaling Pathway
Understanding the mechanism of STAT6 activation is crucial for designing effective inhibitors and relevant screening assays. The pathway is a linear cascade of phosphorylation and protein-protein interactions, culminating in a transcriptional response.
Caption: The IL-4/IL-13 signaling cascade leading to STAT6-mediated gene transcription.
PART I: Synthesis of Pyrimidine-Based STAT6 Inhibitors
The synthetic approach focuses on the construction of a 2,4,5-substituted pyrimidine core. The structure-activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at the C2, C4, and C5 positions are critical for potent biological activity.[13][14] The following protocol outlines a general, yet robust, method for synthesizing compounds structurally related to the potent STAT6 inhibitor AS1517499, which has an IC₅₀ of 21 nM.[11][15]
Protocol 1: Synthesis of a 2-{[2-(Aryl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamide Derivative
This multi-step synthesis involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyrimidine precursor, followed by amide bond formation. The choice of reactants allows for modularity, enabling the creation of a library of analogs for SAR studies.
Caption: General synthetic workflow for pyrimidine-based STAT6 inhibitors.
Materials & Reagents:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate
-
Benzylamine
-
2-(3-chloro-4-hydroxyphenyl)ethanamine (or other substituted phenylethylamines)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Ammonium chloride (NH₄Cl)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)
Step-by-Step Methodology:
-
Synthesis of Ethyl 2-chloro-4-(benzylamino)pyrimidine-5-carboxylate (Intermediate 1):
-
To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in DMF at 0 °C, add DIPEA (1.2 eq).
-
Slowly add benzylamine (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Rationale: The C4 position of the dichloropyrimidine is more reactive towards nucleophilic substitution than the C2 position. Conducting the reaction at low-to-ambient temperature allows for selective monosubstitution. DIPEA acts as a non-nucleophilic base to quench the HCl generated.
-
Upon completion, perform an aqueous workup: dilute with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.
-
-
Synthesis of Ethyl 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxylate (Intermediate 2):
-
In a sealed vessel, dissolve Intermediate 1 (1.0 eq) in dioxane.
-
Add 2-(3-chloro-4-hydroxyphenyl)ethanamine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Rationale: The second SNAr reaction at the less reactive C2 position requires more forcing conditions (elevated temperature). A sealed vessel is used to prevent solvent evaporation.
-
Cool the reaction to room temperature and concentrate. Purify directly by column chromatography to obtain the di-substituted pyrimidine ester.
-
-
Hydrolysis to Carboxylic Acid (Intermediate 3):
-
Dissolve the ester (Intermediate 2) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Rationale: Saponification using LiOH is a standard method for hydrolyzing the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amidation.
-
Monitor by TLC/LC-MS. Once the starting material is consumed, acidify the mixture to pH ~4-5 with 1N HCl. Extract the product with ethyl acetate, dry, and concentrate to yield the crude carboxylic acid, which can often be used directly in the next step.
-
-
Amide Formation to Final Product:
-
Dissolve the crude carboxylic acid (Intermediate 3, 1.0 eq) in DMF.
-
Add HOBt (1.2 eq), EDC (1.2 eq), DIPEA (2.0 eq), and ammonium chloride (1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Rationale: This is a standard peptide coupling reaction to form the primary amide at the C5 position. EDC/HOBt is a common coupling system that activates the carboxylic acid for nucleophilic attack by ammonia (generated in situ from ammonium chloride and base).
-
Perform an aqueous workup and purify by column chromatography or preparative HPLC to yield the final inhibitor.
-
Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
PART II: Biological Evaluation of Pyrimidine-Based STAT6 Inhibitors
A tiered approach is essential for evaluating the synthesized compounds. Initial screening should determine direct inhibition of the STAT6 pathway, followed by functional assays in relevant immune cells.
Protocol 2: In Vitro STAT6 Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit IL-4-induced, STAT6-mediated transcription of a reporter gene (e.g., luciferase). It is a robust method for determining target engagement in a cellular context.[16][17]
Materials:
-
HEK293 or HeLa cells.[18]
-
STAT6-responsive luciferase reporter plasmid (containing STAT6 binding sites upstream of the luciferase gene).
-
STAT6 expression vector (optional, to boost signal).
-
Transfection reagent (e.g., Lipofectamine).
-
Recombinant human IL-4.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Transfection:
-
Plate cells in a 96-well plate to be ~70-80% confluent on the day of transfection.
-
Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and, if needed, a STAT6 expression vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected control plasmid (e.g., Renilla luciferase) can be used for normalization.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO, then further dilute in cell culture media to the final desired concentrations (ensure final DMSO concentration is ≤0.1%).
-
Pre-treat the transfected cells with the compound dilutions for 1 hour at 37 °C.
-
Stimulate the cells by adding IL-4 to a final concentration of 10-20 ng/mL. Include 'unstimulated' and 'vehicle-treated' controls.
-
Incubate for an additional 6-18 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
If a normalization plasmid was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the STAT6-luciferase signal to the control reporter signal (if applicable).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle-treated, IL-4-stimulated control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Functional Assay - Inhibition of Th2 Cell Differentiation
A key function of STAT6 is driving the differentiation of naive T helper cells into Th2 cells.[11] This assay assesses the functional consequence of STAT6 inhibition.
Materials:
-
Spleen from a C57BL/6 mouse.
-
Naive CD4⁺ T cell isolation kit.
-
Anti-CD3e and Anti-CD28 antibodies (plate-bound or soluble).
-
Recombinant mouse IL-4 (for Th2 differentiation).
-
Recombinant mouse IL-12 and anti-IL-4 antibody (for Th1 control).
-
Synthesized STAT6 inhibitor.
-
Flow cytometer and antibodies for intracellular cytokine staining (anti-IFN-γ, anti-IL-4).
Step-by-Step Methodology:
-
Isolation of Naive T Cells:
-
Isolate splenocytes from a mouse spleen under sterile conditions.
-
Enrich for naive CD4⁺ T cells using a negative selection magnetic bead kit according to the manufacturer's protocol.
-
-
Cell Culture and Differentiation:
-
Culture the isolated naive CD4⁺ T cells in plates pre-coated with anti-CD3e antibody, along with soluble anti-CD28 antibody.
-
For Th2 differentiation, add IL-4 (e.g., 10 ng/mL) and anti-IFN-γ antibody.
-
For a selectivity control (Th1 differentiation), add IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody.[15]
-
Add the synthesized STAT6 inhibitor at various concentrations to the Th2-skewing cultures.
-
Culture the cells for 3-5 days.
-
-
Restimulation and Intracellular Staining:
-
Restimulate the differentiated T cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and perform surface staining for CD4.
-
Fix, permeabilize, and perform intracellular staining for IL-4 (Th2 marker) and IFN-γ (Th1 marker).
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer.
-
Gate on the CD4⁺ population and quantify the percentage of cells expressing IL-4 and IFN-γ.
-
Determine the IC₅₀ of the inhibitor for blocking the emergence of IL-4-producing Th2 cells. The compound should not significantly affect the percentage of IFN-γ-producing Th1 cells, demonstrating selectivity.[11]
-
Caption: Tiered workflow for the biological evaluation of STAT6 inhibitors.
Data Presentation & Interpretation
Quantitative data from the screening assays should be tabulated to facilitate comparison between different synthesized analogs. This allows for the elucidation of structure-activity relationships.
Table 1: Example Data for a Series of Pyrimidine-Based STAT6 Inhibitors
| Compound ID | R¹ Group (at C2) | R² Group (at C4) | STAT6 Reporter Assay IC₅₀ (nM)[11][17] | Th2 Differentiation IC₅₀ (nM)[11][15] |
| AS1517499 | 2-(3-Cl-4-OH-Ph)ethyl | Benzyl | 21 | 2.3 |
| Analog-1 | 2-(4-OH-Ph)ethyl | Benzyl | 85 | 15 |
| Analog-2 | 2-(3-Cl-4-OH-Ph)ethyl | 4-F-Benzyl | 15 | 1.8 |
| Analog-3 | 2-(3-Cl-4-OH-Ph)ethyl | Methyl | >1000 | >500 |
| Analog-4 | 2-(Ph)ethyl | Benzyl | 250 | 98 |
This is example data for illustrative purposes.
Interpretation: From this hypothetical data, one could infer that:
-
A halogen (Cl) and a hydroxyl group on the phenylethyl moiety at C2 are important for potency (compare AS1517499 to Analog-1 and Analog-4).
-
A benzyl group at C4 is preferred over a small alkyl group like methyl (compare AS1517499 to Analog-3).
-
Modifications to the benzyl group at C4 are tolerated and can even improve potency (compare AS1517499 to Analog-2).
Conclusion
This application note provides a detailed framework for the rational design, synthesis, and biological evaluation of pyrimidine-based STAT6 inhibitors. By following the outlined protocols, researchers can efficiently create and screen compound libraries to identify potent and selective inhibitors. The modular nature of the synthesis allows for extensive exploration of the chemical space around the pyrimidine core, and the tiered biological evaluation workflow ensures that promising compounds are advanced based on both biochemical potency and functional activity. These methodologies provide a solid foundation for drug discovery programs aimed at developing novel oral therapeutics for a range of STAT6-mediated diseases.
References
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). Bioorganic & Medicinal Chemistry.
-
STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. (2021). Pathology, Research and Practice. [Link]
-
Transcriptional regulation by STAT6. (2013). Jak-Stat. [Link]
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry. [Link]
-
Inhibition of STAT6 signaling in cell-based assays. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example. (2024). BioDuro. [Link]
-
A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice. (2009). American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. (2019). Frontiers in Immunology. [Link]
-
Signaling mechanisms, interaction partners, and target genes of STAT6. (2022). Cytokine & Growth Factor Reviews. [Link]
-
STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. (2021). Semantic Scholar. [Link]
-
STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. (2024). Immunologic Research. [Link]
-
AS-1517499 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. [Link]
-
Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay. (2024). BioDuro. [Link]
-
Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2024). Business Wire. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]
-
Identification of inhibitors that target JAK-STAT6 signal pathway via high-throughput screening. (2009). Chinese Pharmacological Bulletin. [Link]
-
Inhibitory effects of AS1517499 (AS) on the IL-13–induced activation of... (2009). American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Highly selective and reversible STAT6 inhibition demonstrates potential for differentiated efficacy and safety profile in type 2 allergic inflammation. (2024). Recludix Pharma. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (2022). Bentham Science. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
Sources
- 1. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. recludixpharma.com [recludixpharma.com]
- 8. recludixpharma.com [recludixpharma.com]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. | Semantic Scholar [semanticscholar.org]
- 15. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
experimental procedure for condensation reaction with 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Application Note & Protocol
Topic: Strategic Synthesis of Fused Pyrimidine Scaffolds via Condensation of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Pyrimidine Intermediate
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Specifically, this compound is a highly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups: the aldehyde at the C5 position serves as a prime electrophilic center for condensation reactions, while the chlorine atom at the C4 position provides a crucial handle for subsequent functionalization, often through nucleophilic substitution or cross-coupling reactions.[2]
This combination allows for the rapid construction of complex, fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These fused scaffolds are considered "privileged structures" in drug discovery, as they are known to interact with a wide range of biological targets, including various protein kinases, making them integral to the development of novel therapeutics for oncology, inflammation, and other disease areas.[2][3]
This document provides a comprehensive guide to the experimental procedures for leveraging this compound in condensation reactions, focusing on the synthesis of pyrimido[4,5-d]pyrimidines. It explains the causality behind procedural choices and offers a robust, self-validating protocol for researchers.
Underlying Chemical Principles & Reaction Mechanism
The core of this synthetic strategy is a cyclocondensation reaction. This process involves the formation of two new bonds to construct a new ring fused to the original pyrimidine core. The reaction typically proceeds in two key stages:
-
Initial Condensation: The reaction begins with a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde by a binucleophilic reagent (e.g., guanidine, urea, or an amine). This initially forms a tetrahedral hemiaminal intermediate, which is usually unstable and rapidly dehydrates to form a more stable Schiff base (imine) or a related condensed intermediate.[4][5]
-
Intramolecular Cyclization: The second nucleophilic site on the reaction partner then attacks an electrophilic center on the pyrimidine ring. In many cases, this is a nucleophilic addition to the C=N bond of the newly formed imine or a related tautomer, followed by aromatization to yield the stable, fused heterocyclic product. The reaction is often catalyzed by an acid or a base to facilitate either the initial condensation or the subsequent cyclization and dehydration steps.[6][7]
Diagram: Generalized Reaction Mechanism
Caption: Generalized mechanism for cyclocondensation.
Core Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This protocol details a representative procedure for the condensation of this compound with guanidine hydrochloride to form a 2-amino-pyrimido[4,5-d]pyrimidine derivative. This class of compounds is of significant interest in medicinal chemistry.[8]
Materials & Reagents
| Reagent | CAS No. | Molecular Formula | Recommended Purity | Supplier Example |
| This compound | 144345-62-4 | C₆H₆ClN₃O | >97% | Sigma-Aldrich, Combi-Blocks |
| Guanidine Hydrochloride | 50-01-1 | CH₅N₃·HCl | >99% | TCI, Fisher Scientific |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | >95% or 21% soln. in EtOH | Acros Organics, Sigma-Aldrich |
| Anhydrous Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 200 proof, <0.005% H₂O | Decon Labs, Pharmco-Aaper |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |
| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh, 60 Å | Sorbent Technologies |
Essential Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold, bubbler)
-
Heating mantle or oil bath with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
-
Rotary evaporator
-
Glass funnel and filter paper
-
Column chromatography setup
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[9]
-
Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Guanidine Hydrochloride: Harmful if swallowed or inhaled. Causes serious eye irritation.[10][11]
-
Solvents: Ethanol, Ethyl Acetate, and Hexanes are flammable. Work in a fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[12]
Step-by-Step Synthesis Procedure
-
Reagent Preparation (In Situ Guanidine Free Base):
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add guanidine hydrochloride (1.2 eq., e.g., 1.15 g, 12.0 mmol).
-
Add anhydrous ethanol (30 mL) to the flask.
-
While stirring under a positive pressure of nitrogen, carefully add sodium ethoxide (1.2 eq., e.g., 0.82 g, 12.0 mmol, if solid; or 4.1 mL of 21% solution in EtOH).
-
Causality Note: Guanidine is commercially available as a stable salt. The free base, which is the active nucleophile, is generated in situ by reaction with a strong base like sodium ethoxide. The byproduct, NaCl, is poorly soluble in ethanol and will precipitate.[13]
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the guanidine free base.
-
-
Reaction Setup and Execution:
-
In a separate 50 mL flask, dissolve this compound (1.0 eq., e.g., 1.86 g, 10.0 mmol) in anhydrous ethanol (20 mL).
-
Using a cannula or dropping funnel, add the solution of the pyrimidine carbaldehyde dropwise to the stirring suspension of guanidine free base over 10-15 minutes.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.
-
Causality Note: Heating provides the necessary activation energy for both the initial condensation/dehydration and the subsequent intramolecular cyclization, significantly increasing the reaction rate. Ethanol is an excellent solvent as it solubilizes the starting material and is compatible with the base used.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes mobile phase).
-
Spot the starting material and the reaction mixture on the TLC plate. Visualize under UV light (254 nm). The reaction is complete when the starting aldehyde spot is no longer visible (typically 4-8 hours).
-
Self-Validation: TLC is a critical checkpoint. It prevents premature work-up of an incomplete reaction or prolonged heating that could lead to side products or decomposition.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
A precipitate (the product and NaCl) will likely have formed. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Transfer the crude solid to a beaker and add deionized water (~50 mL). Stir vigorously for 15 minutes to dissolve the NaCl byproduct.
-
Collect the purified product by vacuum filtration. Wash the solid with deionized water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).
-
Dry the solid under high vacuum to a constant weight.
-
-
Purification (If Necessary):
-
If TLC or other analysis (e.g., ¹H NMR) of the dried solid indicates the presence of impurities, further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water).
-
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete generation of free base. 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Ensure NaOEt is not expired and was handled under inert conditions. 2. Use anhydrous solvents and oven-dried glassware. 3. Verify the reflux temperature is being reached. |
| Multiple Spots on TLC | 1. Formation of side products. 2. Decomposition of starting material or product. | 1. Lower the reaction temperature and monitor more frequently. 2. Ensure the reaction is not run for an excessive amount of time after completion. Purify via column chromatography. |
| Low Isolated Yield | 1. Product is partially soluble in the filtrate. 2. Incomplete precipitation. | 1. Reduce the volume of solvent before cooling and filtration. 2. Ensure the mixture is thoroughly cooled in an ice bath before filtering. |
References
- BenchChem. (2025).
- Dalal, S., et al. (2015).
- ResearchGate. (2023). Scheme 1.
- ResearchGate. General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
- ResearchGate.
- Benito, J., et al. (2020).
- Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-6-chloropyrimidine-5-carboxaldehyde.
- Safety Data Sheet. (2025). 2-Chloro-4-methylpyrimidine.
- MDPI. (2023).
- Royal Society of Chemistry. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-4,6-dichloro-2-methylpyrimidine.
- Sigma-Aldrich. (2025).
- ResearchGate. (2025). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine.
- Science of Synthesis. (2004). Product Class 12: Pyrimidines. Thieme Connect.
- Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Szafranski, F., et al. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PMC - NIH.
- Tarasova, Y. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. PMC - NIH.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. arkat-usa.org [arkat-usa.org]
The Strategic Role of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in Developing Novel Anti-Inflammatory Therapeutics
For Immediate Release
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of a wide array of therapeutic agents. Its inherent chemical versatility allows for the synthesis of compounds with diverse pharmacological activities, including potent anti-inflammatory effects. Among the numerous pyrimidine-based intermediates, 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde has emerged as a particularly valuable building block for the creation of next-generation anti-inflammatory drugs. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this key intermediate.
Introduction: The Pyrimidine Core in Anti-Inflammatory Drug Discovery
Pyrimidine derivatives have a well-established history in clinical medicine, with several approved anti-inflammatory drugs featuring this heterocyclic core. Their therapeutic efficacy often stems from the modulation of key inflammatory pathways. Many pyrimidine-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a pivotal player in the inflammatory cascade. By suppressing COX-2 activity, these agents reduce the production of prostaglandins, key mediators of inflammation, pain, and fever.
Beyond COX inhibition, pyrimidine derivatives can also modulate other critical inflammatory signaling pathways. A significant mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. By downregulating NF-κB activation, pyrimidine-based compounds can effectively dampen the inflammatory response.
Furthermore, the Janus kinase (JAK) family of enzymes represents another important target for pyrimidine-based anti-inflammatory agents. JAK inhibitors interfere with the JAK-STAT signaling pathway, which is essential for the action of numerous cytokines involved in inflammation and autoimmune diseases. The development of selective JAK inhibitors has marked a significant advancement in the treatment of chronic inflammatory conditions.
The unique structural features of this compound, namely the reactive chloro, amino, and aldehyde functionalities, provide a versatile platform for the synthesis of a diverse library of compounds targeting these key inflammatory mediators.
Synthesis of this compound: A Protocol Grounded in the Vilsmeier-Haack Reaction
The introduction of a formyl group onto a pyrimidine ring is a crucial step in the synthesis of the title intermediate. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, employing a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent acts as the formylating agent.
The following protocol outlines a representative synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-(Methylamino)pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool DMF (3 equivalents) to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Pyrimidine Substrate: Dissolve 6-(methylamino)pyrimidin-4(3H)-one (1 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a
Protocol for the Synthesis of 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazones: A Versatile Scaffold for Kinase Inhibition
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract: This document provides a detailed, three-part protocol for the synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, a class of compounds identified as potent dual inhibitors of ErbB-2/EGFR kinases.[1][2] The guide explains the chemical principles behind each synthetic step, from the construction of the core pyrimidine scaffold to the final hydrazone formation. It is intended for researchers in medicinal chemistry and drug development, offering field-proven insights and robust, self-validating methodologies.
Introduction: The Pyrimidine Hydrazone Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to interact with biological macromolecules like enzymes and genetic material.[3] When combined with a hydrazone moiety (a functional group with the structure R₁R₂C=NNH₂), the resulting pyrimidine hydrazone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7]
The specific scaffold of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones has garnered significant attention as a privileged structure for targeting protein kinases. Members of this compound class have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2), two key targets in oncology.[1][2] This guide provides a comprehensive and reliable protocol for synthesizing these high-value compounds, beginning with commercially available precursors.
Overall Synthetic Pathway
The synthesis is a sequential, three-stage process. It begins with a nucleophilic aromatic substitution to create the core 6-arylamino pyrimidine structure. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C5 position. The final step is a condensation reaction with hydrazine to yield the target hydrazone.
Caption: Overall three-stage synthetic pathway.
Part 1: Synthesis of the 4-Amino-6-arylamino-pyrimidine Core
Principle and Causality
The initial step involves the construction of the central pyrimidine scaffold. We begin with 4,6-dichloropyrimidine. The chlorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr). The reaction proceeds in two sequential substitutions. First, aqueous ammonia is used to selectively replace one chlorine atom with an amino group, yielding 4-amino-6-chloropyrimidine. This mono-substitution occurs readily due to the electron-withdrawing nature of the ring nitrogens and the remaining chlorine, which activate the ring for nucleophilic attack.
Subsequently, the second chlorine atom is displaced by a substituted aniline (arylamine). This reaction typically requires heat to overcome the slightly lower reactivity of the 4-amino-6-chloropyrimidine compared to the starting dichloro-precursor. The presence of the amino group at C4 slightly deactivates the ring towards further substitution, necessitating more forcing conditions. The choice of the arylamine is critical as this moiety will ultimately occupy a key binding pocket in the target kinase.
Detailed Experimental Protocol: Synthesis of N-aryl-4-aminopyrimidin-6-amine
-
Step 1a: Synthesis of 4-Amino-6-chloropyrimidine
-
Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
-
Reagents: 4,6-Dichloropyrimidine (10.0 g, 67.1 mmol), 28% aqueous ammonia solution (100 mL).
-
Procedure:
-
Suspend 4,6-dichloropyrimidine in the aqueous ammonia solution in the round-bottom flask.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-6-chloropyrimidine.
-
-
-
Step 1b: Synthesis of N-aryl-4-aminopyrimidin-6-amine
-
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
-
Reagents: 4-Amino-6-chloropyrimidine (5.0 g, 38.6 mmol), substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents, 42.5 mmol), isopropanol (50 mL), concentrated HCl (catalytic, ~0.2 mL).
-
Procedure:
-
Combine 4-amino-6-chloropyrimidine, the chosen substituted aniline, and isopropanol in the flask.
-
Add a catalytic amount of concentrated HCl to protonate the pyrimidine ring, further activating it for nucleophilic attack.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
After cooling to room temperature, a precipitate will form. Filter the solid and wash with cold isopropanol.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl-4-aminopyrimidin-6-amine intermediate.
-
-
Part 2: Vilsmeier-Haack Formylation at the C5 Position
Principle and Causality
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10][11] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[9][10]
Caption: In-situ formation of the Vilsmeier reagent.
The pyrimidine ring of the N-aryl-4-aminopyrimidin-6-amine intermediate is sufficiently electron-rich, due to the two electron-donating amino groups, to undergo electrophilic substitution. The attack occurs specifically at the C5 position, which is sterically accessible and activated by both the C4-amino and C6-arylamino groups. The initial electrophilic attack forms an intermediate which, upon aqueous workup, hydrolyzes to yield the desired carbaldehyde.
Detailed Experimental Protocol: Synthesis of 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde
-
Equipment: Three-neck 250 mL round-bottom flask (oven-dried), magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.
-
Reagents: N-aryl-4-aminopyrimidin-6-amine (10.0 mmol), Phosphorus oxychloride (POCl₃, 3.0 equivalents, 30.0 mmol), N,N-Dimethylformamide (DMF, 6.0 equivalents, 60.0 mmol).
-
Procedure:
-
Vilsmeier Reagent Preparation: In the three-neck flask under a nitrogen atmosphere, add DMF and cool the flask to 0°C using an ice bath. Add POCl₃ dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the N-aryl-4-aminopyrimidin-6-amine intermediate in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 4-6 hours.
-
Workup and Isolation: Cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7). This hydrolysis step is exothermic and must be done with caution.
-
A solid precipitate will form. Collect the product by filtration, wash extensively with water, and dry under vacuum to yield the crude carbaldehyde.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Part 3: Synthesis of 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazones
Principle and Causality
The final step is the formation of the hydrazone via a condensation reaction. This is a classic carbonyl chemistry reaction where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde.[4][7] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. This reaction is highly efficient and generally proceeds in high yield.
Detailed Experimental Protocol: Final Hydrazone Synthesis
-
Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser.
-
Reagents: 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde (5.0 mmol), Hydrazine monohydrate (NH₂NH₂·H₂O, 1.5 equivalents, 7.5 mmol), Ethanol (25 mL), Glacial acetic acid (catalytic, 2-3 drops).
-
Procedure:
-
Dissolve the pyrimidine-5-carbaldehyde in ethanol in the flask.
-
Add hydrazine monohydrate to the solution, followed by the catalytic drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. The formation of the product can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for biological testing, but can be recrystallized if necessary.
-
Quantitative Data and Characterization
The following table provides representative data for a synthesized compound where the aryl group is 3-chloro-4-fluorophenyl.
| Parameter | Value |
| Starting Materials | 4-Amino-6-(3-chloro-4-fluorophenylamino)pyrimidine-5-carbaldehyde, Hydrazine |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Time | 3 hours |
| Reaction Temperature | 78 °C (Reflux) |
| Yield | ~85-95% |
| Melting Point | >250 °C (Typical for this class) |
| ¹H NMR (DMSO-d₆, δ) | ~9.8 (s, 1H, Ar-NH), ~8.1 (s, 1H, CH=N), ~7.9 (s, 1H, pyrimidine H2), etc. |
| MS (ESI+) m/z | Calculated [M+H]⁺, observed value should match. |
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
References
- Srivastav, S., et al. (2015). Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research, 5(3), 162-165.
- Synthesis of potential and biologically active pyrimidine hydrazones deriv
- Srivastav, S., et al. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDRAZONES. Journal of Drug Delivery and Therapeutics, 5(6).
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (n.d.).
- Srivastav, S., et al. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDARZONES. Journal of Drug Delivery and Therapeutics.
- Pyrimidine-5-carboxaldehyde. (n.d.). Chem-Impex.
- Said, M. A., et al. (2020). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.).
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts.
- Wiley, R. H., & Yamamoto, Y. (1966). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 31(9), 3089-3091.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIV
- Ali, T. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 379-402.
- Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry, 74(1), 146-147.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- van der Plas, H. C., & Jongejan, H. (1968). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Tetrahedron Letters, 9(38), 4105-4108.
- Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. (n.d.).
- Xu, G., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-4619.
- Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal.
- Xu, G., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitor. OSTI.GOV.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2019). BMC Chemistry, 13(1), 1-15.
-
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][4]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules, 27(19), 6524.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2015). RSC Advances, 5(64), 51945-51967.
Sources
- 1. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. jddtonline.info [jddtonline.info]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
use of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in antiplasmodial derivatives synthesis
Topic: The Strategic Use of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde in the Synthesis of Novel Antiplasmodial Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antiplasmodial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, exacerbated by the relentless emergence of drug-resistant strains of Plasmodium falciparum.[1] This escalating resistance necessitates a departure from traditional drug scaffolds and a focused effort on developing novel chemical entities with unique mechanisms of action.[1][2] The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like DNA and RNA, and is found in numerous therapeutic agents.[3][4][5] In the context of malaria, pyrimidine derivatives have been instrumental, with classic drugs like pyrimethamine targeting the parasite's folate synthesis pathway, which is crucial for its replication.[6] The Plasmodium parasite's dependence on the de novo pyrimidine biosynthesis pathway, lacking the salvage pathways present in its human host, makes enzymes in this cascade, such as dihydroorotate dehydrogenase (PfDHODH), highly attractive and specific drug targets.[7][8][9]
This guide focuses on the strategic application of a versatile building block, This compound , for the rational design and synthesis of next-generation antiplasmodial agents. This reagent is uniquely functionalized with three distinct reactive sites, offering a powerful platform for creating diverse chemical libraries to probe structure-activity relationships (SAR) and identify potent lead compounds.
The Key Building Block: this compound
The synthetic utility of this compound stems from its trifunctional nature. Understanding the reactivity of each site is fundamental to designing efficient synthetic strategies.
-
C5-Carbaldehyde: The aldehyde group is a classic electrophilic handle for forming C=N bonds through condensation reactions with a wide array of nucleophiles (e.g., anilines, hydrazines, hydroxylamines, thiosemicarbazides). The resulting imines (Schiff bases) can be further reduced to stable secondary amines, allowing for the introduction of diverse side chains.
-
C4-Chloro Group: The chlorine atom is positioned on an electron-deficient pyrimidine ring, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the covalent linkage of various nucleophiles, including amines, thiols, and alcohols, to the pyrimidine core.
-
C6-Methylamino Group: While less reactive for diversification compared to the other two positions, this group critically influences the electronic properties and steric environment of the pyrimidine ring, impacting the reactivity of the adjacent aldehyde and chloro substituents. It also serves as a potential hydrogen bond donor, which can be important for target binding.
The strategic, sequential, or combined modification of these sites allows for a combinatorial approach to generating novel molecular architectures aimed at inhibiting parasite growth.
Synthetic Workflow and Strategy
A robust workflow for leveraging this building block involves synthesis, purification, characterization, and biological evaluation. The primary synthetic strategies revolve around the selective modification of the C4 and C5 positions to generate libraries of compounds for antiplasmodial screening.
Caption: General workflow for synthesis and evaluation of antiplasmodial agents.
Experimental Protocols
The following protocols are provided as exemplary methods. Researchers should adapt and optimize these conditions based on the specific properties of the chosen reagents.
Protocol 1: Synthesis of Pyrimidine-Schiff Base Derivatives (C5 Modification)
This protocol details the synthesis of an imine derivative via condensation of the C5-carbaldehyde with a substituted aniline. This approach is foundational for creating libraries to explore the impact of substituents on the aniline ring.
Rationale: The formation of a Schiff base is a straightforward and high-yielding reaction that introduces a new aromatic moiety. The resulting C=N double bond can be crucial for biological activity, potentially acting as a Michael acceptor or a key pharmacophoric element. The planarity of the resulting system can enhance stacking interactions with biological targets.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus, magnetic stirrer, TLC plates (silica gel), rotary evaporator.
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.39 mmol) in absolute ethanol (20 mL).
-
Add the substituted aniline (e.g., 4-fluoroaniline, 0.66 g, 5.93 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
If a solid precipitates, collect the product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product as described in step 7. Further purification can be achieved by recrystallization from ethanol if necessary.
Self-Validation (Characterization):
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: Confirm the structure using 1H and 13C NMR. Expect to see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm), along with signals corresponding to the newly introduced aromatic ring.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Protocol 2: Synthesis of 4-Substituted Amino-Pyrimidine Derivatives (C4 Modification)
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to replace the C4-chloro group with an amine. This strategy is highly effective for introducing side chains that can modulate solubility, basicity, and target engagement.[10]
Rationale: The electron-withdrawing nature of the pyrimidine nitrogens and the C5-aldehyde activates the C4 position for nucleophilic attack. Introducing a basic amine side chain is a common strategy in antimalarial design, as it can promote accumulation of the drug in the parasite's acidic food vacuole, a mechanism associated with chloroquine.[2][11]
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperazine) (2.2 eq)
-
Potassium Carbonate (K2CO3) (2.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard reaction flask, magnetic stirrer, heating mantle, TLC plates, rotary evaporator, extraction funnel.
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.39 mmol), anhydrous potassium carbonate (1.86 g, 13.47 mmol), and anhydrous DMF (25 mL).
-
Add the secondary amine (e.g., piperazine, 1.03 g, 11.85 mmol) to the suspension. Using a slight excess of the amine can drive the reaction to completion.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction by TLC (e.g., mobile phase: 10% Methanol in Dichloromethane) until the starting material is consumed (typically 6-12 hours).
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure product.
Self-Validation (Characterization):
-
NMR Spectroscopy: Confirm the structure. Key indicators include the disappearance of the starting material signals and the appearance of new signals corresponding to the piperazine moiety.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental composition of the synthesized compound.
-
HPLC: Assess the purity of the final compound.
Caption: Key steps in the SNAr reaction at the C4 position.
Protocol 3: In Vitro Antiplasmodial Activity Assay
To evaluate the efficacy of the synthesized derivatives, a standard in vitro assay against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum is essential.[12][13]
Rationale: Testing against both sensitive and resistant strains provides crucial information about the compound's potential to overcome existing resistance mechanisms. The IC50 value (the concentration required to inhibit 50% of parasite growth) is the primary metric for quantifying potency.
Procedure (SYBR Green I-based assay):
-
Maintain asynchronous cultures of P. falciparum (3D7 and W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Prepare serial dilutions of the synthesized compounds in a 96-well plate.
-
Add synchronized ring-stage parasites to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism). Chloroquine and artesunate should be used as positive controls.
Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from the antiplasmodial assays should be tabulated to facilitate SAR analysis. The goal is to correlate specific structural modifications with changes in biological activity.
Table 1: Illustrative Antiplasmodial Activity of Synthesized Pyrimidine Derivatives
| Compound ID | Strategy | R Group (at C5-imine) | R' Group (at C4) | IC50 (µM) - 3D7 (CQ-S) | IC50 (µM) - W2 (CQ-R) | Resistance Index (RI)a |
| PY-01 | A | 4-Fluorophenyl | -Cl | 8.5 | 12.3 | 1.45 |
| PY-02 | A | 4-Nitrophenyl | -Cl | 4.2 | 5.1 | 1.21 |
| PY-03 | B | -CHO | Piperazin-1-yl | 2.1 | 2.5 | 1.19 |
| PY-04 | B | -CHO | 4-Methylpiperazin-1-yl | 1.5 | 1.7 | 1.13 |
| PY-05 | A+B | 4-Fluorophenyl | 4-Methylpiperazin-1-yl | 0.75 | 0.85 | 1.13 |
| CQ | - | - | - | 0.02 | 0.25 | 12.5 |
aResistance Index (RI) = IC50 (W2) / IC50 (3D7). A lower RI indicates better efficacy against the resistant strain. Note: Data are hypothetical and for illustrative purposes only.
Expert Insights on SAR:
-
C5 Modification: The introduction of an electron-withdrawing group (e.g., -NO2) on the phenyl ring at C5 (PY-02 vs. PY-01) appears to enhance activity. This suggests that electronic factors on this part of the molecule are important for target interaction.
-
C4 Modification: Replacing the chloro group with a basic piperazine moiety (PY-03) significantly improves potency. Further substitution on the piperazine ring (PY-04) provides a modest additional benefit, a finding that correlates with other studies on pyrimidine-based antimalarials.[14] This highlights the importance of a basic side chain for activity.
-
Hybridization: The combination of favorable modifications at both C4 and C5 (PY-05) results in a synergistic improvement in antiplasmodial activity. This demonstrates the power of the hybrid drug design approach, where multiple pharmacophoric features are combined into a single molecule.[11][15]
-
Resistance: The low Resistance Index (RI) for the novel derivatives, especially when compared to chloroquine (CQ), suggests that their mechanism of action may differ from that of classic 4-aminoquinolines and that they are effective against CQ-resistant parasites.[16]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antiplasmodial compounds. Its distinct reactive handles at the C4 and C5 positions provide a robust platform for generating diverse chemical libraries. By systematically exploring modifications through reactions like Schiff base formation and nucleophilic aromatic substitution, researchers can effectively probe the structure-activity landscape. The protocols and strategies outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of new pyrimidine-based derivatives, paving the way for the discovery of next-generation therapies to combat drug-resistant malaria.
References
- GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(02), 076–083.
-
PubMed. (n.d.). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. Retrieved from [Link]
- Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1).
-
PubMed. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. RSC Medicinal Chemistry.
-
Royal Society of Chemistry. (n.d.). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine based antimalarials: Design strategies and antiplasmodial effects. Retrieved from [Link]
-
ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]
-
PubMed Central. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. Retrieved from [Link]
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
- Unknown Source. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review.
-
PubMed Central. (n.d.). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Retrieved from [Link]
-
PubMed. (2015). Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. Retrieved from [Link]
- MDPI. (2022).
- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
PubMed Central. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives. Retrieved from [Link]
- Frontiers. (2022). Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase. Frontiers in Cellular and Infection Microbiology.
-
PubMed Central. (n.d.). Drug Discovery for Malaria: A Very Challenging and Timely Endeavor. Retrieved from [Link]
-
PubMed Central. (n.d.). Antimalarial drug discovery: progress and approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 6′-chloro-N-methyl-5′-(phenylsulfonamido)-[3,3′-bipyridine]−5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Retrieved from [Link]
-
PubMed. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
-
PubMed. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
Sources
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery for Malaria: A Very Challenging and Timely Endeavor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04370G [pubs.rsc.org]
- 13. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. This document is intended for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate in their synthetic workflows. The primary and most reliable method for this synthesis is the Vilsmeier-Haack formylation of 4-chloro-6-(methylamino)pyrimidine. While effective, this reaction is sensitive to several parameters that can impact yield and purity.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges and optimize your results.
Core Synthesis Workflow & Mechanism
The synthesis proceeds via an electrophilic aromatic substitution on the electron-rich pyrimidine ring. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] This reagent then acts as the electrophile, attacking the C5 position of the pyrimidine ring, which is activated by the methylamino group. A final hydrolysis step during the aqueous workup yields the desired aldehyde.[4]
Caption: General workflow for the Vilsmeier-Haack synthesis.
Recommended Experimental Protocol
This protocol is a generalized procedure based on established methods.[5] Researchers should adapt it based on their specific laboratory conditions and scale.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~5-10 volumes) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 - 2.0 molar equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes. The solution should be a clear, pale yellow or colorless Vilsmeier reagent.
-
Substrate Addition: Slowly add the starting material, 4-chloro-6-(methylamino)pyrimidine (1.0 molar equivalent), to the freshly prepared Vilsmeier reagent. The addition can be done portion-wise as a solid or as a solution in a minimal amount of dry DMF. Maintain the temperature below 10 °C during addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and water. This step is highly exothermic.
-
Workup - Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH), until the pH is approximately 8-9.
-
Extraction & Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Data Summary Table
| Reagent/Parameter | Molar Ratio (to Substrate) | Recommended Temperature | Notes |
| 4-Chloro-6-(methylamino)pyrimidine | 1.0 eq | N/A | Ensure starting material is dry and pure. |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 2.0 eq | 0-10 °C (Addition) | Use fresh, high-purity POCl₃. Excess ensures complete reaction but can complicate workup. |
| N,N-Dimethylformamide (DMF) | Solvent (5-10 vol) | 0-10 °C (Addition) | Must be anhydrous. |
| Reaction Temperature | N/A | 70-80 °C | Higher temperatures may lead to decomposition or side products. |
| Reaction Time | N/A | 4-8 hours | Monitor by TLC/LC-MS for completion. |
| Expected Yield | N/A | N/A | 60-85% (post-purification) |
| Melting Point | N/A | N/A | 152.0-153.7 °C[6] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction resulted in a very low yield or no product at all. What went wrong?
A1: This is a common issue with several potential causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Using non-anhydrous DMF or old POCl₃ can prevent its formation. Solution: Always use dry DMF and a fresh bottle of POCl₃. It is best to prepare the reagent in situ and use it immediately.[3]
-
Insufficient Activation: The pyrimidine ring needs to be sufficiently electron-rich to react with the Vilsmeier reagent, which is a relatively weak electrophile.[1][4] If the substrate is impure, this can hinder the reaction. Solution: Confirm the purity of your starting 4-chloro-6-(methylamino)pyrimidine via NMR or melting point analysis.
-
Incorrect Reaction Temperature: If the temperature is too low during the heating phase, the reaction may not proceed to completion. Conversely, if the initial addition of POCl₃ or the substrate is done at too high a temperature, the Vilsmeier reagent can decompose. Solution: Strictly adhere to the temperature control recommendations: 0-5 °C for reagent formation and substrate addition, followed by controlled heating to 70-80 °C.
Q2: The reaction turned black or produced a significant amount of tar-like byproduct. Why?
A2: Darkening or tar formation typically indicates decomposition or polymerization side reactions.
-
Excessive Temperature: Overheating the reaction mixture (e.g., >90 °C) can cause the starting material or product to decompose. Solution: Use an oil bath with a reliable thermometer and PID controller to maintain a stable reaction temperature.
-
Prolonged Reaction Time: Heating the reaction for an excessive duration after the starting material has been consumed can lead to product degradation. Solution: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is gone.
Q3: My final product is an inseparable oil, not the expected solid. How can I purify it?
A3: Obtaining an oily product often points to impurities.
-
Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely, resulting in an oily residue. Solution: During the workup, ensure thorough extraction and washing with water/brine to remove as much DMF as possible. If residual DMF is suspected, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.
-
Phosphoric Acid Byproducts: The workup of POCl₃ generates phosphoric acids, which can form salts with your amine-containing product if neutralization is incomplete. Solution: Carefully adjust the pH to 8-9 during the aqueous workup. Ensure the aqueous layer is basic before the final extraction. A thorough wash of the combined organic layers with a saturated sodium bicarbonate solution can also help.
-
Purification Strategy: If the oil persists, purification is essential. Solution: Silica gel column chromatography is the most effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.
Q4: The reaction seems to stall and never reaches completion. What should I do?
A4: A stalled reaction suggests an issue with stoichiometry or reagent activity.
-
Insufficient Vilsmeier Reagent: Using less than 1.5 equivalents of POCl₃ may not be enough to drive the reaction to completion, especially if any of the reagent is quenched by trace moisture. Solution: Ensure you are using at least 1.5 molar equivalents of POCl₃ relative to the substrate. For stubborn reactions, increasing this to 2.0 equivalents can be beneficial.
-
Poor Substrate Solubility: If the starting material does not fully dissolve in the reaction medium, it can lead to a stalled reaction. Solution: While 4-chloro-6-(methylamino)pyrimidine should be soluble in the DMF/Vilsmeier reagent mixture, gentle warming after addition can help ensure complete dissolution before proceeding to the higher reaction temperature.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when performing this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step is highly exothermic and should be performed slowly and with caution behind a safety shield.
Q: Can I use other formylating agents for this transformation? A: While the Vilsmeier-Haack reaction is the most common and effective method, other formylation techniques exist in organic chemistry. However, for this specific substrate, the Vilsmeier-Haack conditions are well-documented and optimized.[3] Alternative methods may require significant redevelopment and are unlikely to be as efficient.
Q: How can I confirm the identity and purity of my final product? A: The identity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight (171.58 g/mol ).[7]
-
Melting Point: Compare the observed melting point to the literature value (152.0-153.7 °C).[6] Purity can be assessed by HPLC or LC-MS analysis.
Q: Why is the C5 position formylated and not another position on the pyrimidine ring? A: The regioselectivity is electronically directed. The methylamino group at C6 and the nitrogen atoms in the ring are electron-donating, which activates the ring towards electrophilic substitution. The C5 position is the most nucleophilic and sterically accessible position for the electrophilic Vilsmeier reagent to attack.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Akbas, E. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of ChemTech Research. Available from: [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. growingscience.com [growingscience.com]
- 6. This compound CAS#: 14160-94-2 [chemicalbook.com]
- 7. This compound [cymitquimica.com]
Technical Support Center: Purification of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Introduction:
Welcome to the technical support center for 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification, however, can present unique challenges due to the presence of multiple reactive functional groups: a heterocyclic aromatic ring, a secondary amine, a reactive aldehyde, and an activated chloro substituent. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust and adaptable solutions.
Question 1: My final product shows a persistent impurity with a similar polarity after column chromatography. How can I resolve this?
Answer:
This is a common issue stemming from the presence of structurally related impurities that are difficult to separate using standard chromatographic techniques.
Potential Causes & Solutions:
-
Co-eluting Starting Material or Isomers: The impurity may be an unreacted starting material or a closely related isomer formed during the synthesis.
-
Mechanistic Insight: The polarity of your target molecule is dictated by the interplay of the pyrimidine ring, the methylamino group, and the carbaldehyde. An impurity lacking one of these groups but possessing another polar moiety can exhibit very similar chromatographic behavior.
-
Actionable Advice:
-
Modify the Solvent System: Instead of a standard ethyl acetate/hexane system, try incorporating a solvent that can offer different selectivity. For instance, using a dichloromethane/methanol gradient can alter the hydrogen bonding interactions with the silica gel, potentially resolving the co-eluting species. A small addition of acetone to a hexane/ethyl acetate system can also significantly change selectivity.
-
Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded phase like diol or cyano. Alumina can be particularly effective for separating compounds with basic nitrogen groups.
-
Recrystallization: This is often the most powerful method for removing trace impurities.[1] A successful recrystallization relies on finding a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurity remains in solution.[2][3]
-
-
Question 2: I'm observing significant product loss or degradation during column chromatography. What's happening and how can I prevent it?
Answer:
Product degradation on silica gel is a frequent problem, especially with sensitive molecules like aldehydes and activated heterocycles.
Potential Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the degradation of acid-sensitive compounds. The aldehyde functional group can be particularly susceptible to oxidation or other acid-catalyzed side reactions.[4]
-
Mechanistic Insight: The lone pairs on the pyrimidine nitrogens can be protonated on the acidic silica surface, increasing the compound's retention and exposure time to the acidic environment, leading to degradation.
-
Actionable Advice:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase. This will neutralize the acidic sites and minimize degradation.[5]
-
Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase.
-
Minimize Residence Time: Run the column with slightly higher polarity than initially optimized by TLC to expedite elution. A faster flow rate can also help, though it may slightly compromise resolution.
-
-
Question 3: My purified compound is a yellow or brown solid, but literature reports suggest it should be a white or off-white solid. What is the cause of this discoloration?
Answer:
Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products.
Potential Causes & Solutions:
-
Oxidation of the Aldehyde: Aldehydes are prone to air oxidation, especially when exposed to light and trace metals, forming the corresponding carboxylic acid. This process can sometimes be accompanied by the formation of colored byproducts.
-
Mechanistic Insight: The aldehyde proton is susceptible to radical abstraction, initiating an oxidation cascade. The resulting carboxylic acid impurity can be difficult to remove due to its high polarity.
-
Actionable Advice:
-
Bisulfite Adduct Formation: A classic technique for purifying aldehydes is the formation of a solid bisulfite adduct.[4][6] Dissolve the impure aldehyde in a suitable solvent (like ethanol) and add a saturated aqueous solution of sodium bisulfite. The crystalline adduct that precipitates can be filtered, washed, and then the pure aldehyde can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution) followed by extraction.[4][6]
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration and drying steps, to minimize oxidation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: For multi-gram quantities, recrystallization is often the most efficient first-pass purification method. It is scalable and can significantly improve purity before committing to more labor-intensive techniques like chromatography. For smaller research-scale batches, column chromatography is a reliable choice.
Q2: What are some good starting solvent systems for recrystallization?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Given the structure of your compound, here are some recommended systems to screen:
| Solvent System | Rationale |
| Ethanol/Water | The compound should dissolve in hot ethanol. Water can then be added dropwise as an anti-solvent until turbidity is observed, followed by slow cooling.[2] |
| Isopropanol | A good single-solvent option that often provides excellent crystal growth for moderately polar compounds. |
| Ethyl Acetate/Hexane | Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | For less polar impurities, toluene can be an effective recrystallization solvent, as aromatic compounds often crystallize well from it. |
Q3: How can I effectively monitor the purification process using Thin Layer Chromatography (TLC)?
A3: A good starting mobile phase for TLC is a 3:1 mixture of Hexane:Ethyl Acetate. This system should place your product at an Rf (retention factor) of approximately 0.3-0.4, which is ideal for column chromatography. To visualize the spot, use a UV lamp (254 nm), as the pyrimidine ring is UV-active. Staining with potassium permanganate can also be used, which will react with the aldehyde group.
Q4: How should I store the purified this compound to ensure its stability?
A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C) and protected from light. The aldehyde functionality is susceptible to oxidation, and the chloro-substituent can be labile under certain conditions.
Workflow and Data Visualization
Troubleshooting Workflow for Purification
The following diagram outlines a logical decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification issues.
References
- Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis of pyrimidine compounds, providing troubleshooting guidance and in-depth answers to frequently asked questions. Our focus is to deliver not just protocols, but the underlying principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the synthesis of pyrimidine derivatives, from low yields to purification challenges.
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge, especially in multi-component reactions like the Biginelli synthesis.[1] The root causes can often be traced back to suboptimal reaction conditions, reactant purity, or the formation of side products.[1]
Key Troubleshooting Steps:
-
Catalyst Choice and Activity: The catalyst is crucial for reaction success. While classical methods often use Brønsted acids like HCl, these can sometimes encourage side reactions.[1] Modern protocols often show improved yields with Lewis acids such as Yb(OTf)₃, InCl₃, or various metal chlorides (e.g., FeCl₃, NiCl₂, ZnCl₂).[1] Ensure your catalyst is active; if you're using a reusable catalyst, it may require regeneration.[2]
-
Reaction Temperature and Time: These parameters are highly dependent on the specific substrates. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[2][3] Some reactions may require longer times or a moderate increase in temperature to reach completion.[2]
-
Solvent Selection: The solvent impacts reactant solubility and reaction rate.[2] While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[2][4]
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, urea/amidine) can inhibit the reaction.[2] Always use high-purity starting materials.[2]
Q2: I'm observing unexpected side products in my Biginelli reaction. What are they and how can I minimize them?
A2: The Biginelli reaction, while powerful, is prone to several competing reactions that can lead to impurities.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Knoevenagel Condensation Product | Condensation between the aldehyde and the β-ketoester.[1] | Use a Lewis acid catalyst instead of a strong Brønsted acid. Carefully control stoichiometry.[1] |
| Aldol Self-Condensation Product | Self-condensation of the aldehyde, particularly with aliphatic aldehydes.[1] | Ensure high purity of the aldehyde and maintain strict stoichiometric control.[1] |
| Hantzsch-type 1,4-dihydropyridine | Two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] | Lower the reaction temperature. The choice of catalyst can also influence selectivity.[2] |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation.[5] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Q3: My Suzuki coupling reaction with a halogenated pyrimidine is not proceeding efficiently. How can I optimize it?
A3: The Suzuki-Miyaura cross-coupling is a vital tool for derivatizing pyrimidines.[6][7][8][9] The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines excellent substrates. Optimization often involves screening several parameters.
Optimization Parameters for Suzuki Coupling:
| Parameter | Key Considerations | Example Conditions (Model Reaction) |
| Catalyst | Palladium catalysts are most common. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective.[6] | Catalyst Screening: Pd(PPh₃)₄ (5 mol%) often gives good yields.[6][7] |
| Base | The choice of base is critical. K₂CO₃ and K₃PO₄ are frequently used.[6][7] | Base: K₂CO₃ (1.5 mmol) or K₃PO₄.[6][7] |
| Solvent | A mixture of an organic solvent and water is typical. 1,4-dioxane/H₂O is a common choice.[6][7] | Solvent: 1,4-dioxane/H₂O (2:1).[6] |
| Temperature | Microwave irradiation can significantly reduce reaction times and improve yields.[6] | Temperature: 100 °C (microwave). |
Conditions are based on a model reaction of 2,4-dichloropyrimidine with phenylboronic acid and should be optimized for specific substrates.[6]
Q4: I'm struggling with the purification of my highly polar pyrimidine derivative. What techniques are most effective?
A4: The high polarity of many pyrimidine derivatives can present significant purification challenges, such as poor retention in reverse-phase chromatography and difficulty with crystallization.[10]
Recommended Purification Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It utilizes a polar stationary phase with a mobile phase high in a less polar organic solvent to retain polar analytes.[10]
-
Optimized Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted by using polar-endcapped columns or ion-pairing agents to increase retention.[10] Adjusting the mobile phase pH to suppress ionization of acidic or basic pyrimidines can also enhance retention by increasing their hydrophobicity.[10]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable pyrimidine derivatives, separating them based on their net charge.[10]
-
Crystallization: Finding a suitable solvent system is key. Test a range of solvents to find one where your product is sparingly soluble at room temperature but dissolves when heated. Common choices include ethanol or mixtures like hexane/ethyl acetate.[1]
II. Troubleshooting Guides
This section provides systematic approaches to diagnosing and solving specific experimental problems.
Guide 1: Diagnosing and Resolving Low Conversion in a Biginelli Reaction
Low conversion leaves significant amounts of unreacted starting materials in your reaction mixture.[2] This guide provides a logical workflow to identify and address the root cause.
Step-by-Step Troubleshooting Protocol:
-
Reaction Monitoring:
-
Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2][3]
-
Rationale: TLC provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.[3] A stalled reaction will show little change in the spot intensities of reactants over time.
-
-
Evaluate Reaction Parameters:
-
Action: If the reaction has stalled, consider moderately increasing the temperature or extending the reaction time.[2]
-
Rationale: The reaction may simply require more energy or time to proceed to completion.
-
-
Assess Catalyst and Reagent Integrity:
-
Action: Verify the activity of your catalyst. If it's a reusable catalyst, it might need regeneration. Confirm the purity of all starting materials (aldehyde, β-ketoester, urea).[2]
-
Rationale: An inactive catalyst or impurities in the reactants can act as inhibitors, preventing the reaction from proceeding.[2]
-
-
Re-evaluate Solvent and Stoichiometry:
-
Action: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[2] Double-check the stoichiometry of all reactants.
-
Rationale: Poor solubility can limit the effective concentration of reactants. Incorrect stoichiometry can lead to an excess of one reactant and the incomplete consumption of another.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low conversion in Biginelli reactions.
Guide 2: Addressing Scale-Up Challenges in Pyrimidine Synthesis
A reaction that works well on a small scale (mg-g) can often fail or show significantly reduced yield when scaled up to kilograms.[5] This is a common issue in process development.
Key Factors to Address During Scale-Up:
-
Mass and Heat Transfer:
-
Issue: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[5] Many pyrimidine syntheses are exothermic, and what is easily controlled in a small flask can become a safety hazard and a source of impurities on a larger scale.[5]
-
Solution:
-
Ensure the stirring rate and impeller design are adequate for the reactor volume to maintain homogeneity.[5]
-
Implement controlled, slow addition of reagents.[5]
-
Closely monitor the internal reaction temperature with probes and ensure the reactor's cooling system is sufficient to manage the exotherm.[5]
-
-
-
Raw Material Quality:
-
Reaction Kinetics:
Scale-Up Decision Pathway Diagram:
Caption: Decision pathway for troubleshooting pyrimidine synthesis scale-up.
III. Analytical Monitoring Protocols
Effective reaction optimization relies on accurate monitoring.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique to qualitatively monitor the progress of a reaction by separating components based on polarity.[3]
Materials:
-
TLC Plates (e.g., Silica gel 60 F254)
-
Reactants and Reaction Mixture
-
TLC Solvents (Mobile Phase, e.g., Hexane, Ethyl Acetate)
-
Capillary Tubes for spotting
-
Developing Chamber
-
Visualization method (e.g., UV lamp at 254 nm)
Step-by-Step Procedure:
-
Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the chamber. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor. Cover and let it equilibrate for at least 10 minutes.[3]
-
Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate. Mark points for each sample (e.g., Starting Material, Co-spot, Reaction Mixture).[3]
-
Sample Preparation and Spotting:
-
Starting Material (SM) Reference: Dissolve a small amount of the limiting starting material in a suitable solvent.[3]
-
Reaction Mixture (R): At various time points (t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture and dilute it.[3]
-
Spotting: Use clean capillary tubes to apply small, concentrated spots of each sample onto the origin line.[3]
-
-
Develop the Plate: Place the plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber. Allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance and intensification of the product spot indicate reaction progress.[3]
Table of Expected TLC Results Over Time (Biginelli Reaction Example):
| Time Point | Starting Material (Aldehyde) Rf ≈ 0.65 | Product (DHPM) Rf ≈ 0.30 |
| t = 0 min | Intense spot | No spot |
| t = 30 min | Strong spot | Faint spot appears |
| t = 1 hr | Diminished spot | Spot intensifies |
| t = 2 hr | Spot has disappeared | Intense spot |
| Note: Rf values are indicative and will vary based on specific reactants and the mobile phase composition.[3] |
References
- BenchChem. (n.d.). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- BenchChem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging synthetic building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: A Scientist's Overview of the Reagent's Reactivity
This compound is a trifunctional molecule, and understanding the electronic interplay between its constituent parts is the key to predicting its behavior and troubleshooting failed reactions.
-
The Pyrimidine Core : The pyrimidine ring is an electron-deficient heteroaromatic system. This is a direct result of the two electronegative nitrogen atoms at positions 1 and 3, which exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.[1] This inherent electrophilicity makes the ring carbons, particularly C2, C4, and C6, susceptible to nucleophilic attack.
-
The C4-Chloro Group : This is the primary site for nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, and its departure is facilitated by the pyrimidine ring's ability to stabilize the negative charge in the intermediate Meisenheimer-like complex.[2]
-
The C5-Carbaldehyde Group : As a strong electron-withdrawing group (-I, -M), the aldehyde further activates the ring towards nucleophilic attack, especially at the C4 and C6 positions. It is also a reactive carbonyl, susceptible to nucleophilic addition, condensation, and redox reactions.
-
The C6-Methylamino Group : This group is an electron-donating group (+M) through resonance. It moderates the overall electrophilicity of the ring compared to, for example, a 4,6-dichloropyrimidine. This electronic push-pull relationship between the C5-aldehyde and C6-amino group can influence regioselectivity and reaction rates.
This intricate electronic balance means that reaction conditions must be carefully chosen to favor one desired transformation over other potential side reactions.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Category A: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Question 1: My SNAr reaction with an amine/thiol/alkoxide nucleophile is showing very low or no conversion. What are the likely causes and how can I fix it?
Answer: This is a common issue that typically stems from one of four factors: the nucleophile, the reaction conditions, steric hindrance, or reagent quality.
-
Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate. Aromaticity is then restored by the elimination of the chloride. If any step in this process is disfavored, the reaction will stall.
-
Troubleshooting Protocol:
-
Assess Nucleophilicity: Weakly nucleophilic species (e.g., anilines with strong electron-withdrawing groups, sterically hindered amines) will react slowly.
-
Solution: If using a weak nucleophile, the addition of a non-nucleophilic base (e.g., DIPEA, DBU) can help by deprotonating the nucleophile, increasing its potency. For very weak nucleophiles, consider palladium-catalyzed cross-coupling reactions as an alternative strategy.[1]
-
-
Increase Temperature: Many SNAr reactions on chloropyrimidines require thermal energy to overcome the activation barrier.[2]
-
Solution: If your reaction is at room temperature, incrementally increase the heat to 50 °C, 80 °C, or reflux, monitoring by TLC or LC-MS for product formation and potential decomposition.
-
-
Solvent Choice is Critical: The solvent must solubilize your reagents and ideally should be polar aprotic to promote the SNAr mechanism.
-
Solution: Switch to a more appropriate solvent. Dioxane, THF, DMF, and DMSO are excellent choices. Avoid protic solvents like ethanol or methanol unless you are using an alkoxide nucleophile, as they can compete in the reaction (solvolysis).[3]
-
-
Check for Steric Hindrance: Bulky groups on your nucleophile, particularly at the position adjacent to the reacting atom (e.g., ortho-substituted anilines), can physically block the approach to the C4 position.[2]
-
Solution: This may require a longer reaction time, higher temperatures, or a change in synthetic strategy.
-
-
dot
Caption: Troubleshooting workflow for a failed SNAr reaction.
Question 2: My reaction is producing a significant amount of 4-hydroxy-6-(methylamino)pyrimidine-5-carbaldehyde. How can I prevent this hydrolysis side product?
Answer: The formation of the 4-hydroxy analog is a classic sign of water contamination in your reaction.
-
Causality: Water, or hydroxide ions generated in the presence of a base, can act as a nucleophile, displacing the chloride to form the thermodynamically stable hydroxypyrimidine.[2] This side reaction is often competitive with your primary nucleophile, especially if the primary nucleophile is weak or the reaction requires prolonged heating.
-
Preventative Measures:
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and handle them under an inert atmosphere (Nitrogen or Argon).
-
Dry Your Reagents: Ensure your starting pyrimidine and nucleophile are dry. If using a salt form of a nucleophile, dry it in a vacuum oven before use.
-
Inert Atmosphere: Run the reaction under a blanket of Nitrogen or Argon to exclude atmospheric moisture.
-
Base Selection: If your reaction requires a base, use a non-hydroxide source. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferable. If using an inorganic base like K₂CO₃, ensure it is freshly dried.
-
Category B: Reactions Involving the 5-Carbaldehyde Group
Question 3: My Knoevenagel or Wittig condensation at the aldehyde is failing, and I am recovering my starting material. What should I investigate?
Answer: Failure at the aldehyde position, assuming the C4-chloro group is stable under your conditions, usually points to issues with activation or steric hindrance.
-
Causality: The aldehyde's reactivity is influenced by the pyrimidine ring. While the ring is electron-withdrawing, the adjacent C6-methylamino group donates electron density, which can slightly temper the aldehyde's electrophilicity compared to a simple aryl aldehyde. The reaction requires the formation of an enolate or ylide, which then attacks the carbonyl carbon.
-
Troubleshooting Protocol:
-
Base Strength and Type: The choice of base is critical for generating the nucleophilic species (enolate/ylide).
-
Knoevenagel: For active methylene compounds, a weak base like piperidine or TEA is often sufficient. If this fails, consider a stronger base like sodium or potassium carbonate.
-
Wittig: Ensure your phosphonium salt is fully converted to the ylide. For stabilized ylides, a base like NaH or K₂CO₃ may work. For non-stabilized ylides, a very strong base like n-BuLi or NaHMDS is required.
-
-
Temperature: Condensation reactions often require heat to drive the final dehydration step and push the equilibrium towards the product. Try gently heating the reaction.
-
Water Removal: The final step of many condensation reactions is the elimination of water. Using a Dean-Stark apparatus with a solvent like toluene can be highly effective at driving the reaction to completion.
-
dot
Caption: Competing reaction pathways for the substrate.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this reagent? A: this compound should be stored in a cool, dry place, away from moisture. A freezer at -20°C under a nitrogen atmosphere is ideal.[4] The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How can I best monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexanes). Visualize under UV light (254 nm). For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It will confirm the consumption of starting material and the appearance of the product's expected mass-to-charge ratio (m/z).
Q3: What are the best general practices for purifying products derived from this reagent? A:
-
Column Chromatography: This is the most versatile method. Silica gel is typically effective. The polarity of the eluent will depend on your product's structure, but gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.
-
Recrystallization: If your product is a stable solid, recrystallization can be an excellent method to achieve high purity. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where your product is soluble when hot but sparingly soluble when cold.
Section 4: Exemplary Experimental Protocols
These protocols are provided as a validated starting point. You may need to adapt them based on your specific substrate.
Protocol 1: General Procedure for SNAr with an Amine
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., Dioxane or DMF, approx. 0.1 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.
-
Monitor the reaction for the collection of water in the Dean-Stark trap and by TLC for the consumption of the starting aldehyde.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by direct recrystallization or by silica gel column chromatography if necessary.
References
-
StackExchange (Chemistry). (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bîcu, E., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1223. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
Sources
preventing dimerization of pyrimidine aldehydes
Technical Support Center: Pyrimidine Aldehydes
Introduction: The Challenge of Pyrimidine Aldehyde Stability
Pyrimidine aldehydes, such as pyrimidine-5-carboxaldehyde, are invaluable building blocks in medicinal chemistry and organic synthesis, serving as precursors to a wide array of bioactive molecules.[1][2] However, their utility is often hampered by a significant, yet frequently misunderstood, stability issue: dimerization and oligomerization. Researchers often report low yields, complex NMR spectra, or unexpected precipitation, all of which can be traced back to this inherent reactivity of the aldehyde group on an electron-deficient pyrimidine ring.
This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges. We will delve into the mechanism of dimerization, offer practical solutions for its prevention, and provide step-by-step procedures to ensure the successful handling and use of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What is pyrimidine aldehyde dimerization, and why does it happen?
Pyrimidine aldehyde dimerization is not a single, defined process but typically refers to the reversible formation of oligomers or polymers from the monomeric aldehyde. The primary mechanism involves the nucleophilic addition of water or alcohols to the electrophilic aldehyde carbon.
-
Hydrate Formation: In the presence of water, the aldehyde exists in equilibrium with its corresponding gem-diol, also known as a hydrate.[3][4]
-
Hemiacetal Formation: If an alcohol is present (e.g., as a solvent), it can add to the aldehyde to form a hemiacetal.[4][5][6][7]
These initial adducts (hydrates or hemiacetals) can then react with other aldehyde molecules, leading to the formation of dimers and longer-chain oligomers. This process is often reversible.[4][8] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, making it particularly susceptible to this type of reaction.
Q2: Why is dimerization a problem for my experiments?
Dimerization or oligomerization can severely compromise your research in several ways:
-
Reduced Reactivity: The dimer/oligomer is generally less reactive than the free aldehyde, leading to low or no yield in subsequent reactions.
-
Inaccurate Stoichiometry: Weighing out the solid dimer means the actual concentration of the active monomeric aldehyde is unknown, leading to incorrect molar ratios in your reaction.[9]
-
Solubility Issues: The oligomeric form is often less soluble than the monomer, causing it to precipitate from the solution and complicate handling and purification.[2]
-
Analytical Complexity: The presence of multiple species (monomer, dimer, oligomers) in equilibrium results in complex NMR spectra and multiple spots on a TLC plate, making reaction monitoring and characterization difficult.[10][11]
Q3: What factors promote the dimerization of pyrimidine aldehydes?
Several environmental and experimental factors can shift the equilibrium towards the dimer/oligomer form:
-
Presence of Nucleophiles: Water (from atmosphere or solvents) and alcohol solvents are the primary culprits.
-
High Concentration: As with any polymerization, higher concentrations favor the formation of intermolecular products.
-
Low Temperatures (for storage): While low temperatures are good for preventing thermal decomposition, upon prolonged storage, they can favor the crystallization of the more stable, often less soluble, oligomeric form.
-
Absence of Heat: The equilibrium can often be shifted back towards the monomer by heating.
Q4: How can I detect if my pyrimidine aldehyde has dimerized?
You can use standard analytical techniques to assess the state of your aldehyde:
-
Visual Inspection: The pure monomer may be a liquid or a crystalline solid, whereas the dimer/oligomer often appears as an insoluble white precipitate or amorphous solid.[2]
-
Nuclear Magnetic Resonance (NMR): This is the most definitive method.
-
The monomer will show a characteristic aldehyde proton peak between 9-10 ppm.
-
The dimer/oligomer will have a significantly reduced or absent aldehyde peak. New, broad peaks will appear in the 5-7 ppm region, characteristic of acetal or hemiacetal protons.
-
-
Thin-Layer Chromatography (TLC): The dimer will have a different polarity and therefore a different Rf value than the monomer. Often, the oligomer will remain at the baseline.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter in the lab.
Scenario 1: My pyrimidine aldehyde, which I bought as a solid, won't dissolve.
-
Problem: You are likely dealing with the oligomeric form of the aldehyde. It has significantly lower solubility than the monomer.
-
Solution: Thermal Depolymerization. Before use, you can often reverse the dimerization by heating the compound.
-
Place the solid aldehyde in a flask equipped with a condenser under an inert atmosphere (Nitrogen or Argon).
-
Add a high-boiling, anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
-
Heat the suspension (typically to 80-110 °C) until the solid dissolves completely. This indicates the equilibrium has been shifted back to the soluble monomer.
-
Cool the solution to the desired reaction temperature and use it immediately. Do not store this solution , as the aldehyde will re-oligomerize upon cooling.
-
Scenario 2: My reaction with a pyrimidine aldehyde is sluggish and gives a low yield.
-
Problem: The concentration of the active monomeric aldehyde is too low because it exists primarily as the unreactive dimer/oligomer at your reaction temperature. Side reactions may also be occurring.[10][12]
-
Solution Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
-
Explanation: First, ensure your aldehyde is in its active monomeric form using the thermal protocol above. If the reaction still fails, consider that higher temperatures might be needed to maintain the monomeric state in equilibrium throughout the reaction.
Scenario 3: My NMR spectrum is "messy" with broad peaks and a small aldehyde signal.
-
Problem: This is a classic sign of an equilibrium mixture of monomer, dimer, and various oligomers.
-
Solution: In-Situ Analysis.
-
Take a small sample of your aldehyde.
-
Dissolve it in an anhydrous aprotic NMR solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a spectrum at room temperature. You will likely see the "messy" equilibrium.
-
Heat the NMR tube (using a variable temperature probe) to 80-100 °C and acquire another spectrum. You should observe the broad oligomer peaks coalescing and the aldehyde monomer peak at ~10 ppm growing significantly. This confirms the reversible nature of the dimerization.
-
Protocols for Prevention and Handling
Proactive measures are the most effective way to manage pyrimidine aldehyde stability.
Protocol 1: Recommended Storage and Handling
Proper storage is critical to minimize dimerization and degradation during long-term storage.
-
Storage Conditions: Store the aldehyde in a freezer (-20 °C is common) to reduce thermal degradation.[13]
-
Inert Atmosphere: The container should be sealed tightly under an inert atmosphere (nitrogen or argon) to prevent oxidation and exposure to atmospheric moisture.[14]
-
Protection from Light: Some aldehydes can be light-sensitive; store in an amber vial or a dark location.[14]
-
Aliquotting: For frequently used aldehydes, consider aliquotting the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere.
Table 1: Summary of Prevention Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Use Anhydrous Solvents | Prevents hydrate/hemiacetal formation by removing the nucleophile (water/alcohol). | Simple to implement; highly effective. | Requires rigorous drying of solvents and glassware. |
| Work in Dilute Conditions | Le Châtelier's principle; reduces the probability of intermolecular reactions. | Can improve solubility and reduce side reactions. | May require larger solvent volumes and longer reaction times. |
| Thermal Depolymerization | Shifts the equilibrium back to the monomer at elevated temperatures. | Effective for "rescuing" oligomerized material. | Requires heating; must use the solution immediately. |
| In-Situ Generation | The aldehyde is generated and consumed in the same pot, avoiding isolation. | Bypasses all stability and handling issues. | Requires development of a suitable in-situ generation protocol. |
Diagram: The Dimerization Equilibrium
This diagram illustrates the central role of water in initiating the dimerization process, forming a hemiacetal-like dimer.
Caption: Reversible dimerization pathway via hydrate formation.
Conclusion: A Proactive Approach to a Reactive Reagent
The dimerization of pyrimidine aldehydes is a common but manageable challenge. By understanding the underlying mechanism—primarily hydrate and hemiacetal formation—researchers can take proactive steps to prevent it. The key is to minimize exposure to nucleophiles like water and to utilize thermal energy to your advantage to ensure the aldehyde is in its active, monomeric form when needed. Adopting the storage, handling, and troubleshooting protocols outlined in this guide will lead to more reproducible results, higher yields, and greater success in your synthetic endeavors.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Fisher Scientific. (2013). Safety Data Sheet: 5-Pyrimidinecarbaldehyde.
- Gorskii, V. A., et al. (2019). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI.
- ChemScene. (n.d.). Pyrimidine-5-carbaldehyde.
- Pharmaffiliates. (n.d.). Pyrimidine-5-carboxaldehyde.
- BenchChem. (n.d.). Technical Support Center: Pyrimidine-Dione Synthesis.
- Wikipedia. (n.d.). Hemiacetal.
- Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals.
- BenchChem. (n.d.). Technical Support Center: Pyrimidine Synthesis Reactions.
- Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals.
- Chemistry LibreTexts. (2020). 21.3: Formation of hydrates, hemiacetals, acetals.
- CymitQuimica. (n.d.). CAS 10070-92-5: PYRIMIDINE-5-CARBOXALDEHYDE.
- University of Calgary. (n.d.). 5.7 Hemiacetals and hemiketals Aldehydes react with alcohols to produce hemiacetals.
- Gunanathan, C., & Shaik, S. (2012). Role of reversible dimerization in reactions of amphoteric aziridine aldehydes. Journal of Organic Chemistry, 77(13), 5613-23.
- Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals.
- Sigma-Aldrich. (2025). Safety Data Sheet: pyridine-2-carbaldehyde.
- Chemistry LibreTexts. (2020). 21.3: Formation of hydrates, hemiacetals, acetals.
- CymitQuimica. (n.d.). CAS 10070-92-5: PYRIMIDINE-5-CARBOXALDEHYDE.
- University of Calgary. (n.d.). 5.7 Hemiacetals and hemiketals Aldehydes react with alcohols to produce hemiacetals.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 10070-92-5: PYRIMIDINE-5-CARBOXALDEHYDE | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hemiacetal - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. oit.edu [oit.edu]
- 8. Role of reversible dimerization in reactions of amphoteric aziridine aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important intermediate. Our focus is on providing practical, field-proven insights to help you navigate the challenges of this synthesis, ensuring both efficiency and success in your work.
Introduction: The Critical Role of this compound
This compound is a key building block in the synthesis of various pharmaceutically active compounds, most notably as a crucial intermediate in the production of the antiplatelet agent Ticagrelor.[1][2] The reliable and scalable synthesis of this molecule is therefore of significant interest. The most common synthetic route involves a two-step process: the Vilsmeier-Haack formylation of a suitable pyrimidine precursor to introduce the carbaldehyde group, followed by a nucleophilic substitution to introduce the methylamino group. This guide will focus on the practical aspects of scaling up this synthesis, addressing common challenges and providing robust protocols.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through two primary routes, both of which utilize the powerful Vilsmeier-Haack reaction.
Route A: Two-Step Synthesis from 4,6-Dihydroxypyrimidine
This is a widely employed method that begins with the readily available 4,6-dihydroxypyrimidine. The Vilsmeier-Haack reaction in this case serves a dual purpose: formylation at the 5-position and chlorination of the hydroxyl groups.[3] This is followed by a selective nucleophilic substitution of one of the chloro groups with methylamine.
Route B: Direct Formylation of 4-Chloro-6-(methylamino)pyrimidine
An alternative approach involves the direct formylation of 4-chloro-6-(methylamino)pyrimidine. While this route is more direct, it can be more challenging to control, with the potential for side reactions.
This guide will primarily focus on Route A, as it is a more common and generally more controllable process for scale-up.
Caption: Synthetic pathway for this compound via Route A.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Vilsmeier-Haack Reaction (Step 1)
Q1: My Vilsmeier-Haack reaction is giving a low yield of 4,6-dichloropyrimidine-5-carbaldehyde. What are the likely causes?
A1: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[4] Any water in your reagents or glassware will consume the reagent and reduce your yield. Ensure all glassware is thoroughly dried and that your DMF and POCl₃ are of high quality and anhydrous.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the Vilsmeier reagent. A molar ratio of at least 3-4 equivalents of POCl₃ to the pyrimidine substrate is often necessary to drive the reaction to completion and ensure both chlorination and formylation occur.[5]
-
Reaction Temperature and Time: The reaction typically requires heating to reflux to proceed at a reasonable rate.[5] If the reaction is not going to completion, consider increasing the reflux time. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Inefficient Work-up: The work-up procedure is critical for isolating the product. The quenching of the reaction mixture on ice must be done carefully to avoid decomposition. Ensure complete extraction of the product from the aqueous layer.
Q2: I am observing a lot of dark, tarry byproducts in my Vilsmeier-Haack reaction. How can I minimize these?
A2: Tar formation is often a result of decomposition of the starting material or product under the harsh reaction conditions.
-
Temperature Control: While heating is necessary, excessive temperatures or localized overheating can lead to degradation. Ensure uniform heating and good stirring, especially on a larger scale.
-
Order of Addition: Adding the 4,6-dihydroxypyrimidine portion-wise to the pre-formed Vilsmeier reagent at a controlled temperature can help to manage the initial exotherm and minimize side reactions.
-
Prompt Work-up: Once the reaction is complete, it is crucial to proceed with the work-up promptly to avoid prolonged exposure of the product to the acidic and high-temperature conditions.
Nucleophilic Substitution (Step 2)
Q3: The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methylamine is not selective and I am getting a significant amount of the di-substituted product. How can I improve selectivity?
A3: Achieving mono-substitution can be challenging due to the two reactive chloro groups.
-
Stoichiometry: Carefully control the stoichiometry of the methylamine. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. A large excess will favor di-substitution.
-
Temperature Control: The reaction should be carried out at a low temperature, typically 0-5 °C, to control the reactivity and favor mono-substitution.
-
Slow Addition: Add the methylamine solution slowly to the solution of the dichloropyrimidine to avoid localized high concentrations of the nucleophile.
Q4: I am having difficulty purifying the final product. What are the best methods for large-scale purification?
A4: Purification on a large scale often relies on crystallization rather than chromatography.
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system. A mixture of ethyl acetate and petroleum ether has been reported to be effective.[6] Experiment with different solvent ratios to optimize the yield and purity.
-
Washing: Washing the crude solid with a non-polar solvent like cold diethyl ether or hexane can help to remove non-polar impurities before crystallization.
-
pH Adjustment: During work-up, careful adjustment of the pH can be crucial for precipitating the product and removing acidic or basic impurities.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde (Step 1)
This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on dihydroxypyrimidines.[5]
| Parameter | Value |
| Starting Material | 4,6-Dihydroxypyrimidine |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Scale | 50.0 g (446 mmol) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4.5 hours |
| Reported Yield | 55-95% |
| Purification Method | Extraction and crystallization |
Methodology:
-
To a stirred solution of N,N-dimethylformamide (64 mL) in a suitable reactor, slowly add phosphorus oxychloride (200 mL) at 0 °C.
-
Stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.
-
Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) portion-wise to the mixture, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ by vacuum distillation.
-
Carefully pour the residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (6 x 200 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from an ethyl acetate/petroleum ether mixture to afford 4,6-dichloropyrimidine-5-carbaldehyde as a solid.
Protocol 2: Synthesis of this compound (Step 2)
This protocol is based on general procedures for the amination of dichloropyrimidines.[7]
| Parameter | Value |
| Starting Material | 4,6-Dichloropyrimidine-5-carbaldehyde |
| Reagents | Methylamine (40% in water), Triethylamine |
| Solvent | Ethanol |
| Scale | 40.0 g (226 mmol) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Purification Method | Precipitation and washing |
Methodology:
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (40.0 g, 226 mmol) in ethanol (400 mL) in a suitable reactor and cool the solution to 0-5 °C.
-
In a separate flask, prepare a solution of methylamine (40% in water, 1.1 eq) and triethylamine (1.1 eq) in ethanol.
-
Add the methylamine solution dropwise to the solution of the dichloropyrimidine over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting low yield in the overall synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
-
Mathad, V. T., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-13. [Link]
-
Jadhav, G. N., & Shaikh, A. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 456-483. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). A facile, one-pot synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[5,1-c][1][2][8]triazines. Molecules, 20(1), 1357-1373.
-
Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109553622A - A kind of preparation method of ticagrelor impurity.
- Google Patents. (n.d.). CN112724119B - Synthesis method of ticagrelor key intermediate.
-
JOCPR. (2013). Novel synthesis of Ticagrelor, an ant. Retrieved from [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Roy, K., & Mitra, A. (2015). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of ChemTech Research, 8(4), 187-195.
-
YouTube. (2012, August 5). The Vilsmeier-Haack Reaction. [Video]. YouTube. [Link]
-
ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Forum post]. ResearchGate. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 10(1), 104. [Link]
- Google Patents. (n.d.). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ...
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
PubMed Central (PMC). (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Molecular Crystals and Liquid Crystals, 735(1), 58-68. [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
-
ResearchGate. (2025). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Retrieved from [Link]
-
ResearchGate. (2025). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions. Retrieved from [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735–26768. [Link]
-
NIH. (2016). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 21(11), 1563. [Link]
-
ResearchGate. (2020). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2021245220A1 - Process for the preparation of ticagrelor.
-
ResearchGate. (2018). An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction. Retrieved from [Link]
-
Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde. (2011). Retrieved from [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. (2018). Journal of Organic and Pharmaceutical Chemistry, 16(2), 34-39. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(7), 899–904. [Link]
- Google Patents. (n.d.). CN112778263A - Ticagrelor and intermediate impurity thereof, and preparation method ....
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory. Drawing upon established chemical principles and field-proven insights, this resource aims to be a trusted companion in your synthetic endeavors.
Section 1: Troubleshooting Low Yields and Incomplete Reactions
Low product yield is one of the most frequent frustrations in synthetic chemistry. This section addresses common causes and provides systematic troubleshooting strategies for two widely used pyrimidine synthesis methods: the Biginelli and Pinner reactions.
FAQ 1.1: My Biginelli reaction is giving a low yield. What are the likely causes and how can I optimize it?
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a robust method for synthesizing dihydropyrimidinones. However, several factors can lead to diminished yields.
Causality and Troubleshooting:
-
Suboptimal Catalyst Choice: While classically run under Brønsted acid catalysis (e.g., HCl), this can promote side reactions. Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃ often provide higher yields and shorter reaction times by more effectively activating the carbonyl components.
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal for the specific substrates and catalyst used. In some cases, microwave irradiation can significantly improve yields and reduce reaction times.
-
Solvent: While often performed in ethanol or acetic acid, solvent-free conditions or the use of a ball mill can lead to improved yields and a greener synthesis.
-
-
Reactant Purity and Stoichiometry:
-
Aldehyde Quality: Impurities or self-condensation (aldol reaction) of the aldehyde can reduce the amount available for the main reaction. Use freshly distilled or high-purity aldehydes.
-
Stoichiometry: A slight excess of the urea/thiourea component can sometimes suppress the formation of dihydropyridine derivatives, a common side product from the self-condensation of the β-ketoester.
-
-
Side Reactions: The Knoevenagel condensation between the aldehyde and the β-ketoester is a major competing reaction. This can be minimized by the judicious choice of catalyst and reaction conditions.
Troubleshooting Workflow for Low Yield in Biginelli Reaction:
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
FAQ 1.2: My Pinner pyrimidine synthesis is inefficient. What are the critical parameters to control?
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing a wide range of substituted pyrimidines. Its success is highly dependent on controlling specific reaction parameters to avoid common pitfalls.
Causality and Troubleshooting:
-
Hydrolysis: The Pinner reaction is notoriously sensitive to moisture. Water can hydrolyze the amidine starting material or key reaction intermediates, leading to the formation of amides and esters as byproducts and consuming your reagents.
-
Mitigation: It is imperative to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Amidine Quality: Amidines can be hygroscopic and degrade upon storage. Use freshly prepared or purified amidine hydrochloride to ensure its reactivity.
-
Base Selection: The choice and stoichiometry of the base are critical. The base deprotonates the amidine hydrochloride in situ to the free amidine, which is the active nucleophile. An inappropriate base or incorrect amount can lead to incomplete reaction or promote side reactions like the self-condensation of the 1,3-dicarbonyl compound. Common bases include alkali metal hydroxides or carbonates.
-
Incomplete Cyclization: The reaction proceeds through a vinylogous amidine intermediate, which then undergoes cyclization. If this cyclization is not driven to completion, a mixture of intermediates and the final product will be obtained.
-
Mitigation: Ensure adequate reaction time and temperature. In some cases, the use of ultrasound irradiation has been shown to improve cyclization efficiency.[1]
-
Section 2: Addressing Regioselectivity Challenges
Controlling the position of substituents on the pyrimidine ring is crucial for tailoring the molecule's biological activity. This section provides guidance on achieving the desired regioselectivity.
FAQ 2.1: How can I control the regioselectivity in the synthesis of unsymmetrically substituted pyrimidines?
The synthesis of unsymmetrically substituted pyrimidines, such as 2,4- or 4,6-disubstituted derivatives, often presents regioselectivity challenges, particularly when using unsymmetrical starting materials.
Causality and Control Strategies:
-
Steric and Electronic Effects: The regiochemical outcome is often governed by a combination of steric hindrance and the electronic nature of the substituents on the starting materials.
-
Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl component or the amidine can direct the reaction pathway to favor the formation of the less sterically hindered regioisomer.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the reactivity of the different electrophilic and nucleophilic centers, thereby directing the cyclization.
-
-
Strategic Choice of Synthetic Route:
-
For 2,4-Disubstituted Pyrimidines: A common strategy involves the use of a vinyl pyrimidine intermediate, followed by a Michael addition. For example, a Stille coupling can be used to introduce a vinyl group at the 4-position of a 2-substituted pyrimidine, which then serves as a Michael acceptor for the introduction of a substituent at the 4-position.[2]
-
For 4,6-Disubstituted Pyrimidines: The reaction of a 1,3-dicarbonyl compound with an amidine is a common route. The regioselectivity can often be controlled by the nature of the substituents on the dicarbonyl compound.
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity. In some cases, switching to a different solvent can favor the formation of the desired isomer.
Decision Tree for Regioselectivity Control:
Caption: Decision-making process for controlling regioselectivity.
Section 3: Purification and Side Product Management
Effective purification is critical for obtaining high-purity substituted pyrimidines. This section covers common purification techniques and strategies for dealing with persistent impurities.
FAQ 3.1: What are the most effective methods for purifying substituted pyrimidines?
The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.
Common Purification Protocols:
-
Recrystallization: This is a cost-effective and often highly effective method for purifying solid pyrimidine derivatives.[3]
-
Single-Solvent Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.[3]
-
Two-Solvent Recrystallization: A "good" solvent in which the compound is soluble is used for dissolution, followed by the slow addition of a "poor," miscible solvent in which the compound is insoluble to induce crystallization.[3]
-
-
Column Chromatography: For non-crystalline products or when impurities have similar solubility profiles to the target compound, silica gel column chromatography is the method of choice. A range of solvent systems, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), can be used to achieve separation.
-
Acid-Base Extraction: If the pyrimidine derivative has a basic nitrogen atom, it can often be purified by dissolving the crude product in an organic solvent and extracting it into an aqueous acidic solution. The acidic aqueous layer is then washed with an organic solvent to remove neutral impurities, and the pH is subsequently raised to regenerate the free base, which can then be extracted back into an organic solvent.
General Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: Choose a solvent where the pyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[3]
FAQ 3.2: I am struggling to remove a persistent side product. What are some advanced strategies?
When standard purification methods fail, more advanced techniques or a chemical modification approach may be necessary.
-
Preparative HPLC: High-performance liquid chromatography on a preparative scale can be used to separate compounds with very similar polarities.
-
Derivative Formation: It may be possible to selectively react either the desired product or the impurity to form a derivative with significantly different physical properties (e.g., solubility, polarity), allowing for easier separation. The original compound can then be regenerated in a subsequent step.
-
Re-evaluation of the Synthetic Route: If a particular side product is consistently difficult to remove, it may be more efficient to modify the synthetic route to prevent its formation in the first place.
Section 4: Scale-Up Challenges and Solutions
Transitioning a pyrimidine synthesis from the lab bench to a larger scale introduces a new set of challenges related to mass and heat transfer, as well as safety.
FAQ 4.1: My pyrimidine synthesis yield drops significantly on a larger scale. What are the key factors to consider?
A drop in yield during scale-up is a common issue and often points to problems with mass and heat transfer.[4]
Key Scale-Up Considerations:
-
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and degradation of the desired compound.
-
Solution: Ensure the reactor's stirring rate and impeller design are adequate for the vessel size to maintain a homogeneous reaction mixture.
-
-
Heat Transfer (Exotherm Control): Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation on a larger scale.
-
Solution: Implement controlled, slow addition of reagents. Closely monitor the internal reaction temperature with probes and ensure the reactor's cooling system is sufficient to handle the heat output.[5]
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Minor impurities can act as catalysts for side reactions or inhibit the main reaction.
-
Solution: Qualify raw material suppliers and perform rigorous quality control on incoming materials.[4]
-
-
Reaction Kinetics: The surface area-to-volume ratio changes significantly upon scale-up, which can affect reaction kinetics.
-
Solution: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[4]
-
Table 1: Key Parameters for Successful Scale-Up of Pyrimidine Synthesis
| Parameter | Laboratory Scale (mg-g) | Pilot/Production Scale (kg) | Troubleshooting Focus on Scale-Up |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity, prevent localized hot spots |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Efficient heat removal for exothermic reactions |
| Reagent Addition | All at once or via dropping funnel | Controlled addition via pump | Manage exotherms, control reaction rate |
| Work-up | Separatory funnel, rotovap | Reactor-based extraction, filtration | Efficient phase separation, product isolation |
References
-
Vidal, B., et al. (2012). A modified Pinner reaction under ultrasound irradiation for the synthesis of fully substituted pyrimidines. Tetrahedron Letters, 53(4), 454-457. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]
-
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]
-
Li, J. J., et al. (2012). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(23), 10577-10593. [Link]
-
Kim, D., & Park, S. B. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3449–3458. [Link]
-
Wang, L., et al. (2021). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][4]oxazepine derivatives. Organic Chemistry Frontiers, 8(15), 4056-4062. [Link]
-
Singh, A., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Catalysis Surveys from Asia, 28(1), 1-25. [Link]
-
Bures, M. G., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(11), 2445-2450. [Link]
-
Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 13, 1543210. [Link]
-
Li, J. J., et al. (2012). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (2018, October 29). Retrieved from [Link]
-
Ma, Y., et al. (2000). Ytterbium(III) Triflate Catalyzed Biginelli Reaction. A Facile Synthesis of Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]
Sources
Technical Support Center: Purity Assessment of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the analytical assessment of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for ensuring the purity of this critical chemical intermediate. The methodologies and advice presented herein are grounded in established analytical principles and field-proven experience.
Introduction to Analytical Challenges
This compound is a polar molecule with multiple functional groups, including a reactive aldehyde, a secondary amine, and a heterocyclic aromatic ring. This combination of features can present unique challenges during purity analysis. This guide will address these challenges through detailed protocols and troubleshooting for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial method for routine purity analysis of this compound?
A1: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point. It offers a good balance of resolution, sensitivity, and robustness for this compound.
Q2: What are the likely impurities I should be looking for?
A2: Impurities can originate from starting materials, by-products, or degradation. Based on common synthetic routes, potential impurities could include:
-
Starting materials from the Vilsmeier-Haack formylation reaction.
-
Over- or under-methylated analogues.
-
Hydrolysis products where the chloro group is replaced by a hydroxyl group.
-
Oxidation of the aldehyde to a carboxylic acid.
Q3: My compound appears to be degrading during analysis. What could be the cause?
A3: The aldehyde group can be susceptible to oxidation. Ensure you are using fresh, high-purity solvents and consider storing your samples at a reduced temperature (2-8°C) away from light. For GC-MS analysis, thermal degradation in the injector port is a possibility, which can be mitigated by derivatization.
Q4: Can I use Gas Chromatography (GC) for purity analysis?
A4: Direct GC analysis is challenging due to the low volatility and potential thermal instability of the compound. However, GC-MS can be a powerful tool for identification and quantification of impurities after derivatization of the aldehyde and amine functional groups.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its closely related impurities.
Proposed HPLC Method
This method serves as a starting point and may require optimization based on your specific instrumentation and impurity profile.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL |
HPLC Troubleshooting Guide
Caption: Troubleshooting common HPLC peak shape issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile impurities or when structural information of unknowns is required, GC-MS is invaluable. Due to the polarity of this compound, derivatization is necessary.
Derivatization Protocol for GC-MS
This two-step protocol aims to increase the volatility and thermal stability of the analyte.
Step 1: Methoxyamination (Oximation)
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
To the cooled vial, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Seal the vial and heat at 70°C for 60 minutes.
-
The sample is now ready for GC-MS analysis.
Proposed GC-MS Method
| Parameter | Recommendation |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (20:1) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-500 m/z |
GC-MS Troubleshooting Guide
Validation & Comparative
A Senior Scientist's Guide to the Structural Elucidation of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: An NMR-Centric Comparative Analysis
In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] The subject of this guide, 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, is a vital synthetic intermediate whose purity and structural integrity are paramount for the successful synthesis of downstream target molecules.[3] Ensuring the correct structure is in hand is not merely a procedural checkpoint; it is the foundation upon which all subsequent biological and pharmacological data rests.
This guide provides an in-depth, experience-driven comparison of the analytical techniques used to characterize this key intermediate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the "how" but the critical "why" behind our analytical choices, contrasting the rich, solution-state information from NMR with the complementary data provided by alternative methods.
The Indispensable Role of NMR Spectroscopy
For the unambiguous structural elucidation of organic molecules like this compound, ¹H and ¹³C NMR spectroscopy are the primary, most powerful tools in the analytical chemist's arsenal.[1][4][5] These techniques provide a detailed atomic-level map of the molecule in solution, revealing the precise connectivity and chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) offers a rapid and highly informative snapshot of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, which is heavily influenced by the electron-withdrawing and donating effects of adjacent functional groups.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
Aldehyde Proton (~10.2 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic pyrimidine ring, causing its signal to appear far downfield.
-
Pyrimidine Ring Proton (~8.5 ppm): As part of an electron-deficient aromatic system, this proton is also significantly deshielded.
-
NH Proton (broad signal, ~6.0-7.0 ppm): The chemical shift of this proton can be variable and the signal is often broad due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent. Its presence is a key indicator of the methylamino group.
-
Methyl Protons (~3.2 ppm): These protons are adjacent to a nitrogen atom, which deshields them relative to a simple alkane, but they are more shielded than the protons directly attached to the ring. The signal will likely appear as a doublet if there is coupling to the NH proton.
¹³C NMR Spectroscopy: The Carbon Framework
While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon backbone of the molecule. Each unique carbon atom provides a distinct signal, offering a direct count of the non-equivalent carbons and insight into their hybridization and chemical environment.
Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):
-
C=O (Aldehyde) (~190 ppm): The carbonyl carbon is the most deshielded carbon in the molecule.
-
Pyrimidine Ring Carbons (~110-165 ppm): The carbons of the heterocyclic ring will appear in the aromatic region. The carbon bearing the chlorine atom (C4) and the carbon attached to the nitrogen of the methylamino group (C6) are expected at the downfield end of this range, while the carbon situated between the two nitrogens (C2) will also be significantly deshielded.
-
CH₃ (Methyl) (~28-35 ppm): The methyl carbon signal will appear in the aliphatic region, shifted slightly downfield by the attached nitrogen.
Advanced 2D NMR: Confirming Connectivity
For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR techniques are essential for definitively confirming the proposed structure by revealing through-bond and through-space correlations between nuclei.[6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). In this molecule, it would primarily be used to confirm the coupling between the N-H proton and the methyl protons, if resolved.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This is the most reliable way to assign the signals for the pyrimidine C-H and the methyl C-H groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would lock in the structure include:
-
The aldehyde proton (CHO) to the C5 and C4 carbons of the pyrimidine ring.
-
The methyl protons (CH₃) to the C6 carbon of the pyrimidine ring.
-
The pyrimidine ring proton (H2) to the C4 and C6 carbons.
-
The diagram below illustrates the crucial HMBC correlations that would be used to confirm the substituent positions on the pyrimidine ring.
Caption: Key HMBC correlations for structural confirmation.
A Comparative Look: Alternative and Complementary Techniques
While NMR is the cornerstone, a multi-faceted analytical approach provides the most robust and defensible characterization.[8] Each technique offers a unique piece of the puzzle, and their collective data build an unshakeable confirmation of structure and purity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Detailed atomic connectivity, 3D structure in solution, quantitative analysis (qNMR) | Non-destructive, highly detailed structural information, isomer differentiation | Relatively low sensitivity, requires larger sample amounts than MS |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental formula (HRMS), fragmentation patterns for substructure clues | Extremely high sensitivity (μg-ng), rapid analysis | Destructive, difficulty distinguishing isomers, provides limited stereochemical info |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups (e.g., C=O, N-H, C-Cl) | Fast, inexpensive, requires minimal sample preparation, good for quick functional group confirmation | Provides limited information on the overall molecular skeleton, not suitable for complex mixture analysis |
| HPLC | Differential partitioning between mobile and stationary phases | Purity assessment, quantification of impurities, compound isolation | High resolution for separating mixtures, widely available, quantitative | Requires a chromophore for UV detection, purity is relative unless a certified standard is used |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Definitive 3D solid-state structure, bond lengths, and angles | Unambiguous "gold standard" for structure determination | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for the specific instrumentation available.
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse (e.g., Bruker 'zg30').
-
Number of Scans (NS): 16-32.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
2D NMR Acquisition (HSQC/HMBC): Utilize standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsisp2.3' and 'hmbcgplpndqf'). Optimize parameters according to instrument software recommendations.
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high resolution).
-
Analysis: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially other adducts.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for key functional groups: C=O stretch (~1680 cm⁻¹), N-H stretch (~3300 cm⁻¹), aromatic C=C/C=N stretches (~1500-1600 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).[2][9]
Integrated Analytical Workflow
A robust characterization workflow does not rely on a single technique but integrates them logically to build a comprehensive data package. The choice and sequence of experiments are driven by the need to answer specific questions at each stage, from initial confirmation to final purity assessment.
Caption: A logical workflow for the comprehensive analysis of a synthetic intermediate.
Conclusion
The structural elucidation of this compound is a critical task in synthetic and medicinal chemistry. While a suite of analytical tools is available, NMR spectroscopy—encompassing ¹H, ¹³C, and advanced 2D techniques—stands as the unparalleled primary method for definitive, unambiguous characterization in solution.[1] It provides the most detailed structural information, which can then be corroborated by the molecular weight data from mass spectrometry and the functional group information from FTIR. For final purity assessment, techniques like HPLC and quantitative NMR (qNMR) offer orthogonal and highly accurate results.[8][10] By judiciously applying this multi-technique, NMR-centric approach, researchers can proceed with the utmost confidence in the identity and quality of their materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
-
American Chemical Society. Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]
-
Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
-
U.S. Environmental Protection Agency. 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- - Substance Details. Available from: [Link]
-
Jones, O. A. H., et al. Exploring the potential application of alternative nuclei in NMR based metabolomics. Metabolomics. Available from: [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available from: [Link]
-
Nagashima, S., et al. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Liao, W., et al. Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Taylor & Francis Online. Available from: [Link]
-
El Sekily, M. A., et al. SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. Available from: [Link]
-
Gouveia, F., et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
-
Obaleye, J. A., et al. Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Chemistry. Available from: [Link]
-
de Oliveira, P. F., et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]
-
da Silva, A. L., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
-
ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Exploring the potential application of alternative nuclei in NMR based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Guide for: Researchers, scientists, and drug development professionals.
Abstract: This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a key intermediate in synthetic organic chemistry. We will explore optimal ionization techniques, predict fragmentation pathways, and present a validated experimental protocol. Furthermore, this guide will objectively compare mass spectrometry with alternative analytical techniques, offering a holistic view for the structural characterization of this and similar pyrimidine derivatives.
Introduction
This compound is a substituted pyrimidine of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous biologically active compounds, including antiviral and antitumor agents.[1][2] The precise characterization of intermediates like this is paramount to ensure the integrity of the final synthesized molecules.[3][4]
Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[5][6] This guide delves into the specific application of MS for the analysis of this compound, explaining the causality behind experimental choices and providing actionable protocols.
PART 1: Mass Spectrometry Analysis - A Deep Dive
The molecular structure of this compound (Molecular Formula: C6H6ClN3O, Monoisotopic Mass: 171.02 Da) presents several key features that dictate our analytical strategy: a polar pyrimidine core, a reactive aldehyde group, a secondary amine, and a chlorine atom.[7]
Ionization Method Selection: The Causality Behind the Choice
Choosing the right ionization technique is the most critical step for successful analysis. The goal is to generate gas-phase ions of the intact molecule with high efficiency and minimal unintended degradation.
-
Electron Ionization (EI): This is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[2] While excellent for creating reproducible fragmentation patterns for library matching, it is often too harsh for polar, multifunctional molecules like our target. It would likely cause extensive, difficult-to-interpret fragmentation and may not yield a visible molecular ion, hindering molecular weight determination.[8][9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-polar to non-polar compounds that are thermally stable. While potentially viable, the thermal requirements for vaporization could risk degrading the aldehyde functionality.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that can be readily ionized in solution.[10] Given the presence of multiple nitrogen atoms (which are basic and readily accept a proton), ESI in positive ion mode is the superior choice. It generates protonated molecules, [M+H]+, with very little fragmentation, ensuring the molecular weight can be unequivocally determined.[10][11][12]
Predicted Mass Spectra & Fragmentation Pathways
Under ESI conditions, we expect to observe the protonated molecule as the base peak in the full scan MS1 spectrum. A key diagnostic feature will be the isotopic pattern of the chlorine atom.
MS1 Spectrum Prediction: The protonated molecule [M+H]+ will appear as a characteristic doublet due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 natural abundance.
-
[M+H]⁺ with ³⁵Cl: m/z 172.027
-
[M+H]⁺ with ³⁷Cl: m/z 174.024
Tandem Mass Spectrometry (MS/MS) Fragmentation: To gain structural information, the m/z 172 ion is isolated and fragmented via collision-induced dissociation (CID).[14] The fragmentation is driven by the charge location and the relative strengths of the bonds.[14] The resulting product ions provide a structural fingerprint of the molecule.
Key Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): Aldehydes commonly lose the neutral molecule CO (28 Da). This is a highly favorable fragmentation pathway.
-
Loss of Hydrogen Chloride (HCl): The chloro substituent can be eliminated as HCl (36 Da).
-
Loss of Methyl Radical (•CH₃): Cleavage of the N-methyl bond can lead to the loss of a methyl radical (15 Da).
-
Ring Cleavage: Pyrimidine rings can undergo characteristic cross-ring cleavages.[11]
The diagram below illustrates the proposed fragmentation cascade for the [M+H]⁺ ion of this compound.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rroij.com [rroij.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Substituted Pyrimidines for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the reactivity of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the pyrimidine scaffold in their work. The inherent electron-deficient nature of the pyrimidine ring, a consequence of its two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. However, the strategic placement and electronic properties of substituents can dramatically alter this reactivity profile, unlocking a vast landscape of chemical transformations.
This guide will delve into the nuanced interplay of substituent effects on the reactivity of the pyrimidine core. We will dissect the causality behind experimental choices in key reactions such as nucleophilic aromatic substitution (SNAr), electrophilic substitution, and palladium-catalyzed cross-coupling reactions. By providing both a robust theoretical framework and actionable experimental data, this document aims to empower you to make informed decisions in the design and synthesis of novel pyrimidine-based molecules.
The Influence of Substituents on Pyrimidine Reactivity: A Tale of Electron-Donating and Withdrawing Groups
The reactivity of the pyrimidine ring is fundamentally governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert profound effects on the electron density of the ring, thereby dictating its susceptibility to different types of chemical reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient character of the pyrimidine ring makes it an excellent substrate for SNAr reactions, a cornerstone of pyrimidine functionalization.[1][2][3] This reactivity is further enhanced by the presence of electron-withdrawing substituents, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4] Halogenated pyrimidines, in particular, are highly reactive towards nucleophilic displacement.[5][6]
The regioselectivity of SNAr on polysubstituted pyrimidines, such as 2,4-dichloropyrimidines, is a delicate balance of electronic and steric effects.[7] Generally, nucleophilic attack is favored at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms.[4][8] However, the presence of substituents can alter this preference. For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position.[7]
Table 1: Comparative Yields in Nucleophilic Aromatic Substitution Reactions
| Pyrimidine Derivative | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Aniline | Triethylamine, 80-90 °C, solvent-free | 4-Anilino-2-chloropyrimidine | High | |
| 2,4-Dichloropyrimidine | Benzylamine | Triethylamine, 80-90 °C, solvent-free | 4-(Benzylamino)-2-chloropyrimidine | 88 | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CH₂Cl₂, 1 h, room temperature | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | - | |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CH₂Cl₂, 1 h, room temperature | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | - |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., acetonitrile, THF, or under solvent-free conditions).
-
Addition of Nucleophile and Base: Add the desired nucleophile (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram 1: SNAr Mechanism on a Substituted Pyrimidine
Caption: Generalized mechanism of nucleophilic aromatic substitution on a pyrimidine ring.
Electrophilic Aromatic Substitution
In stark contrast to its reactivity towards nucleophiles, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution.[9][10][11] The electronegative nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles.[10] Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring.[10]
However, electrophilic substitution at the C5 position is possible if the pyrimidine ring is sufficiently activated by the presence of strong electron-donating groups, such as amino or hydroxyl groups, at the C2, C4, or C6 positions.[9][12][13] The presence of multiple activating groups can significantly facilitate the introduction of an electrophile.[9]
Table 2: Influence of Substituents on Electrophilic Nitrosation
| Pyrimidine Derivative | Reaction Conditions | Outcome | Reference |
| 4,6-Disubstituted pyrimidines with chloro, mono- or disubstituted amino groups | Electrophilic nitrosation | Subtle interplay between electronic nature of substituents and reactivity. Aryl or two alkyl groups on the amino moiety impede the reaction. | [12] |
| Activated pyrimidines | Electrophilic nitrosation | Instead of C-5 substitution, N-nitrosation of a secondary amino group at the 4-position can occur. | [13] |
Diagram 2: Influence of Substituents on Electrophilic Substitution
Caption: Contrasting effects of electron-donating and electron-withdrawing groups on electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of substituted pyrimidines.[5][14] The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines highly reactive substrates for these transformations, often more so than their benzene analogues.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents.
The regioselectivity of Suzuki coupling on polyhalogenated pyrimidines can be controlled by carefully tuning the reaction conditions. Generally, the order of reactivity for halogens is I > Br > Cl.[6] In the case of chloropyrimidines, substitution often occurs preferentially at the C4 position, followed by C6, and then C2.[15][16]
Table 3: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Pyrimidine Derivative | Boronic Acid | Catalyst | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-phenylpyrimidine | 65 | [14] |
| 2,4-Dichloropyrimidine | Phenylboronic acid with electron-withdrawing group (meta) | Pd(PPh₃)₄ | Corresponding 2-chloro-4-arylpyrimidine | High | [5] |
| 2,4-Dichloropyrimidine | Naphthylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-(naphthalen-1-yl)pyrimidine | Similar to phenylboronic acid | [5] |
| 2,4-Dichloropyrimidine | Boronic acids with carboxylic and amino groups | Pd(PPh₃)₄ | Corresponding 2-chloro-4-arylpyrimidine | Lower | [5] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₂Cl₂ | 4-Phenyl-2,6-dichloropyrimidine | - | [6] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
-
Reactant Preparation: In a microwave vial, combine the halogenated pyrimidine (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, DME/water).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of the pyrimidine ring is a fascinating and complex field, with the nature and position of substituents playing a pivotal role in determining the outcome of chemical reactions. A thorough understanding of the electronic and steric effects of these substituents is paramount for the rational design of synthetic routes to novel pyrimidine-containing molecules. This guide has provided a comparative overview of the reactivity of substituted pyrimidines in key transformations, supported by experimental data and protocols. By leveraging this knowledge, researchers can more effectively navigate the rich chemistry of this important heterocyclic scaffold in their pursuit of new medicines and materials.
References
-
Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(24), 5394-5405. [Link]
-
Cerne, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1644. [Link]
-
Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Lange, J. H. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(26), 4259-4261. [Link]
-
Sandosham, J., et al. (2000). The synthesis of substituted phenylpyrimidines via suzuki coupling reactions. Tetrahedron Letters, 41(43), 8375-8378. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ResearchGate. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. [Link]
-
Williams, A. (2003). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 36(6), 437-445. [Link]
-
Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(10), 1617-1626. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]
-
Sharma, V., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. Journal of Chemistry, 2013, 1-8. [Link]
-
ResearchGate. (2017). Electrophilic Substitution In Azines. [Link]
-
ResearchGate. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The synthesis of substituted phenylpyrimidines via suzuki coupling reactions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde Derivatives
For fellow researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde derivatives. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to their ability to interact with various biological targets.[1][2] This guide will delve into the synthetic strategies for modifying this specific pyrimidine core, the resulting biological activities, and a comparative analysis of their potential, drawing upon established principles from related pyrimidine series.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a key player in numerous biological processes.[2] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[1] The versatility of the pyrimidine scaffold lies in its capacity for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] The subject of this guide, this compound, presents a unique starting point for derivatization, with three distinct functional groups—a reactive chloro group, a secondary amine, and an aldehyde—each offering avenues for chemical modification.
Synthetic Pathways: Crafting Diversity from a Core Structure
The generation of a library of derivatives from a starting scaffold is a critical step in exploring the SAR. 4,6-Dichloropyrimidine-5-carbaldehyde serves as a versatile precursor for synthesizing a diverse range of pyrimidine-based compounds.[3][4] The differential reactivity of the two chlorine atoms allows for selective substitution, providing a strategic handle for introducing various functionalities.
General Synthetic Workflow
The synthesis of this compound derivatives typically follows a multi-step process that allows for the introduction of diversity at key positions. The following workflow illustrates a general approach:
Caption: General synthetic routes for derivatization of the core scaffold.
Experimental Protocol: Synthesis of 4-Chloro-6-(substituted amino)pyrimidine-5-carbaldehyde Derivatives
This protocol provides a representative method for the substitution of the C4-chloro group, a common strategy for generating diverse analogs.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted amino derivative.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine derivatives is highly contingent on the nature and position of the substituents on the pyrimidine ring.[2] While direct SAR data for the this compound series is not extensively published, we can extrapolate key relationships from studies on analogous pyrimidine scaffolds, particularly those targeting protein kinases.[5][6]
Key Modification Points and Their Impact on Activity
| Position | Modification | Anticipated Impact on Biological Activity | Rationale and Supporting Evidence |
| C4 | Replacement of the chloro group with various amines | Potency and selectivity modulation | The C4 position is often crucial for interaction with the hinge region of kinases. Substitution with different amines can optimize hydrogen bonding and steric interactions. For instance, in a series of pyrimidine-based kinase inhibitors, modifications at this position significantly influenced potency.[6] |
| C6 | Variation of the N-methylamino group (e.g., ethyl, cyclopropyl) | Fine-tuning of binding pocket interactions | The substituent at C6 can project into a hydrophobic pocket of the target protein. Altering the size and lipophilicity of this group can enhance binding affinity. |
| C5 | Conversion of the carbaldehyde to other functional groups (e.g., oxime, hydrazone, nitrile) | Alteration of physicochemical properties and introduction of new interaction points | The carbaldehyde is a versatile handle for introducing a variety of functionalities that can form additional hydrogen bonds or hydrophobic interactions. For example, thiosemicarbazone derivatives of imidazole-5-carbaldehydes have shown significant biological activity.[7] |
| C2 | Introduction of substituents | Potential for additional interactions and improved selectivity | Although the core structure is unsubstituted at C2, introducing small groups could provide additional contact points within the active site of a target enzyme. |
Comparative Performance and Biological Evaluation
Pyrimidine derivatives have demonstrated efficacy in a range of therapeutic areas, most notably as kinase inhibitors in oncology.[5] The RAS-RAF-MEK-MAPK signaling pathway is a common target for such inhibitors.[8]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified representation of the MAPK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Caption: Potential inhibition of the MAPK signaling pathway by a pyrimidine derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of the synthesized derivatives against a target kinase (e.g., a RAF kinase), a biochemical assay can be performed.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., inactive MEK), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the assay buffer, kinase, and test compounds to a 384-well plate. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic modification of its functional groups can lead to the discovery of potent and selective inhibitors of various biological targets. Future research should focus on synthesizing a diverse library of derivatives and screening them against a panel of kinases and other relevant enzymes to fully elucidate their therapeutic potential. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that guide the design of next-generation compounds with improved efficacy and pharmacokinetic profiles.[9][10]
References
- SAR of some novel pyrimidine derivatives and chemical structure of... - ResearchGate. (n.d.).
-
Morrill, C., Moon, Y.-C., Babu, S., & Almstead, N. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Synthesis, 45(13), 1791–1806. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
- Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.
- Yang, F. Z. (2011). Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde. (Doctoral dissertation).
-
Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Molecular Diversity, 27(4), 1569–1586. [Link]
- Dhongade, S. R. (2014). Pyrimidines: Synthesis & QSAR Study.
- World Journal of Biology Pharmacy and Health Sciences. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 22(3), 1-10.
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022). Retrieved January 17, 2026, from [Link]
-
El-Deen, E. M., El-Adl, K., & El-Sayed, M. A.-H. (2018). Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. Chemical & Pharmaceutical Bulletin, 66(10), 939–952. [Link]
- Mini Rev Med Chem. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 22(15), 1968-1983.
- Synthesis of Novel 4'-C-methyl-pyrimidine Nucleosides and Their Biological Activities. (1999). Bioorganic & Medicinal Chemistry Letters, 9(6), 827-830.
- BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship (SAR)
- Peng, S. B., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against V600E BRAF. Journal of Medicinal Chemistry, 58(12), 5039-5047.
- Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1189-1207.
-
Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones | Request PDF. (2025). Retrieved January 17, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(8), 2539-2549.
- Dale, T., et al. (2015). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 58(23), 9299-9316.
-
Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF. (2025). Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity / Synthesis, 2013 [sci-hub.box]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. journalwjbphs.com [journalwjbphs.com]
A Senior Application Scientist's Guide to X-ray Crystallography of Pyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, pyrimidine derivatives represent a cornerstone of modern therapeutics.[1][2][3][4] From anticancer agents like 5-fluorouracil to antivirals such as Zidovudine (AZT), the pyrimidine scaffold is a privileged structure in medicinal chemistry.[3][4][5] Determining the precise three-dimensional atomic arrangement of these molecules through X-ray crystallography is paramount. It unlocks a deeper understanding of structure-activity relationships (SAR), guides lead optimization, and provides the definitive proof of structure required for intellectual property and regulatory filings.
This guide provides an in-depth, comparative analysis of the methodologies involved in the X-ray crystallography of pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, offering field-proven insights to navigate the common challenges associated with this vital class of compounds.
Part 1: The Crystallization Challenge—A Comparative Approach
The most significant hurdle in any crystallographic study is obtaining a high-quality single crystal suitable for diffraction.[6][7] Pyrimidine derivatives, with their diverse functionalities, present a unique set of challenges and opportunities in crystallization. The choice of method is dictated by the physicochemical properties of the specific derivative, such as solubility and stability.
Method Selection: A Comparative Overview
| Crystallization Method | Principle | Best Suited For | Key Advantages | Common Pitfalls |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing the solute concentration to the point of crystallization.[8] | Compounds that are highly soluble and stable at room temperature. | Simple setup; requires minimal sample. | Can lead to rapid crystal growth, resulting in poor quality or twinning.[8] |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization. | A wide range of pyrimidine derivatives, especially when screening multiple conditions. | Requires very small amounts of sample; allows for fine control over the rate of crystallization. | Setting up screens can be labor-intensive without automation. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[9] | Derivatives with a steep solubility curve with respect to temperature. | Can produce large, high-quality crystals.[10] | Requires careful control of the cooling rate to avoid precipitation. |
| Anti-Solvent Vapor Diffusion | An "anti-solvent" in which the compound is insoluble is diffused into a solution of the compound in a "good" solvent.[9] | Compounds that are only soluble in high-boiling point solvents like DMSO or DMF.[9] | Highly effective for otherwise difficult-to-crystallize compounds.[9] | The choice of anti-solvent is critical and often requires empirical screening. |
Expert Insight: For novel pyrimidine derivatives, a multi-pronged approach is often most effective. Parallel screening using slow evaporation and vapor diffusion across a range of solvents and precipitants can rapidly identify promising crystallization conditions.
Protocol: Hanging Drop Vapor Diffusion for a Model Pyrimidine Derivative
This protocol outlines a standard procedure for screening crystallization conditions for a hypothetical pyrimidine derivative.
Materials:
-
24-well crystallization plate
-
Microscope coverslips
-
Crystallization screening kit (various buffers, salts, and polymers)
-
Pipettes and tips
-
High-purity pyrimidine derivative sample (dissolved in an appropriate solvent, e.g., DMSO, at a concentration of 10-20 mg/mL)
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the reservoir solution from the screening kit into a well of the crystallization plate.
-
Prepare the Drop: On a coverslip, mix 1 µL of the pyrimidine derivative solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring a tight seal with the grease around the rim.
-
Incubate: Place the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).
-
Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Part 2: From Crystal to Structure: The Crystallographic Workflow
Once a suitable crystal is obtained, the process of determining its structure involves a series of well-defined steps.[7][11]
The Core Workflow
The journey from a crystal to a refined 3D structure follows a logical progression, as illustrated in the workflow diagram below. Each step is a critical checkpoint for data quality and structural integrity.
Caption: The workflow of single-crystal X-ray crystallography.
Key Experimental and Computational Steps
-
Step 1: Crystal Mounting and Cryo-cooling: A suitable crystal (typically >0.1 mm in all dimensions) is carefully mounted on a loop and flash-cooled in liquid nitrogen.[7][12] This minimizes radiation damage during data collection.
-
Step 2: X-ray Diffraction Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated.[6][7] The X-rays diffract off the crystal's electron clouds, producing a unique pattern of reflections that are recorded by a detector.[7]
-
Step 3: Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and merged to create a comprehensive dataset.
-
Step 4: Phase Determination: For small molecules like pyrimidine derivatives, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between the reflection intensities to estimate the initial phases.[7]
-
Step 5: Initial Model Building: The initial phases and the measured intensities are used to calculate an electron density map. An initial atomic model of the pyrimidine derivative is then built into this map.
-
Step 6: Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
Step 7: Structure Validation: The final refined structure is rigorously checked for geometric correctness and overall quality using various metrics and software tools.
-
Step 8: Deposition: The final atomic coordinates and the experimental data are deposited in a public database, such as the Cambridge Structural Database (CSD), for dissemination.
Part 3: Comparative Structural Analysis—Case Studies
The true power of crystallography lies in the detailed structural insights it provides. Let's examine two well-known pyrimidine derivatives to highlight the type of information that can be gleaned.
Case Study 1: 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is an antineoplastic agent that functions as an antimetabolite.[13] Its crystal structure reveals key details about its solid-state interactions.
-
Key Structural Features: The crystal structure of 5-FU is triclinic, with the space group P-1.[14] The unit cell contains multiple molecules arranged in layers, highlighting the importance of π-stacking interactions between the pyrimidine rings.[14] These stacking interactions, along with a network of hydrogen bonds, govern the crystal packing.[14]
-
Significance: The fluorine atom at the 5-position significantly alters the electronic properties of the pyrimidine ring compared to uracil.[14] This substitution is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase.[15][16]
Case Study 2: Zidovudine (AZT)
Zidovudine (AZT) is a nucleoside analogue reverse transcriptase inhibitor used to treat HIV infection.[17][18]
-
Key Structural Features: AZT is a pyrimidine 2',3'-dideoxyribonucleoside.[18] The key modification is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido group.[18] This modification is the basis of its therapeutic effect.
-
Significance: When incorporated into a growing viral DNA chain, the 3'-azido group prevents the formation of the next phosphodiester bond, thus terminating DNA synthesis.[17] Crystal structures of HIV-1 reverse transcriptase in complex with AZT have been instrumental in understanding the molecular basis of both its efficacy and the mechanisms of drug resistance.[17][19] For instance, resistance mutations can create a higher affinity binding site for ATP, which facilitates the excision of the incorporated AZT monophosphate.[17][19]
| Feature | 5-Fluorouracil (5-FU) | Zidovudine (AZT) |
| Drug Class | Antimetabolite, Antineoplastic[13] | Nucleoside Reverse Transcriptase Inhibitor[18] |
| Core Structure | Pyrimidine (Uracil analog)[13] | Pyrimidine 2',3'-dideoxyribonucleoside[18] |
| Key Modification | Fluorine at C5 position[13] | Azido group at 3' position of the sugar[18] |
| Crystal System | Triclinic[14] | N/A (Focus is on co-crystal with target) |
| Key Interactions | π-stacking and hydrogen bonding in the solid state.[14] | Interactions within the enzyme active site.[19] |
| Mechanism Insight | Electronic perturbation of the ring.[14] | Chain termination of DNA synthesis.[17] |
Part 4: Troubleshooting and Advanced Considerations
Even with optimized protocols, challenges can arise. Polymorphism and twinning are two of the most common issues encountered in the crystallography of small molecules, including pyrimidine derivatives.
Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[20][21] These different forms, or polymorphs, can have different physicochemical properties, including solubility and bioavailability, which is of critical importance in the pharmaceutical industry.[20][22]
-
Detection: Polymorphism can be identified by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.
-
Mitigation: Screening a wide range of crystallization conditions (solvents, temperatures, cooling rates) can help identify and isolate different polymorphic forms.[22]
Twinning
Twinning occurs when two or more crystals are intergrown in a symmetrical manner. This can complicate data processing and structure solution.
-
Detection: Twinning can often be identified during data processing by analyzing the statistics of the reflection intensities.
-
Mitigation: If twinning is present, specialized data processing software can often be used to de-twin the data, allowing for successful structure solution and refinement.
Caption: A decision tree for troubleshooting common crystallization issues.
Conclusion
X-ray crystallography provides an unparalleled, high-resolution view into the atomic world of pyrimidine derivatives. This guide has offered a comparative framework for understanding the critical steps of crystallization, data collection, and structure solution. By appreciating the "why" behind the "how"—from selecting the optimal crystallization method to troubleshooting complex issues like polymorphism—researchers can more effectively harness this powerful technique. The structural insights gained are not merely academic; they are the bedrock upon which safer, more effective medicines are built, directly impacting the future of drug discovery and development.
References
-
Fallon, L., III. (n.d.). The crystal and molecular structure of 5-fluorouracil. IUCr Journals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 5-fluorouracil. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D chemical structures of AZT (zidovudine) and 3TC (lamivudine). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Polymorphic Cocrystals of the Antimalarial Drug Pyrimethamine: Two Case Studies. Crystal Growth & Design. Retrieved from [Link]
-
ACS Figshare. (2021). Polymorphic Cocrystals of the Antimalarial Drug Pyrimethamine: Two Case Studies. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Tu, X., et al. (2010). Structural basis of HIV-1 resistance to AZT by excision. Nature Structural & Molecular Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Sarafianos, S. G., et al. (2003). Analysis of the Zidovudine Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Zidovudine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 5-Fluorouracil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antiretroviral Evaluation of Derivatives of Zidovudine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine analog structures and calculated IC50 values for CU428 and NP1 Tetrahymena thermophila. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
MDPI. (n.d.). Polymorphism in Pharmaceutical Compounds. Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Retrieved from [Link]
-
MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowchart representing the major steps during X-ray crystallography. Retrieved from [Link]
-
YouTube. (2021). Crystallization, Small Scale. Retrieved from [Link]
-
Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine analogue. Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Preprints.org. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
-
Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine analogue - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. unifr.ch [unifr.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine-Derived Kinase Inhibitors: Scaffolds, Selectivity, and Experimental Validation
This guide provides an in-depth comparative analysis of kinase inhibitors derived from the versatile pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, target selectivity, and the experimental methodologies crucial for the evaluation of these potent therapeutic agents. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of bioactive compounds.[1] Its inherent ability to mimic the purine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[2][3] This fundamental interaction has been exploited to develop a multitude of clinically successful kinase inhibitors, particularly in the realm of oncology.[4] The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Pyrimidine-based inhibitors have shown remarkable efficacy against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]
The true power of the pyrimidine scaffold lies in its synthetic tractability. The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties. This chemical versatility enables medicinal chemists to design inhibitors with high potency and selectivity, minimizing off-target effects and associated toxicities.[1]
Comparative Analysis of Pyrimidine-Derived Kinase Inhibitors
The following sections provide a comparative overview of the inhibitory potency of various pyrimidine derivatives against two critical cancer targets: EGFR and VEGFR-2. The data, presented as half-maximal inhibitory concentration (IC50) values, has been collated from multiple studies to provide a clear and objective comparison. Lower IC50 values are indicative of higher potency.
Targeting EGFR: Overcoming Resistance with Novel Pyrimidine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers. While first and second-generation EGFR inhibitors have been successful, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of novel inhibitors.[8] Pyrimidine-based scaffolds have been instrumental in this endeavor.
| Compound Class | Specific Compound | Target Kinase(s) | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 |
| EGFRWT | >1000 | ||
| Pyrido[2,3-d]pyrimidine | Compound 24 | EGFRL858R, T790M | 1.1 |
| EGFRWT | 110 | ||
| Tetrahydropyrido[4,3-d]pyrimidine | Compound 7 | EGFR | 8 |
| Tetrahydropyrido[4,3-d]pyrimidine | Compound 6 | EGFR | 9 |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | EGFR19del/T790M/C797S | <1 |
| EGFRL858R/T790M/C797S | <1 | ||
| Indolyl-pyrimidine | Compound 4g | EGFR | 250 |
Data compiled from multiple sources.[1][6][8][9]
Targeting VEGFR-2: Inhibiting Angiogenesis with Fused Pyrimidines
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Fused pyrimidine systems, such as furopyrimidines and thienopyrimidines, have emerged as potent VEGFR-2 inhibitors.
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) |
| Furo[2,3-d]pyrimidine | Compound 4c | VEGFR-2 | 57.1 |
| Furo[2,3-d]pyrimidine | Compound 7b | VEGFR-2 | 42.5 |
| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 |
| Thieno[2,3-d]pyrimidine | Compound 21b | VEGFR-2 | 33.4 |
| Pyrimidine Derivative | Compound 91b | VEGFR-2 | 530 |
| Pyrimidine Derivative | Compound 91e | VEGFR-2 | 610 |
Data compiled from multiple sources.[5][7][10]
Experimental Protocols for Inhibitor Characterization
To ensure the generation of reliable and reproducible data, it is imperative to employ robust and well-validated experimental protocols. The following sections detail the methodologies for key in vitro assays used to characterize pyrimidine-derived kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity. The IC50 value of an inhibitor is determined by measuring the reduction in ADP production at various inhibitor concentrations.
Materials:
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Test Inhibitor (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for assessing the cytotoxic or cytostatic effects of potential anticancer compounds.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of intervention by pyrimidine-derived inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents. Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry. The systematic application of robust experimental protocols, a deep understanding of the targeted biological pathways, and the integration of comparative data are essential for unlocking the full therapeutic potential of this exceptional heterocyclic system.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
-
Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. Available at: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. Available at: [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. Available at: [Link]
-
A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. JoVE. Available at: [Link]
-
EGFR enzyme IC50 values for lead compound 1 and its analogues. ResearchGate. Available at: [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
-
In vitro kinase assay. ResearchGate. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
-
Half-maximal inhibitory concentration (IC50) values of pyrimidine derivatives MKP106–123 against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)-2. National Library of Medicine. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. Available at: [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. National Institutes of Health. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. Available at: [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Validation of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates robust and well-validated synthetic routes to key intermediates. One such intermediate, 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, is a valuable building block due to its reactive aldehyde and chloro functionalities, which allow for diverse downstream modifications. This guide provides a comprehensive comparison of synthetic methodologies for this target molecule, with a focus on the widely applicable Vilsmeier-Haack reaction. We will delve into the causality behind experimental choices and present a framework for the rigorous validation of the synthesized compound.
Unveiling the Synthetic Pathways: A Comparative Analysis
The introduction of a formyl group onto a pyrimidine ring can be achieved through several methods. Here, we compare the Vilsmeier-Haack reaction with an alternative approach, highlighting the strengths and weaknesses of each.
Method 1: The Vilsmeier-Haack Reaction - A Reliable Workhorse
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[1][2][4]
The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is predicated on the electron-donating nature of the methylamino group, which activates the pyrimidine ring towards electrophilic substitution.
Proposed Synthesis via Vilsmeier-Haack Reaction:
The most plausible synthetic route begins with the commercially available or readily synthesized 4,6-dichloropyrimidine. Sequential nucleophilic substitution with methylamine followed by Vilsmeier-Haack formylation yields the target compound.
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 4-Chloro-6-(methylamino)pyrimidine
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylamine (1.1 eq, typically as a solution in a compatible solvent) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-chloro-6-(methylamino)pyrimidine.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-chloro-6-(methylamino)pyrimidine (1.0 eq) in DMF dropwise to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 1-3 hours, then heat to 60-80 °C for 2-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis from Pre-functionalized Pyrimidines
An alternative strategy involves the use of a pyrimidine precursor that already contains a suitable functional group at the 5-position, which can be converted to an aldehyde. For instance, the synthesis could start from a pyrimidine-5-carboxylic acid or its ester derivative.
Proposed Alternative Synthesis:
This route could involve the synthesis of ethyl 4-chloro-6-(methylamino)pyrimidine-5-carboxylate, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. A patent for a related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, outlines a multi-step process starting from ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.[5] A similar approach could be envisioned for our target molecule.
Experimental Workflow for Alternative Synthesis
Caption: A multi-step alternative synthetic pathway.
Comparative Analysis of Synthesis Methods
| Feature | Vilsmeier-Haack Reaction | Synthesis from Pre-functionalized Pyrimidine |
| Starting Materials | Readily available 4,6-dichloropyrimidine and methylamine. | Requires synthesis of a pre-functionalized pyrimidine-5-carboxylate, which can be a multi-step process. |
| Number of Steps | Generally fewer steps. | Typically involves more synthetic transformations (e.g., reduction, oxidation). |
| Reaction Conditions | Mild to moderate conditions, though handling of POCl₃ requires care. | May involve strong reducing agents (e.g., LiAlH₄) or toxic oxidizing agents (e.g., PCC). |
| Scalability | Generally scalable, with established industrial applications. | Can be more challenging to scale up due to the nature of the reagents and multiple steps. |
| Overall Yield | Potentially higher overall yield due to fewer steps. | Overall yield may be lower due to the cumulative losses in multiple steps. |
Validation of the Synthesized Product: A Self-Validating System
Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Workflow for Product Validation
Caption: A comprehensive analytical workflow for product validation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a synthesized compound.
Experimental Protocol:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Validation: The method should be validated for linearity, accuracy, and precision.[6]
Expected Result: A single major peak corresponding to the product, with purity typically expected to be >95% for research applications.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm), the pyrimidine proton, and the methylamino group protons. The coupling patterns and chemical shifts will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (δ 180-200 ppm), the carbons of the pyrimidine ring, and the methyl carbon.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Result: The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₆H₆ClN₃O (171.58 g/mol ).[7] The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should also be observed.
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
C=O stretch (aldehyde): ~1680-1700 cm⁻¹
-
N-H stretch (secondary amine): ~3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹
-
C=N and C=C stretches (pyrimidine ring): ~1500-1600 cm⁻¹
-
Conclusion
The Vilsmeier-Haack reaction stands out as a highly efficient and reliable method for the synthesis of this compound. Its operational simplicity and scalability make it an attractive choice for both laboratory-scale synthesis and potential industrial production. While alternative routes exist, they often involve more steps and potentially hazardous reagents.
Crucially, the synthesis of this valuable intermediate must be accompanied by a rigorous validation process. The multi-technique approach outlined in this guide, combining chromatography and spectroscopy, provides a robust framework for confirming the identity, purity, and structural integrity of the final product, ensuring its suitability for downstream applications in drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][7]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link][8]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][2]
-
Patel, H. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. International Journal of Industrial Chemistry, 4(1), 22. [Link][9]
-
Pawar, S. S., & Patil, D. R. (2015). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(11), 1329-1334. [Link][3]
-
Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1. [5]
-
Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. (2007). Tetrahedron Letters, 48(35), 6183-6186. [Link][10]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Molecular Crystals and Liquid Crystals, 735(1), 59-69. [Link][11]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. International Journal of Molecular Sciences, 23(22), 14339. [Link][6]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 6. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations [mdpi.com]
- 7. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
A Comparative Spectroscopic Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde and its Analogs
This guide provides a detailed comparative analysis of the spectral data for 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this specific compound, this guide leverages high-quality predicted spectral data and compares it with experimentally obtained data for structurally similar analogs. This approach offers valuable insights for researchers in identifying and characterizing this and related pyrimidine derivatives.
Introduction
This compound is a versatile heterocyclic compound. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The specific substitution pattern of this compound—a chloro group at position 4, a methylamino group at position 6, and a carbaldehyde at position 5—provides multiple reaction sites for further chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures.
Accurate spectral characterization is paramount for verifying the identity and purity of such intermediates. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound, juxtaposed with the experimental data of its close analogs, 4-Amino-6-chloropyrimidine-5-carbaldehyde and 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde.
Molecular Structure and Key Spectroscopic Features
The structural differences between the target compound and its analogs are centered on the amino substituent at the C6 position of the pyrimidine ring. This variation is expected to induce noticeable shifts in the spectral data, particularly in the NMR and IR spectra.
Predicted and Comparative Spectral Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the following signals:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.8 - 10.2 | Singlet | 1H |
| Pyrimidine-H | 8.5 - 8.8 | Singlet | 1H |
| NH-CH₃ | 3.1 - 3.4 | Doublet | 3H |
| NH | 7.5 - 8.0 | Quartet | 1H |
Comparative Analysis:
For the analog, 4-Amino-6-chloropyrimidine-5-carbaldehyde , the primary difference would be the absence of the methyl group signal and a likely broader singlet for the -NH₂ protons. In the case of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde , a singlet corresponding to the six protons of the two methyl groups would be observed, typically in the range of 3.0 - 3.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 190 |
| C4 (C-Cl) | 158 - 162 |
| C6 (C-N) | 163 - 167 |
| C2 | 150 - 155 |
| C5 | 110 - 115 |
| CH₃ | 28 - 32 |
Comparative Analysis:
The chemical shifts of the pyrimidine ring carbons will be influenced by the substituent at C6. For 4-Amino-6-chloropyrimidine-5-carbaldehyde , the C6 chemical shift may be slightly different due to the electronic effect of the primary amine compared to the secondary amine in the target compound. For 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde , the carbon signal for the two equivalent methyl groups would appear in a similar region to the single methyl group of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. Key predicted vibrational frequencies for this compound are:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic/Aldehyde) | 3000 - 3100 / 2700 - 2800 | Medium/Weak |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C=N, C=C Stretch (Pyrimidine ring) | 1550 - 1650 | Medium-Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Comparative Analysis:
The N-H stretching region will be a key differentiator. 4-Amino-6-chloropyrimidine-5-carbaldehyde will exhibit two distinct N-H stretching bands characteristic of a primary amine. In contrast, 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde will lack an N-H stretching band. The C=O and pyrimidine ring vibrations are expected to be in similar regions for all three compounds, with minor shifts.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (C₆H₆ClN₃O). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks.
-
Major Fragments:
-
Loss of the formyl radical (-CHO) from the molecular ion.
-
Loss of the chloro radical (-Cl).
-
Cleavage of the methylamino group.
-
Comparative Analysis:
The molecular ion peaks for the analogs will differ based on their molecular formulas. The fragmentation patterns will be analogous, with the initial losses often involving the substituents on the pyrimidine ring. For instance, 4-Amino-6-chloropyrimidine-5-carbaldehyde would show a molecular ion at a lower m/z value due to the absence of the methyl group. 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde would have a higher molecular weight and may show fragmentation involving the loss of a methyl radical.
Experimental Protocols
The following are standard protocols for acquiring the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press into a thin, transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is suitable. Direct infusion via a solid probe can also be used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
Visualizations
Molecular Structures
Caption: Molecular structures of the target compound and its analogs.
Predicted Mass Spectrum Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
This guide provides a comprehensive overview of the expected spectral characteristics of this compound, contextualized by a comparative analysis with its close structural analogs. By understanding the predicted spectral data and how it relates to the experimental data of similar compounds, researchers can more confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and accuracy in research and development endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-6-chloropyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a research chemical extends far beyond its use on the bench. Proper management and disposal of surplus and waste materials are not just regulatory hurdles; they are a cornerstone of a responsible and safe laboratory operation. This guide provides a detailed, step-by-step protocol for the disposal of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, grounded in established safety principles and regulatory frameworks.
The core principle of chemical waste management is characterization. Before a disposal pathway can be determined, the handler must understand the material's intrinsic hazards. This compound is a halogenated pyrimidine derivative, a class of molecules that requires careful handling due to potential reactivity and the environmental impact of halogenated organic compounds.
Hazard Profile and Risk Assessment
While some safety data sheets (SDS) for this compound may classify it as non-hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to treat all research chemicals with a degree of caution.[1] Structurally similar compounds, such as other chlorinated pyrimidines, are often classified as irritants and harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5][6]
The primary risks associated with this compound and its class are:
-
Irritation: Causes skin and serious eye irritation.[2][3][4][5]
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[2][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Their improper disposal, particularly via landfill, is highly regulated.[7]
-
Hazardous Combustion Byproducts: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3]
Based on this profile, all waste containing this compound must be treated as hazardous chemical waste.
| Hazard Identification Summary | |
| GHS Pictograms (for similar compounds) | Exclamation Mark[6] |
| Signal Word (for similar compounds) | Warning[6] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Acute Toxicity (Oral, Dermal, Inhalation)[2][3][4][5][6] |
| Potential EPA Waste Codes | F-List: F001, F002 (if used as a solvent). U-List/P-List: Unlikely unless it is a discarded commercial chemical product.[8][9][10] |
Personal Protective Equipment (PPE) and Engineering Controls
When handling the solid compound or preparing it for disposal, the following minimum PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of waste, especially commingling or transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Hand Protection: Wear nitrile gloves that have been inspected before use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye/Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary if there is a splash hazard.[2]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is laundered separately from personal clothing.[2]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator may be required.[1][2]
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a halogenated organic solid waste . This ensures it is routed to the correct high-temperature incineration facility capable of handling chlorinated compounds, thereby preventing the formation of dioxins and other hazardous byproducts.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, dry, leak-proof container with a secure, screw-top lid. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[12][13]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][14] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard(s): "Irritant," "Toxic"
-
The date accumulation begins (the date the first drop of waste is added).
-
Step 2: Waste Segregation (The Critical Step)
-
Isolate Halogenated Waste: This is the most important step. Do NOT mix this waste with non-halogenated organic waste.[11][15][16] Keeping these streams separate is crucial for proper disposal and significantly reduces disposal costs.[11][16]
-
Avoid Mixing Incompatibles: Do not add strong acids, bases, or oxidizing agents to the container.[3][13] Such mixing can cause violent reactions or the release of toxic gases.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[11][13][15] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[11][12]
Step 4: Final Disposal Request
-
Do Not Overfill: Fill the container to no more than 90% capacity to allow for expansion.[12][13]
-
Arrange for Pickup: Once the container is full or you are finished with the process, complete the hazardous waste tag with the final constituent list and percentages. Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[11]
-
Disposal Method: The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound method for halogenated organic compounds is high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA).[14][17]
Forbidden Disposal Methods:
-
Sink Disposal: Absolutely no disposal down the drain. This is a violation of environmental regulations.[13][16]
-
Regular Trash: Do not dispose of the chemical or its empty container in the regular trash. Handle uncleaned containers as you would the product itself.[1]
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
-
Contain and Clean: For a dry spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1][2] Use an inert absorbent material for spills of solutions. Place all cleanup materials into a sealed bag or container, label it as hazardous waste, and arrange for disposal.[11][15]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[15]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Chemical Waste Guideline: Halogenated Solvents . Temple University Environmental Health and Radiation Safety. [Link]
-
The Four RCRA Listed Wastes: the F-, K-, P-, and U-List . Hazardous Waste Experts. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information . U.S. Environmental Protection Agency. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268 Appendix III. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet for 4-Amino-6-chloropyrimidine-5-carboxaldehyde . Synthonix. [Link]
-
RCRA Waste Code . U.S. Environmental Protection Agency. [Link]
-
Chemical and Hazardous Waste Guide . University of Oslo, Department of Chemistry. [Link]
-
EPA Hazardous Waste Codes . [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability & Risk. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]
-
Guidance Manual for Disposal of Chlorinated Water . INTEGRA Chemical Company. [Link]
- Synthesis of chlorinated pyrimidines.
-
Disposal of Chlorine-Containing Wastes . ResearchGate. [Link]
-
How to Dispose of Old Pool Chemicals . Flood Brothers Disposal. [Link]
-
Guidance Manual for Disposal of Chlorinated Water . The Water Research Foundation. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. actenviro.com [actenviro.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. epa.gov [epa.gov]
Safeguarding Your Research: A Technical Guide to Handling 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Hazard Assessment: Understanding the Risks
Given its chemical structure—a chlorinated pyrimidine core—4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde should be handled with the assumption that it possesses potential hazards similar to related compounds. These may include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][4]
A thorough risk assessment is the foundational step before any handling of this compound.[5] All procedures should be conducted in a well-ventilated laboratory, with operations that may generate dust or aerosols, such as weighing or solution preparation, performed within a certified chemical fume hood.[5][6]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory activity and the potential for exposure.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Chemical-resistant laboratory coat- Chemical splash goggles- Double-gloving (e.g., nitrile) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving with chemically resistant gloves (e.g., Viton®, butyl rubber)[6][7][8]- Appropriate respiratory protection (consult with a safety professional)[9] |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes.[6] A face shield provides an additional layer of protection for the entire face during procedures with a higher risk of splattering.[6]
-
Hand Protection: Chemically resistant gloves are mandatory.[6] For chlorinated aromatic compounds, materials such as Viton® or butyl rubber are recommended due to their high resistance to permeation.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[10]
-
Body Protection: A lab coat protects the skin and personal clothing from contamination. For larger-scale work or where significant splashing is possible, a chemical-resistant apron or coveralls should be worn.[6][11]
-
Respiratory Protection: All work with this compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.[6] If there is a potential for exposure exceeding occupational limits, a NIOSH-approved respirator may be necessary.[9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow:
-
Preparation and Planning:
-
Review this guide and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and a face shield if required.
-
Don the inner pair of gloves.
-
Don the outer pair of chemically resistant gloves, ensuring they extend over the cuffs of the lab coat.
-
-
Chemical Handling:
-
Post-Handling and Decontamination:
-
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.[6]
-
Carefully doff PPE, avoiding contact with any contaminated surfaces. Remove the outer gloves first, followed by the lab coat, inner gloves, and finally eye and face protection.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Diagram of Safe Handling Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[6] The overriding principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[13]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container.
-
Do not pour any waste down the drain.[14]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with your institution's and local regulations for hazardous waste.[15]
-
All hazardous waste must be disposed of through a licensed environmental waste management company. Ensure that all waste containers are clearly labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully clean up the spill, working from the outside in.[6]
-
For solid spills, avoid generating dust.[1]
-
Place all contaminated materials in a sealed, labeled hazardous waste container for disposal.[6]
-
Thoroughly decontaminate the spill area.[6]
-
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde Safety Data Sheet. Apollo Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- 5-Amino-4,6-dichloro-2-methylpyrimidine Safety Data Sheet. Fisher Scientific.
- 2-Chloro-4-methylpyrimidine Safety Data Sheet. Fisher Scientific.
- 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet. Fisher Scientific.
- 4,6-Dichloropyrimidine-5-carboxaldehyde Safety Data Sheet. Fisher Scientific.
- 5-Chloro-2-(methylsulfonyl)pyrimidine Safety Data Sheet. CymitQuimica.
- 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. Fisher Scientific.
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde. Sigma-Aldrich.
- Mikatavage M, Que Hee SS, Ayer HE. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J. 1984 Sep;45(9):617-21.
- 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. TCI Chemicals.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- C6152 Safety Data Sheet. Sigma-Aldrich.
- 6-Chloro-2-methylthiopyrimidin-4-ylamine Safety Data Sheet. Fisher Scientific.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- 653233 Safety Data Sheet. Sigma-Aldrich.
- 4,6-Dichloro-5-pyrimidinecarbaldehyde SDS. ECHEMI.
- Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. Benchchem.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hsa.ie [hsa.ie]
- 12. fishersci.com [fishersci.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
